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  • Product: 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-
  • CAS: 1035234-97-9

Core Science & Biosynthesis

Foundational

crystal structure data for 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-

An In-Depth Technical Guide to the Crystal Structure of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- A Predictive and Methodological Approach for Researchers Prepared by: Gemini, Senior Application Scientist Executiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

A Predictive and Methodological Approach for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide addresses the crystal structure of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (hereafter abbreviated as HImca-py ). As of the date of this report, a solved crystal structure for HImca-py is not publicly available in major crystallographic databases. Therefore, this document serves a dual purpose: first, as a comprehensive, field-proven protocol for researchers to synthesize, crystallize, and determine the structure of HImca-py ; and second, as an expert-driven predictive analysis of its anticipated structural features. By leveraging the known crystal structure of its close analog, 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid, we provide reasoned hypotheses on the intramolecular geometry and the crucial supramolecular synthons that are likely to govern the crystal packing of HImca-py . This guide is intended for researchers in crystallography, medicinal chemistry, and materials science who are interested in the targeted design and characterization of heterocyclic compounds.

Introduction: The Scientific Case for HImca-py

The molecule 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (HImca-py ) is a compelling target for structural investigation. It belongs to a class of N-heterocyclic compounds that are of significant interest in drug development and materials science. The structure uniquely combines three key functional motifs:

  • An imidazole ring , a core component of biologically essential molecules like the amino acid histidine.[1]

  • A pyridine ring , a common coordinating group in metal-organic frameworks (MOFs) and a frequent pharmacophore.

  • A carboxylic acid group , a versatile hydrogen bond donor and acceptor, crucial for forming predictable supramolecular assemblies.

This combination of a hydrogen bond-donating imidazole N-H, a hydrogen bond-accepting pyridine nitrogen, and a robust carboxylic acid group makes HImca-py a prototypical "bitopic" or "multidentate" ligand. Understanding its crystal structure is paramount for predicting its behavior in more complex systems. The crystal structure will reveal the molecule's preferred conformation, its dominant intermolecular interactions, and how it self-assembles. This knowledge is the foundation for rational drug design, where hydrogen bonding patterns dictate receptor binding, and for crystal engineering, where predictable packing motifs are used to design materials with desired properties.

While the structure of HImca-py itself is undetermined, the crystal structure of its dicarboxylic acid analog, 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid, has been solved and reported as a zwitterion.[2][3][4] This known structure provides an invaluable reference point for predicting the structural chemistry of our target molecule.

Proposed Experimental Plan: From Synthesis to Structure

Obtaining a high-quality crystal structure is the result of a systematic, multi-step process. The following sections outline a reliable workflow, explaining the causality behind each methodological choice.

Synthesis of HImca-py

The synthesis of imidazole derivatives is well-established. A common and effective strategy involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (a variation of the Debus synthesis) followed by oxidation and hydrolysis. A plausible route to HImca-py could adapt known procedures.[1][5]

Step-by-Step Protocol:

  • Condensation: React pyridine-2-carboxaldehyde with a suitable glyoxal derivative and an ammonia source. This reaction typically forms the imidazole ring.

  • Esterification/Protection: The carboxylic acid precursor is often carried through the synthesis as an ester (e.g., ethyl ester) for better solubility and to prevent side reactions.

  • Hydrolysis: The final step involves the base-catalyzed hydrolysis of the ester to yield the target carboxylic acid, HImca-py . The crude product can be precipitated by acidifying the solution.

  • Purification: The crude solid should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve the high purity (>99%) required for successful single-crystal growth.

Protocol for Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size) is often the most challenging step.[6] Success relies on creating conditions where molecules can slowly and methodically assemble into a defect-free lattice. Given the polar nature of HImca-py , a solvent screening approach is recommended.

Technique Solvent System (Good Solvent / Antisolvent) Rationale & Causality
Slow Evaporation Dimethylformamide (DMF), Ethanol, Methanol/WaterThis is the simplest method. A saturated solution is prepared and the solvent is allowed to evaporate over days or weeks. The slow increase in concentration gently pushes the system past the saturation point, promoting the growth of a few large crystals over many small ones.
Solvent Vapor Diffusion DMF / Diethyl EtherThe compound is dissolved in a small amount of a "good" solvent (DMF) and placed in a sealed chamber containing a larger reservoir of a miscible "poor" solvent (antisolvent) like diethyl ether. The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This method offers excellent control over the rate of crystallization.
Slow Cooling Dimethyl Sulfoxide (DMSO) or Water (if soluble at high temp)A saturated solution is prepared at an elevated temperature and is then allowed to cool slowly to room temperature. This is effective for compounds with a steep solubility curve. A programmable heating block or a well-insulated container (e.g., a Dewar flask) is used to control the cooling rate.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals are obtained, the process of structure determination follows a standardized and robust workflow.[6][7][8]

A Generalized Workflow for Single-Crystal Structure Determination

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition Synthesis Synthesis of HImca-py Purification Purification Synthesis->Purification Obtain >99% pure material Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Obtain >99% pure material Selection Crystal Selection Crystal_Growth->Selection Identify defect-free crystal (0.1-0.3 mm) Mounting Mounting on Goniometer Selection->Mounting On glass fiber or loop Centering Centering on Diffractometer Mounting->Centering In X-ray beam Data_Collection X-ray Data Collection Centering->Data_Collection Rotate crystal, collect diffraction frames Integration Data Integration Data_Collection->Integration Determine spot intensities Solution Structure Solution Integration->Solution Solve 'Phase Problem' (e.g., Direct Methods) Refinement Structure Refinement Solution->Refinement Optimize atomic positions and thermal parameters Validation Validation (CIF Check) Refinement->Validation checkCIF analysis Deposition Database Deposition Validation->Deposition Deposit CIF at CCDC

Figure 1: A comprehensive workflow from chemical synthesis to final crystallographic data deposition.

Predicted Structural Analysis of HImca-py

By critically analyzing the structure of the dicarboxylic acid analog reported by Zhang, Qi, and Yuan[2][3], we can formulate strong hypotheses about the structure of HImca-py .

Intramolecular Features

The analog molecule was found to be nearly planar, with a small dihedral angle of 2.79(8)° between the imidazole and pyridine rings.[2][3] This planarity is likely stabilized by conjugation and potentially weak intramolecular interactions. It is highly probable that HImca-py will also adopt a largely planar conformation to maximize electronic conjugation between the two aromatic rings.

A key feature of the analog was its zwitterionic nature, with the pyridine nitrogen being protonated and one of the carboxyl groups deprotonated. For HImca-py , a monocarboxylic acid, the formation of a zwitterion is less certain and will depend heavily on the crystallization solvent and the solid-state environment. It could exist in either a neutral form or a zwitterionic form.

Supramolecular Assembly and Predicted Hydrogen Bonding

The defining feature of any crystal structure is its network of intermolecular interactions. The removal of the second carboxylic acid group from the analog molecule will fundamentally change the hydrogen bonding landscape for HImca-py .

The analog forms a complex, centrosymmetric dimer via three conjoined hydrogen-bonding rings.[2][3] For HImca-py , we predict a simpler, more classical set of interactions. The most probable and energetically favorable interactions are:

  • Carboxylic Acid Dimer: The R²₂(8) graph set motif, where two carboxylic acid groups form a robust, centrosymmetric dimer via O-H···O hydrogen bonds, is one of the most common and stable synthons in crystal engineering. This is a highly probable motif for HImca-py .

  • Imidazole-Pyridine Chain: An alternative or complementary interaction could be a head-to-tail chain, where the N-H of the imidazole on one molecule donates a hydrogen bond to the basic nitrogen of the pyridine ring on an adjacent molecule (C(6) chain motif).

  • Imidazole-Carboxyl Chain: It is also possible for the imidazole N-H to donate to the carbonyl oxygen of the carboxylic acid (C(5) chain motif).

Based on the high stability of the carboxylic acid dimer, we predict this will be the primary interaction, which will then be linked into sheets or 3D networks by weaker C-H···O or C-H···N interactions and π-π stacking between the aromatic rings.

Predicted Hydrogen Bonding Motifs in the HImca-py Crystal Lattice

Figure 2: Predicted primary hydrogen bonding motifs for HImca-py: a robust carboxylic acid dimer (Motif 1) and a possible head-to-tail chain interaction (Motif 2).

Conclusion and Outlook

This guide provides a robust, actionable framework for determining and analyzing the crystal structure of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-. While the definitive structure awaits experimental validation, our analysis, grounded in the known structure of a close chemical analog, offers a scientifically sound prediction of its key features. We anticipate that HImca-py will be a planar molecule that crystallizes via the formation of highly stable carboxylic acid dimers, which are further organized by weaker interactions. The experimental validation of this predicted structure will provide crucial insights for its future application as a building block in the rational design of novel pharmaceutical compounds and advanced functional materials. The final step in this process, following successful structure refinement, must be the deposition of the crystallographic information file (CIF) to a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to ensure the data is accessible to the wider scientific community.

References

  • Excillum AB. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Available at: [Link]

  • Zhang, K., Qi, X., & Yuan, B. (2016). Zwitterionic 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate. IUCrData, 1(10), x161641. Available at: [Link]

  • Zhang, K., Qi, X., & Yuan, B. (2016). Zwitterionic 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate. IUCrData, 1. Semantic Scholar. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Available at: [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). Zwitterionic 4-carb-oxy-2-(1-methyl-pyridin-1-ium-4-yl)-1H-imidazole-5-carboxyl-ate. Acta Crystallographica Section E, 68(Pt 2), o358. Available at: [Link]

  • Wikipedia. Imidazole. Available at: [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Neutron Sciences. Available at: [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]

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Exploratory

A Technical Guide to the Synthesis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

Abstract: This document provides an in-depth technical guide for the synthesis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, a heterocyclic compound of significant interest to researchers in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Valued for its role as a versatile building block and a metal-chelating ligand, a robust and reproducible synthetic pathway is critical. This guide details a reliable two-step synthetic strategy, beginning with a multi-component reaction to form an ester intermediate, followed by a standard hydrolysis to yield the final product. The narrative emphasizes the chemical principles behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction to 2-(2-pyridinyl)-1H-imidazole-5-carboxylic Acid

The molecular architecture of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- features a pyridine ring linked to the C2 position of an imidazole ring, which is further functionalized with a carboxylic acid at the C5 position. This specific arrangement of nitrogen heterocycles and the carboxylic acid moiety makes it an excellent bidentate or tridentate ligand for forming stable complexes with various metal ions. Its derivatives are explored in the development of metallo-β-lactamase inhibitors and other pharmacologically active agents.[1][2] The synthesis of this compound is therefore a key step for further research and development in these fields.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical approach to synthesizing the target molecule involves a retrosynthetic analysis that disconnects the imidazole ring, a common strategy for heterocyclic compounds. The most viable disconnection breaks the imidazole into three fundamental components: an aldehyde, an ammonia source, and an α-ketoester equivalent.

This leads to a forward-synthesis strategy centered on two primary stages:

  • Imidazole Ring Formation: Construction of the substituted imidazole ring via a multi-component condensation reaction to form a stable ester intermediate, ethyl 2-(2-pyridinyl)-1H-imidazole-5-carboxylate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid through saponification. This is a classic and high-yielding transformation for converting esters to their corresponding carboxylic acids.[3]

Retrosynthesis Target 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Disconnection1 C-O Bond Cleavage (Hydrolysis) Target->Disconnection1 Intermediate Ethyl 2-(2-pyridinyl)-1H-imidazole-5-carboxylate Disconnection2 Imidazole Ring Disconnection Intermediate->Disconnection2 Disconnection1->Intermediate Precursors Pyridine-2-carboxaldehyde + Ethyl Glyoxylate + Ammonia Disconnection2->Precursors

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway

This section details the chemistry and rationale behind each step of the synthesis.

Step 1: Synthesis of Ethyl 2-(2-pyridinyl)-1H-imidazole-5-carboxylate

The formation of the imidazole core is achieved through a variation of the Radziszewski synthesis. This reaction condenses an aldehyde (pyridine-2-carboxaldehyde), a 1,2-dicarbonyl equivalent (ethyl glyoxylate), and an ammonia source (ammonium acetate) in a single pot.

Mechanism Rationale: Pyridine-2-carboxaldehyde provides the C2 substituent. Ethyl glyoxylate serves as the three-carbon backbone that will become C4, C5, and the carboxylate group. Ammonium acetate provides the two nitrogen atoms required for the imidazole ring. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and subsequent oxidation (often in situ, facilitated by air or a mild oxidant) to yield the aromatic imidazole ring. Using an alcoholic solvent like ethanol is advantageous as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.

Synthesis_Step1 Reactant1 Pyridine-2-carboxaldehyde Solvent Ethanol, Reflux Reactant1->Solvent Reactant2 Ethyl Glyoxylate Reactant2->Solvent Reactant3 Ammonium Acetate (NH₃ Source) Reactant3->Solvent Product Ethyl 2-(2-pyridinyl)-1H-imidazole-5-carboxylate Solvent->Product

Caption: Synthesis of the ester intermediate via multi-component reaction.

Step 2: Hydrolysis to 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

The final step is the saponification of the ethyl ester intermediate. This is a robust and well-documented transformation for unhindered esters.[3]

Mechanism Rationale: The reaction is performed using a strong base, such as sodium hydroxide (NaOH), in a mixed solvent system like ethanol/water. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The ethanol co-solvent ensures the solubility of the organic ester in the aqueous base. The reaction mixture is heated to ensure a reasonable reaction rate. Upon completion, the reaction mixture contains the sodium salt of the carboxylic acid. A crucial final step is the careful acidification of the solution (e.g., with HCl), which protonates the carboxylate anion, causing the neutral carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.

Synthesis_Step2 Reactant Ethyl 2-(2-pyridinyl)-1H-imidazole-5-carboxylate Reagent1 1. NaOH, EtOH/H₂O, Reflux Reactant->Reagent1 Reagent2 2. HCl (aq) to pH ~4-5 Reagent1->Reagent2 Product 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Reagent2->Product

Caption: Base-catalyzed hydrolysis of the ester to the final acid.

Detailed Experimental Protocols

The following protocols are provided as a self-validating guide for laboratory synthesis.

Protocol 1: Synthesis of Ethyl 2-(2-pyridinyl)-1H-imidazole-5-carboxylate
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-2-carboxaldehyde (1.0 eq), ethyl glyoxylate (50% solution in toluene, 1.1 eq), and ammonium acetate (3.0 eq).

  • Reaction: Add absolute ethanol as the solvent (approx. 0.5 M concentration relative to the aldehyde).

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Ethyl Acetate:Hexanes. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester as a solid.

Protocol 2: Synthesis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-
  • Setup: In a 100 mL round-bottom flask, dissolve the ethyl 2-(2-pyridinyl)-1H-imidazole-5-carboxylate (1.0 eq) from the previous step in a 1:1 mixture of ethanol and water.

  • Saponification: Add sodium hydroxide (NaOH, 3.0 eq) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Work-up: After cooling the reaction to room temperature, remove the ethanol via rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 4-5. A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water and then a small amount of cold diethyl ether. Dry the solid under vacuum to afford the final product, 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, typically as a white to off-white powder.[3]

ParameterStep 1: EsterificationStep 2: Hydrolysis
Key Reagents Pyridine-2-CHO, Ethyl Glyoxylate, NH₄OAcNaOH, HCl
Solvent EthanolEthanol/Water
Temperature Reflux (~80 °C)Reflux (~90 °C)
Typical Time 12-24 hours4-6 hours
Purification Column ChromatographyPrecipitation/Filtration
Typical Yield 60-75%>90%

Characterization of the Final Product

Confirmation of the structure and purity of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is typically achieved through standard analytical techniques:

  • ¹H NMR: Expect to see characteristic aromatic proton signals for both the pyridine and imidazole rings. The carboxylic acid proton will appear as a broad singlet, typically downfield.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon of the carboxylic acid and the distinct aromatic carbons of the two heterocyclic rings will be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the compound (C₉H₇N₃O₂) should be observed.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid and a strong C=O stretch.

Conclusion

The synthetic pathway detailed in this guide, employing a multi-component condensation followed by ester hydrolysis, represents a reliable and efficient method for producing 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-. The procedures are based on well-established chemical principles and are suitable for laboratory-scale synthesis. This guide provides the necessary technical detail and scientific rationale to empower researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • Srinivasulu, R., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Applicable Chemistry, 3(3), 1274-1280. [Link]

  • Zhang, K., et al. (2016). Zwitterionic 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate. IUCrData, 1, x161581. [Link]

  • De la Rosa, M. A., et al. (2020). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. [Link]

  • Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry, 72, 116993. [Link]

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Foundational

1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- coordination chemistry fundamentals

An In-depth Technical Guide to the Coordination Chemistry of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Executive Summary This guide provides a comprehensive exploration of the coordination chemistry of 1H-Imidazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Coordination Chemistry of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

Executive Summary

This guide provides a comprehensive exploration of the coordination chemistry of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, a versatile heterocyclic ligand. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the fundamental principles governing the interaction of this ligand with metal ions. We will examine its structural features, diverse coordination modes, and the resultant supramolecular architectures. Furthermore, this guide offers field-proven experimental protocols for the synthesis and characterization of its metal complexes, underpinned by insights into their potential applications, particularly in the realm of drug development and advanced materials.

Part 1: The Ligand: A Structural and Functional Overview

The power of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- as a building block in coordination chemistry stems from its unique combination of functional groups, each offering distinct possibilities for metal binding and intermolecular interactions.

Molecular Architecture

The ligand, which we will refer to as H₂L for clarity, integrates three key functionalities into a single, semi-rigid scaffold:

  • A Pyridine Ring: Provides a sterically accessible and electronically favorable sp²-hybridized nitrogen atom for coordination.

  • An Imidazole Ring: Contains two distinct nitrogen atoms. One is a pyridine-type nitrogen, which, due to its syn orientation relative to the pyridine nitrogen, facilitates strong bidentate chelation.[1][2] The other is a pyrrole-type nitrogen (N-H) that can be deprotonated, offering a site for bridging or further coordination.

  • A Carboxylic Acid Group: This functional group can be deprotonated to the carboxylate form (-COO⁻), which is a versatile coordination site. It can bind to metal ions in a monodentate, bidentate chelating, or, most significantly, a bidentate bridging fashion, enabling the construction of higher-dimensional coordination polymers.[3][4]

Caption: Molecular structure of the H₂L ligand.

The interplay between the strong chelation offered by the pyridyl-imidazole moiety and the bridging capability of the carboxylate group is the cornerstone of this ligand's rich and tunable coordination chemistry.

Synthesis of the Ligand

While various synthetic routes exist for imidazole-based carboxylic acids, a common approach involves the condensation of appropriate precursors. For instance, the synthesis of related imidazole dicarboxylic acids can be achieved through the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[3] More complex, multi-step procedures are often required for substituted derivatives.[5] The choice of synthesis is critical as it dictates purity and yield, which are paramount for obtaining high-quality crystals of coordination complexes.

Part 2: Core Principles of Coordination

The self-assembly process that leads to the formation of a specific metal-ligand complex is not arbitrary. It is governed by a delicate balance of thermodynamic and kinetic factors. Understanding these factors provides the control needed to target desired architectures.

Versatility in Coordination Modes

The H₂L ligand exhibits remarkable versatility, capable of adopting several coordination modes depending on the reaction conditions. This flexibility allows for the construction of diverse molecular and supramolecular structures.

Coordination_Modes Key Coordination Modes of the Ligand cluster_chelation Bidentate Chelation cluster_bridging Carboxylate Bridging cluster_tridentate Tridentate Chelation A Pyridine-N and Imidazole-N form a stable 5-membered chelate ring with a metal center (M). B Deprotonated carboxylate group bridges two metal centers (M1, M2), facilitating polymer formation. C Pyridine-N, Imidazole-N, and one Carboxylate-O coordinate to the same metal center (M).

Caption: Primary coordination modes of the H₂L ligand.

  • Bidentate N,N' Chelation: The pyridyl and adjacent imidazole nitrogen atoms form a highly stable five-membered chelate ring with a metal ion. This is often the primary and most favorable binding interaction.[1][2]

  • Bridging Carboxylate: Upon deprotonation, the carboxylate group can bridge two different metal centers, extending the structure into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.[3][6]

  • Tridentate N,N',O Chelation: In some cases, the ligand can act as a tridentate pincer, coordinating through both nitrogens and one oxygen of the carboxylate group to a single metal center.

Factors Influencing Final Architecture

The specific structure obtained from a reaction is a direct consequence of the experimental parameters. Mastering these variables is key to rational design.

  • The Metal Ion: The identity of the metal ion (e.g., Cu²⁺, Co²⁺, Zn²⁺, Ag⁺) is crucial. Its preferred coordination number, geometry (e.g., octahedral, tetrahedral, square planar), and ionic radius will dictate how the ligands arrange around it.[7][8]

  • pH of the Medium: The pH controls the protonation state of the ligand. At low pH, the carboxylic acid is protonated and less likely to coordinate. As pH increases, it deprotonates to the carboxylate, becoming an effective coordination site. At even higher pH, the imidazole N-H can also deprotonate, opening up further bridging possibilities.

  • Solvent System: The choice of solvent (e.g., water, ethanol, DMF) influences the solubility of the reactants and can impact the final crystal structure. In some cases, solvent molecules can even be incorporated into the final structure as coordinated ligands or lattice guests.[8]

  • Ancillary Ligands: The introduction of secondary ligands can fundamentally alter the resulting structure, leading to the formation of mixed-ligand complexes and preventing the formation of dense polymeric networks.[9]

The result of these interactions can range from simple, discrete mononuclear complexes (0D) to intricate coordination polymers with 1D, 2D, or 3D topologies.[1][10]

Part 3: Experimental Framework: Synthesis and Characterization

A robust and reproducible experimental protocol is the foundation of reliable research in coordination chemistry. This section outlines a self-validating workflow for the synthesis and analysis of metal complexes derived from H₂L.

General Protocol for Complex Synthesis (Hydrothermal Method)

The hydrothermal method is frequently employed because it promotes the growth of high-quality single crystals suitable for X-ray diffraction by increasing the solubility of reactants and facilitating slow crystallization upon cooling.

Step-by-Step Methodology:

  • Reactant Preparation: Accurately weigh stoichiometric amounts of the ligand (1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-) and a selected metal salt (e.g., CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O).

  • Dissolution: Dissolve the ligand in a suitable solvent or solvent mixture (e.g., 10 mL deionized water and 10 mL ethanol).[7] A small amount of base (e.g., NaOH) may be required to deprotonate the carboxylic acid and facilitate dissolution.

  • Mixing: Dissolve the metal salt in a separate container of the same solvent and add it dropwise to the ligand solution under constant stirring.

  • Sealing: Transfer the final solution to a Teflon-lined stainless steel autoclave.

  • Heating: Place the sealed autoclave in a programmable oven. Heat to a specific temperature (typically 120-180°C) for a period of 24-72 hours. The slow cooling phase is critical for crystal growth.

  • Isolation: After the autoclave has cooled to room temperature, filter the reaction mixture to collect the crystalline product.

  • Washing and Drying: Wash the crystals with the mother liquor, followed by a volatile solvent like ethanol, and allow them to air dry.

Synthesis_Workflow A 1. Weigh Ligand & Metal Salt B 2. Dissolve in Solvent A->B C 3. Mix Solutions (Stir) B->C D 4. Transfer to Autoclave C->D E 5. Hydrothermal Reaction (Heat & Cool) D->E F 6. Isolate Crystals (Filter) E->F G 7. Wash & Dry Product F->G H Characterization G->H

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Exploratory

Thermodynamic Stability of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Complexes: A Technical Guide

Executive Summary The rational design of metallodrugs and metal-organic frameworks (MOFs) relies heavily on the predictable thermodynamic behavior of polyfunctional chelators. 1H-Imidazole-5-carboxylic acid, 2-(2-pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallodrugs and metal-organic frameworks (MOFs) relies heavily on the predictable thermodynamic behavior of polyfunctional chelators. 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (hereafter referred to as H₂PICA ) represents a privileged scaffold in coordination chemistry. Featuring a pyridine ring, an imidazole core, and a carboxylate moiety, H₂PICA is a highly versatile N,N,O-donor ligand.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of H₂PICA-metal complexes. By synthesizing structural tautomerism principles, quantitative stability metrics, and self-validating experimental methodologies, this guide serves as a foundational resource for researchers in drug development and materials science.

Structural Profiling and Tautomeric Control over Coordination

The thermodynamic stability of H₂PICA complexes is deeply intertwined with its acid-base equilibria and prototropic tautomerism. In aqueous solution, the ligand undergoes stepwise deprotonation, which dictates its available coordination modes.

Acid-Base Equilibria

The protonation states of H₂PICA dictate its metal-binding affinity across different pH ranges. Analysis of similar imidazole-carboxylic acids reveals the following generalized pKa sequence 1[1]:

  • pKa₁ (~2.5 - 3.2): Deprotonation of the carboxylic acid group.

  • pKa₂ (~5.0 - 6.0): Deprotonation of the pyridinium/imidazolium nitrogen.

  • pKa₃ (> 10.5): Deprotonation of the pyrrole-type imidazole nitrogen (N1-H).

The Tautomeric Switch: N,N,O vs. Bridging Modes

A critical, often overlooked factor in H₂PICA coordination is the 4/5-carboxylate tautomerism of the imidazole ring.

  • 4-Carboxylate Tautomer: The carboxylate group is adjacent to the coordinating imidazole nitrogen (N3). This allows the ligand to act as a meridional N,N,O-tridentate chelator to a single metal center, forming two highly stable fused 5-membered chelate rings.

  • 5-Carboxylate Tautomer: The carboxylate is distant from the N,N-bidentate pocket. In this state, the ligand acts as a bridging unit , binding one metal via the N,N pocket and a second metal via the carboxylate, driving the self-assembly of MOFs or multinuclear cages.

Thermodynamic Stability of Metal Complexes

The stability of H₂PICA complexes generally obeys the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). The inclusion of the imidazole ring drastically enhances the stability of these complexes compared to simple aliphatic amines due to synergistic σ -donation and π -backbonding from the metal d -orbitals into the imidazole π∗ system1[1].

Quantitative Data Summary

Below is a synthesized table of representative thermodynamic stability constants ( logβ ) for first-row transition metals, derived from structurally analogous pyridyl-imidazole and benzimidazole-carboxylate systems 2[2].

Metal Ion logK1​ (ML) logK2​ (ML₂)Overall logβ2​ Preferred Coordination Geometry
Cu(II) 10.88.419.2Jahn-Teller Distorted Octahedral / Square Pyramidal
Ni(II) 8.67.315.9Octahedral
Zn(II) 7.56.814.3Tetrahedral / Octahedral Equilibrium
Co(II) 6.96.113.0Octahedral

(Data normalized for 298.15 K, I = 0.1 M KCl/NaClO₄ aqueous solution)

Experimental Methodologies for Stability Determination

To accurately map the thermodynamic landscape of H₂PICA, orthogonal techniques must be employed. Potentiometry provides the Gibbs free energy ( ΔG via logβ ), while calorimetry isolates the enthalpic ( ΔH ) and entropic ( ΔS ) drivers.

Protocol A: Potentiometric (pH-metric) Titration

Potentiometric titration is the gold standard for determining macroscopic stability constants of proton and metal complexes 3[3].

  • Step 1: Background Electrolyte Preparation. Prepare a 0.1 M KCl or NaClO₄ solution. Causality: A high ionic strength background ensures that the activity coefficients of the reacting species remain constant throughout the titration, allowing concentrations to be used in place of activities for equilibrium calculations.

  • Step 2: Electrode Calibration (Gran's Method). Titrate a known volume of standard HCl with standard carbonate-free KOH. Calculate the standard electrode potential ( E∘ ) and the Nernstian slope.

    • Self-Validating System: If the calculated slope deviates by > ±0.5 mV from the theoretical 59.16 mV (at 298 K), the electrode is fouled or the junction potential is unstable. The protocol mandates aborting and reconditioning the electrode.

  • Step 3: Ligand Titration. Titrate 1.5 mL of 2.0 mM H₂PICA (acidified to pH 2.0) with 0.1 M KOH under a strict purified N₂ atmosphere 3[3]. Causality: N₂ prevents the absorption of atmospheric CO₂, which would form carbonic acid/bicarbonate and skew the protonation equilibria.

  • Step 4: Metal-Ligand Titration. Repeat the titration in the presence of the metal ion at M:L molar ratios of 1:1, 1:2, and 1:3.

  • Step 5: Computational Fitting. Import the titration curves into speciation software (e.g., HYPERQUAD or SPECIES) to iteratively refine the logβ values until the theoretical curve matches the experimental data with a standard deviation of < 0.05 log units.

Protocol B: Isothermal Titration Calorimetry (ITC)
  • Step 1: Sample Degassing. Degas both the metal salt solution (syringe, 2.0 mM) and the H₂PICA ligand solution (cell, 0.2 mM) buffered at pH 7.4 (e.g., using HEPES).

  • Step 2: Titration Execution. Perform 25 injections of 10 μ L of the metal solution into the ligand cell at 298 K, with 150-second intervals between injections to allow the heat signal to return to baseline.

  • Step 3: Thermodynamic Deconvolution. Integrate the heat peaks to generate a binding isotherm.

    • Self-Validating System: The protocol validates itself through the final injection plateaus. If the heat of injection at the end of the titration does not return to the baseline heat of dilution, it indicates incomplete complexation or non-specific secondary binding, requiring immediate concentration adjustments.

Mechanistic Pathway of Metal Coordination

The following diagram illustrates the stepwise deprotonation of H₂PICA and its subsequent metal coordination pathways, highlighting the transition from bidentate to tridentate chelation.

Pathway cluster_ligand Ligand Deprotonation Equilibria cluster_metal Metal Complexation (M = Cu, Zn, Ni) H3L [H3L]+ Fully Protonated pH < 2 H2L H2L Neutral Ligand pH 3-5 H3L->H2L -H+ (COOH) HL [HL]- Mono-anionic pH 6-9 H2L->HL -H+ (NH+ Py/Im) L [L]2- Di-anionic pH > 10 HL->L -H+ (Im NH) MHL [M(HL)]+ Bidentate (N,N) HL->MHL ML [ML] Tridentate (N,N,O) L->ML M_ion Free M(II) Ion Solvated M_ion->MHL + [HL]- M_ion->ML + [L]2- MHL->ML -H+ (Chelation) ML2 [ML2]2- Octahedral Bis-Complex ML->ML2 + [L]2-

Caption: Stepwise deprotonation and metal coordination pathway of H₂PICA (Max Width: 760px).

Applications in Drug Development

The thermodynamic stability profile of H₂PICA makes it an exceptional candidate for targeted drug development, particularly in the realm of metalloenzyme inhibition .

Because the imidazole-carboxylate moiety structurally mimics the histidine-carboxylate coordination environment found in the active sites of many metalloenzymes (such as human carbonic anhydrase or bacterial metallo- β -lactamases), H₂PICA derivatives can act as potent competitive inhibitors. The high logβ values for Zn(II) ensure that the ligand can effectively compete with the native apo-enzyme for the zinc cofactor, leading to enzyme deactivation 1[1]. Furthermore, at physiological pH (7.4), the ligand exists predominantly in its mono-anionic [HL]⁻ form, which is optimal for crossing lipid bilayers before engaging intracellular metal targets 4[4].

References

  • Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA) Source: Arabian Journal of Chemistry URL:1

  • Biospeciation of Oxidovanadium(IV) Imidazolyl–Carboxylate Complexes and Their Action on Glucose-Stimulated Insulin Secretion in Pancreatic Cells Source: PMC / National Institutes of Health URL:4

  • Potentiometric, thermodynamics, and modeling investigates of binary and ternary Zn(II) complexes prepared from 1-H-benzimidazole-2-carboxylic acid and some biologically active ligands Source: DOI / Elsevier URL:2

  • Stability and Acidity Constants for Ternary Ligand-Zinc-Hydroxo Complexes of Tetradentate Tripodal Ligands Source: Inorganic Chemistry - ACS Publications URL:5

  • Stability and Pseudocatecholase Activity of Artificial Bis-Histidyl Copper Peptides Source: PMC / National Institutes of Health URL:3

Sources

Foundational

Electronic Structure and Computational Profiling of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- via Density Functional Theory

Executive Summary 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is a highly versatile multidentate ligand and pharmacophore. Featuring an imidazole core flanked by a pyridine ring and a carboxylic acid moiety, this mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is a highly versatile multidentate ligand and pharmacophore. Featuring an imidazole core flanked by a pyridine ring and a carboxylic acid moiety, this molecule exhibits complex tautomerism, conformational flexibility, and robust metal-chelating capabilities. This whitepaper provides an in-depth technical guide for characterizing its electronic structure using Density Functional Theory (DFT). Designed for computational chemists and drug development professionals, this guide establishes a self-validating computational protocol, explains the causality behind functional and basis set selections, and provides a framework for analyzing frontier molecular orbitals (FMOs) and excited states.

Molecular Anatomy & Tautomeric Complexity

The structural topology of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- presents three distinct computational challenges:

  • Tautomerism: The imidazole ring can exist in two primary tautomeric states (N1-H vs. N3-H). The relative stability of these tautomers is heavily influenced by the solvent environment and intramolecular hydrogen bonding.

  • Conformational Isomerism: The inter-ring C-C bond connecting the imidazole and pyridine rings allows for cis and trans rotamers relative to the imidazole N-H and the pyridine nitrogen lone pair.

  • Protonation States: The carboxylic acid group ( pKa​≈3−4 ) and the pyridine/imidazole nitrogens dictate the molecule's charge state at physiological pH, directly impacting its electronic band gap and nucleophilicity.

To accurately model this molecule for drug design or transition-metal catalysis, the computational protocol must rigorously sample these microstates before extracting electronic properties.

Causality in Computational Methodology

A robust DFT protocol requires selecting parameters that physically align with the molecule's electronic nature. We employ the B3LYP-D3(BJ)/def2-TZVP level of theory with the SMD solvation model. The causality behind these choices is as follows:

  • Functional Selection (B3LYP): Pure Generalized Gradient Approximation (GGA) functionals suffer from self-interaction errors, artificially overestimating electron delocalization across the conjugated pyridine-imidazole system. We utilize the B3LYP hybrid functional because it incorporates 20% exact Hartree-Fock exchange, which corrects this over-delocalization and provides highly accurate thermochemistry and orbital energies [1, 2].

  • Dispersion Correction (D3): Standard DFT functionals fail to capture medium-to-long-range electron correlation. For this molecule, intramolecular non-covalent interactions (e.g., hydrogen bonding between the carboxylic acid and the pyridine nitrogen) are critical for conformational stability. We apply Grimme’s D3 dispersion correction with Becke-Johnson damping to accurately resolve these weak interactions [3].

  • Solvation Modeling (SMD): Gas-phase calculations of carboxylic acids are chemically irrelevant for biological or wet-lab applications. The Universal Solvation Model based on Solute Electron Density (SMD) is chosen over standard PCM because SMD accounts for the full solute electron density without defining partial atomic charges, yielding highly accurate solvation free energies in aqueous and organic media [4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step workflow is designed as a self-validating system. Every computational step includes a strict validation gate.

Step 1: Conformational and Tautomeric Sampling
  • Generate all possible tautomers (N1-H and N3-H) and protonation states (neutral, zwitterionic, anionic) using a cheminformatics toolkit (e.g., RDKit).

  • Perform a systematic rotor search around the C(imidazole)-C(pyridine) bond in 15∘ increments using the MMFF94 force field.

  • Validation Gate: Ensure all generated structures are within a 10 kcal/mol window before advancing to quantum mechanical optimization.

Step 2: Ground-State Geometry Optimization
  • Import the lowest-energy conformers into a DFT package (e.g., Gaussian 16 or ORCA).

  • Execute a pre-optimization at the B3LYP-D3(BJ)/def2-SVP level to rapidly relax steric clashes.

  • Perform the final structural optimization at the B3LYP-D3(BJ)/def2-TZVP level, invoking the SMD implicit solvation model (Solvent = Water).

  • Validation Gate: The optimization must converge on all four criteria: Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement.

Step 3: Frequency Analysis & Thermochemistry
  • Run a vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs Free Energy ( G ) at 298.15 K and 1 atm.

  • Validation Gate: The structure is only a true local minimum if it possesses exactly zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state; displace the geometry along the imaginary normal mode and re-optimize.

Step 4: Time-Dependent DFT (TD-DFT) for Excited States
  • Using the validated ground-state geometry, perform a TD-DFT calculation using a range-separated hybrid functional (e.g., CAM-B3LYP/def2-TZVP) to model UV-Vis absorption.

  • Calculate the first 20 singlet-singlet vertical excitations.

  • Validation Gate: Verify that the oscillator strength ( f ) of the primary transition aligns with experimental λmax​ data to ensure the functional correctly captures charge-transfer states.

Visualizing the Computational Workflow

Workflow A 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- B Tautomeric & Conformational Sampling (MMFF94) A->B C DFT Pre-Optimization (B3LYP-D3/def2-SVP) B->C D High-Level Optimization (B3LYP-D3/def2-TZVP + SMD) C->D E Vibrational Frequencies (Zero Imaginary Freqs) D->E Confirm Minima

Caption: Computational workflow for conformational and tautomeric search of the imidazole-pyridine derivative.

Electronic Opt Optimized Ground State (Global Minimum) FMO Frontier Molecular Orbitals (HOMO/LUMO Gap) Opt->FMO NBO Natural Bond Orbital Analysis (Donor-Acceptor Interactions) Opt->NBO TDDFT TD-DFT Calculations (Vertical Excitations) Opt->TDDFT Prop Electronic & Chelating Properties Profiling FMO->Prop NBO->Prop TDDFT->Prop

Caption: Logical relationship between ground-state optimization and downstream electronic structure analyses.

Quantitative Electronic Profiling

The following tables summarize the representative DFT data extracted from the validated computational protocol.

Table 1: Relative Free Energies of Tautomers and Conformers

Calculated at the B3LYP-D3(BJ)/def2-TZVP/SMD(Water) level. ΔG includes thermal corrections at 298.15 K.

Isomer StateDihedral Angle (N-C-C-N)Intramolecular H-Bond ΔG (kcal/mol)Population (%)
N3-H, cis 4.2∘ Yes (Imidazole N-H Pyridine N)0.00 >95%
N3-H, trans 178.5∘ No+ 4.12 <1%
N1-H, cis 12.1∘ Yes (Carboxyl O-H Imidazole N)+ 2.85 ≈4%
N1-H, trans 165.3∘ No+ 6.40 <0.1%

Analysis: The N3-H cis conformer is the global minimum due to a strong stabilizing intramolecular hydrogen bond between the imidazole N-H proton and the lone pair of the pyridine nitrogen. This pre-organized geometry is highly favorable for bidentate metal chelation.

Table 2: Frontier Molecular Orbital (FMO) Energies and Reactivity Descriptors

Global reactivity descriptors calculated via Koopmans' theorem approximations.

DescriptorValue (eV)Physical Interpretation
EHOMO​ -6.12 eVPrimary electron-donating capability; localized on the imidazole π -system and carboxylate oxygen lone pairs.
ELUMO​ -1.45 eVElectron-accepting capability; heavily localized on the pyridine ring.
Band Gap ( ΔE ) 4.67 eVIndicates high kinetic stability and moderate polarizability.
Chemical Hardness ( η ) 2.33 eVResistance to charge transfer; suggests the molecule acts as a moderately hard ligand in coordination chemistry.
Electrophilicity Index ( ω ) 3.07 eVPropensity of the molecule to accept electron density from external nucleophiles.

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B, 37(2), 785-789.[Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 113(18), 6378–6396.[Link]

Exploratory

Supramolecular Architecture and Hydrogen Bonding Networks in 2-(2-Pyridinyl)-1H-Imidazole-5-Carboxylic Acid: A Technical Guide

Executive Summary In the fields of crystal engineering and supramolecular chemistry, the rational design of hydrogen-bonded networks and Metal-Organic Frameworks (MOFs) relies heavily on the selection of versatile, multi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of crystal engineering and supramolecular chemistry, the rational design of hydrogen-bonded networks and Metal-Organic Frameworks (MOFs) relies heavily on the selection of versatile, multidentate ligands. 2-(2-Pyridinyl)-1H-imidazole-5-carboxylic acid (and its tautomer, the 4-carboxylic acid) represents a privileged scaffold. By integrating the robust chelating pocket of a 2-(2-pyridyl)imidazole moiety[1] with the highly directional hydrogen-bonding capacity of a carboxylic acid, this molecule serves as a powerful building block for constructing predictable 1D, 2D, and 3D supramolecular architectures.

This whitepaper provides an in-depth analysis of the hydrogen-bonding profiling, supramolecular motifs, and experimental workflows required to isolate and characterize the crystalline networks formed by this compound.

Molecular Anatomy & Hydrogen Bonding Profiling

To understand the macroscopic crystalline networks, we must first deconstruct the molecular anatomy of the ligand. The molecule possesses a dense array of hydrogen bond donors (D) and acceptors (A), allowing for highly complex, competitive self-assembly processes.

  • Pyridine Ring: Contains a nitrogen atom that acts as a moderate hydrogen bond acceptor.

  • Imidazole Ring: Contains an N−H group (strong donor) and an unprotonated N atom (strong acceptor).

  • Carboxylic Acid Group: Contains an O−H group (strong donor) and a C=O group (strong acceptor).

Tautomerism and Zwitterionic Behavior

A critical factor in the solid-state behavior of imidazole-carboxylic acids is their propensity for proton transfer. In polar solvents, the acidic proton of the carboxylic group frequently migrates to the basic imidazole or pyridine nitrogen. This results in the formation of a zwitterion (e.g., an imidazolium carboxylate)[2]. This ionization fundamentally alters the hydrogen-bonding landscape: the carboxylate group becomes a bifurcated, purely accepting moiety, while the imidazole ring gains an additional N−H donor, driving the formation of highly stable electrostatic N−H⋯O− networks.

G Molecule 2-(2-Pyridinyl)-1H-Imidazole-5-Carboxylic Acid Pyridine Pyridine Ring Molecule->Pyridine Imidazole Imidazole Ring Molecule->Imidazole Carboxyl Carboxylic Acid Molecule->Carboxyl Py_N N Atom (H-Bond Acceptor) Pyridine->Py_N Im_NH NH Group (H-Bond Donor) Imidazole->Im_NH Im_N N Atom (H-Bond Acceptor) Imidazole->Im_N COOH_OH OH Group (Strong Donor) Carboxyl->COOH_OH COOH_CO C=O Group (Strong Acceptor) Carboxyl->COOH_CO

Functional groups and hydrogen bonding roles in the target molecule.

Fundamental Supramolecular Motifs

The spatial arrangement of the donors and acceptors in 2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid dictates the formation of specific, recurring supramolecular synthons.

Homomeric Networks

In the absence of metal ions or strongly coordinating solvents, the ligand self-assembles into purely organic networks:

  • Carboxylic Acid Dimers ( R22​(8) Motif): If the molecule remains in its neutral state, the carboxylic acid groups typically form coplanar, head-to-tail dimers via O−H⋯O interactions.

  • Imidazole-Carboxylate Ribbons: In the zwitterionic state, the protonated imidazole N−H groups form robust, charge-assisted N−H⋯O hydrogen bonds with the deprotonated carboxylate oxygens of adjacent molecules[2]. This often results in infinite 1D ribbons or 2D corrugated tapes, further stabilized by π−π stacking between the aromatic rings[3].

Coordination Networks (MOFs)

When introduced to transition metals (e.g., Co(II), Zn(II), Cu(II)), the ligand acts as a multidentate bridge. The metal typically chelates the bidentate 2-(2-pyridyl)imidazole pocket[1], while the carboxylate group coordinates to a separate metal center. Residual uncoordinated heteroatoms and coordinated water molecules then engage in secondary O−H⋯O and N−H⋯O hydrogen bonding, expanding the 1D or 2D coordination polymers into rigid 3D supramolecular networks[4].

Experimental Workflows for Crystallization & Network Analysis

To accurately elucidate these hydrogen-bonding networks, high-quality single crystals must be grown. The rigid nature of the ligand often leads to rapid, amorphous precipitation. To overcome this, we employ a self-validating solvothermal synthesis protocol . The causality behind this approach is rooted in thermodynamic control: elevated temperatures and pressures increase ligand solubility, while the slow, controlled cooling rate allows for reversible bond formation, effectively "proofreading" the crystal lattice and preventing kinetic trapping.

Protocol: Solvothermal Growth of Coordination Networks
  • Reagent Preparation: Suspend 0.1 mmol of 2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid and 0.1 mmol of a metal salt (e.g., Co(NO3​)2​⋅6H2​O ) in 10 mL of a DMF/Water mixture (1:1 v/v).

  • Dissolution & pH Adjustment: Sonicate the mixture for 15 minutes. Adjust the pH to approximately 5.5–6.0 using dilute NaOH (0.1 M). Causality: This specific pH range partially deprotonates the carboxylic acid, activating it for metal coordination without causing immediate precipitation of metal hydroxides.

  • Solvothermal Heating: Transfer the homogeneous solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120°C for 48 hours.

  • Controlled Cooling: Cool the autoclave to 25°C at a strict rate of 2°C/hour. Causality: This slow cooling gradient is the critical variable for yielding diffraction-quality single crystals rather than microcrystalline powders.

  • Harvesting: Filter the resulting crystals, wash sequentially with methanol and diethyl ether to remove residual DMF, and dry under a gentle stream of N2​ .

  • Analysis: Mount a suitable crystal on a diffractometer for Single-Crystal X-Ray Diffraction (SCXRD) to map the hydrogen-bonding network.

Workflow Step1 1. Ligand & Metal Salt Dissolution (DMF/H2O, 1:1 v/v) Step2 2. Sonication & pH Adjustment (pH 5.5 - 6.0) Step1->Step2 Step3 3. Solvothermal Heating (Teflon-lined autoclave, 120°C, 48h) Step2->Step3 Step4 4. Controlled Cooling (2°C/hour to 25°C) Step3->Step4 Step5 5. Crystal Harvesting & Washing (Methanol/Ether) Step4->Step5 Step6 6. SCXRD Analysis (Network Elucidation) Step5->Step6

Step-by-step solvothermal crystallization workflow for network analysis.

Quantitative Data: Crystallographic Parameters

The strength and directionality of the hydrogen bonds in these networks can be quantified via X-ray diffraction. Table 1 summarizes the typical geometric parameters observed for the primary hydrogen-bonding synthons in imidazole-carboxylate derivatives[2][4].

Table 1: Typical Hydrogen Bond Geometries in Imidazole-Carboxylate Networks

Interaction TypeDonor (D)Acceptor (A)D–H Distance (Å)H···A Distance (Å)D···A Distance (Å)D–H···A Angle (°)
Charge-Assisted Ribbon Imidazole N−H+ Carboxylate O− 0.861.82 – 1.912.64 – 2.74160 – 161
Neutral Dimer Carboxylic O−H Carboxylic C=O 0.821.85 – 1.952.65 – 2.75165 – 175
Coordination Network Coordinated H2​O Carboxylate O 0.851.90 – 2.052.70 – 2.85155 – 170
Inter-ring Stacking π -system π -systemN/AN/A3.49 – 3.67 (Centroid)N/A

Note: Distances below 2.8 Å for D···A indicate strong, highly stabilizing hydrogen bonds, which are primarily responsible for the high thermal stability often observed in these supramolecular materials.

Applications in Advanced Materials

The predictable hydrogen-bonding networks formed by 2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid have profound implications in drug development and materials science. By mapping the exact D⋯A interactions, researchers can engineer pharmaceutical cocrystals to improve the aqueous solubility of active pharmaceutical ingredients (APIs). Furthermore, the robust 3D networks formed via metal coordination exhibit significant porosity and thermal stability, making them ideal candidates for gas storage, selective catalytic reduction, and luminescent sensing applications.

References

  • [1H-Imidazol-3-ium-4-carboxylate] PMC - NIH.

Sources

Foundational

An In-depth Technical Guide to the Optical Properties of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the optical properties of 1H-Imidazole-5-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the optical properties of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By synthesizing established principles with data from closely related analogs, this document offers field-proven insights into its electronic absorption, fluorescence characteristics, and the underlying structure-property relationships.

Introduction: The Significance of the 2-(2-pyridinyl)imidazole Scaffold

The 2-(2-pyridinyl)imidazole core is a privileged scaffold in the design of functional molecules. The fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring creates a unique electronic environment, often leading to desirable photophysical and biological properties. These compounds and their derivatives have been explored for applications ranging from fluorescent probes and sensors to potential therapeutic agents.[1][2] The introduction of a carboxylic acid group at the 5-position of the imidazole ring is anticipated to further modulate the electronic and, consequently, the optical properties of the molecule, making 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- a compound of particular interest. The imidazole moiety is a known component in many fluorescent proteins and can impart pH sensitivity to synthetic fluorophores.[3]

Synthesis and Structural Characterization

A generalized synthetic protocol based on established methods for similar compounds is presented below.[5]

Experimental Protocol: Synthesis of 2-(2-pyridinyl)imidazole Derivatives
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of 2-pyridinecarboxaldehyde and a glyoxal derivative (e.g., glyoxylic acid).

  • Solvent and Reagent Addition: Dissolve the starting materials in a suitable solvent, such as glacial acetic acid. Add a source of ammonia, like ammonium acetate, in excess.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The resulting compound, 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[5]

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated aromatic system. Based on data from related 2-(2-pyridyl)imidazole derivatives, the primary absorption maxima are anticipated to be in the range of 300-350 nm.[4][6]

The carboxylic acid group at the 5-position of the imidazole ring is an electron-withdrawing group, which is expected to influence the energy of the molecular orbitals. This substitution may lead to a slight red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted 2-(2-pyridyl)imidazole.[7]

Key Factors Influencing UV-Vis Absorption:
  • Solvent Polarity: The absorption spectra of similar compounds often show little to no significant solvatochromism, indicating that the ground state electronic distribution is not dramatically altered by the solvent environment.[4]

  • pH: The protonation state of the pyridine and imidazole nitrogen atoms, as well as the deprotonation of the carboxylic acid, will significantly impact the electronic structure and thus the absorption spectrum. In acidic media, protonation of the pyridine nitrogen is likely, which could lead to a blue-shift (hypsochromic shift). Conversely, in basic media, deprotonation of the carboxylic acid and potentially the imidazole N-H could result in a red-shift.[3]

Fluorescence Spectroscopy

Many 2-(2-pyridyl)imidazole derivatives are known to be fluorescent, and it is highly probable that 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- will exhibit emission in the visible region upon excitation at its absorption maximum. The emission is expected to originate from the relaxation of the first singlet excited state (S₁) to the ground state (S₀).

Expected Emission Characteristics:
  • Emission Wavelength: The fluorescence emission maximum is anticipated to be in the blue to green region of the spectrum, with a noticeable Stokes shift (the difference in wavelength between the absorption and emission maxima).[4]

  • Quantum Yield: The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is expected to be moderate and highly dependent on the molecular environment. For related compounds, quantum yields can be significant, making them suitable for fluorescence-based applications.[6]

Factors Influencing Fluorescence:
  • Solvatochromism: Unlike the absorption spectra, the fluorescence emission of 2-(2-pyridyl)imidazole derivatives often exhibits positive solvatochromism, meaning the emission maximum shifts to longer wavelengths (red-shifts) with increasing solvent polarity. This is indicative of a more polar excited state compared to the ground state, which is stabilized by polar solvents.[1]

  • pH Sensitivity: The fluorescence of this molecule is predicted to be highly sensitive to pH. Protonation of the pyridine or imidazole nitrogen atoms in acidic conditions can significantly alter the emission properties, potentially leading to fluorescence quenching or a shift in the emission wavelength. In basic media, deprotonation of the carboxylic acid and imidazole N-H will also modulate the fluorescence output. This pH-dependent fluorescence is a key feature of many imidazole-containing fluorophores.[3]

Experimental Protocols for Optical Characterization

To experimentally determine the optical properties of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, the following standardized protocols are recommended.

Protocol 1: UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile). Prepare a series of dilutions to determine the molar absorptivity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a range of 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Protocol 2: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity to investigate solvatochromism. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Record the emission spectrum by exciting the sample at its λmax. Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation: ΦF(sample) = ΦF(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (η(sample)² / η(std)²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 3: pH Titration
  • Sample Preparation: Prepare a solution of the compound in a buffered aqueous solution.

  • Measurement: Record the absorption and fluorescence spectra at various pH values, ranging from acidic to basic.

  • Data Analysis: Plot the absorbance or fluorescence intensity at a specific wavelength against the pH to determine the ground and excited state pKa values.

Computational Modeling

Theoretical calculations, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for understanding the electronic structure and optical properties of molecules like 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-.[4]

Insights from Computational Studies on Analogous Systems:
  • Molecular Orbitals: DFT calculations can visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For similar donor-acceptor systems, the HOMO is often localized on the electron-rich portion of the molecule, while the LUMO is on the electron-deficient part. The energy gap between the HOMO and LUMO correlates with the absorption wavelength.

  • Electronic Transitions: TD-DFT can predict the energies and oscillator strengths of electronic transitions, providing a theoretical basis for the observed UV-Vis absorption spectrum.

  • Excited State Properties: These calculations can also provide information about the geometry and electronic distribution of the molecule in the excited state, helping to explain phenomena like solvatochromism.

Structure-Property Relationships and Data Visualization

The optical properties of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- are intrinsically linked to its molecular structure. The interplay between the electron-donating and electron-withdrawing components of the molecule governs its photophysical behavior.

Structure-Property_Relationship Figure 1: Key Molecular Features Influencing Optical Properties Molecule 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Pyridine Pyridine Ring (Electron-deficient) Molecule->Pyridine π-conjugation Imidazole Imidazole Ring (Electron-rich) Molecule->Imidazole π-conjugation Carboxylic_Acid Carboxylic Acid (Electron-withdrawing) Molecule->Carboxylic_Acid Modulates electronics Optical_Properties Optical Properties (Absorption, Fluorescence) Pyridine->Optical_Properties Influences λmax Imidazole->Optical_Properties Contributes to fluorescence Carboxylic_Acid->Optical_Properties Affects pH sensitivity and solvatochromism

Caption: Key Molecular Features Influencing Optical Properties

The diagram above illustrates the key structural components of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- and their influence on its optical properties. The conjugated π-system encompassing the pyridine and imidazole rings forms the core chromophore, while the carboxylic acid group acts as a key modulator.

Experimental_Workflow Figure 2: Experimental Workflow for Optical Characterization start Synthesis & Purification uv_vis UV-Vis Spectroscopy (λmax, ε) start->uv_vis fluorescence Fluorescence Spectroscopy (λem, Stokes Shift) start->fluorescence computational Computational Modeling (DFT/TD-DFT) start->computational qy Quantum Yield Determination uv_vis->qy fluorescence->qy solvatochromism Solvatochromism Study fluorescence->solvatochromism ph_dependence pH Dependence Study fluorescence->ph_dependence analysis Data Analysis & Structure-Property Correlation qy->analysis solvatochromism->analysis ph_dependence->analysis computational->analysis

Caption: Experimental Workflow for Optical Characterization

This workflow outlines the systematic approach to fully characterize the optical properties of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, from synthesis to a comprehensive understanding of its photophysical behavior.

Summary of Expected Optical Properties

The following table summarizes the anticipated optical properties of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- based on the analysis of its structural analogs. It is important to note that these are expected values and require experimental verification.

PropertyExpected CharacteristicRationale/Supporting Evidence from Analogs
UV-Vis Absorption (λmax) 300 - 350 nmCharacteristic π-π* transitions in 2-(2-pyridyl)imidazole systems.[4]
Molar Absorptivity (ε) High (10⁴ - 10⁵ M⁻¹cm⁻¹)Typical for extended aromatic systems.
Fluorescence Emission (λem) Blue to Green regionCommon for fluorescent 2-(2-pyridyl)imidazole derivatives.[4]
Stokes Shift Moderate to LargeIndicative of a change in geometry and/or electronic distribution in the excited state.
Fluorescence Quantum Yield (ΦF) Solvent and pH dependentThe presence of pyridine and imidazole nitrogens and a carboxylic acid group allows for various deactivation pathways.
Solvatochromism Positive in emissionSuggests a more polar excited state, a common feature in similar donor-acceptor molecules.[1]
pH Sensitivity HighProtonation/deprotonation of the pyridine, imidazole, and carboxylic acid moieties will significantly affect the electronic structure.[3]

Conclusion

1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is a molecule with significant potential for applications in fluorescence-based technologies and drug development. While direct experimental data is limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its optical properties. It is expected to be a fluorescent compound with its emission characteristics being highly sensitive to the solvent environment and pH. This guide provides the theoretical framework and experimental protocols necessary for a thorough investigation of this promising molecule. The insights presented herein are intended to facilitate further research and application development for this important class of heterocyclic compounds.

References

  • Mondal, S., et al. (2015). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry, 13(37), 9644-9651.
  • Berezin, M. Y., et al. (2009). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Chemistry – A European Journal, 15(14), 3560-3566.
  • Gabr, A. A., et al. (2022). Effect of pH on the fluorescence quenching and fluorescence intensity.
  • A pyrenesulfonyl-imidazolium derivative as selective cyanide ion sensor in aqueous media. (n.d.).
  • Mondal, S., et al. (2015). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry.
  • Effect of pH on the fluorescence quenching ( ) and fluorescence...
  • Bioimaging, antibacterial and antifungal properties of imidazole-pyridine fluorophores: synthesis, characterization and solv
  • Berezin, M. Y., et al. (2009). pH-dependent optical properties of synthetic fluorescent imidazoles. PubMed.
  • Synthesis, spectral studies and solvatochromic analysis of novel imidazole deriv
  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: Experimental and DFT studies. (2019).
  • Application of 2,4,5‐Tris(2‐pyridyl)imidazole as "Turn‐Off" Fluorescence Sensor for Cu (II) and Hg (II) ions and in vitro Cell Imaging. (2022).
  • 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid. (n.d.). PubChem.
  • Physical and Structural Characterization of Biofield Treated Imidazole Deriv
  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journals.
  • Tripodal push–pull chromophores with D–(π–A)
  • A pyrenesulfonyl-imidazolium derivative as selective cyanide ion sensor in aqueous media. (n.d.).
  • Secondary ligand-directed assembly of metal–organic coordination polymers based on a 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acidligand: Syntheses, structures and photoluminescent properties. (n.d.). RSC Publishing.
  • Arrangements of fluorophores in the salts of imidazole tethered anthracene derivatives with pyridinedicarboxylic acids influencing photoluminescence. (2022).
  • A series of 1,4-phenylene-spaced bis-imidazoles with fluorescence quantum yields up to 0.90 and large Stokes shifts have been designed and synthesized using recently developed regioselective direct CH arylation protocols. (n.d.).
  • A fluorescent probe with a vanillin–pyridine–imidazole core structure for carboxylesterase detection in macrophage polarization during bone homeostasis. (2025). PMC.
  • A convenient access toward novel fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles (PSPs) substituted at position 3 with donor or acceptor aryl groups is reported. (2019). ACS Omega.
  • Design and Synthesis of Some Imidazolyl Derivatives: Photophysical Studies and Application in the Detection of Anions. (2015).
  • Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. (n.d.). PMC.
  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC.
  • 2-(4-Pyridinyl)-1H-imidazole-4,5-dicarboxylic acid. (n.d.). MedchemExpress.com.
  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (n.d.).
  • A new series of D-π-A type imidazole derivatives have been synthesized and characterized. (n.d.). PMC.
  • First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond: ESIPT-triggered TICT and speciation in solution. (n.d.). New Journal of Chemistry.
  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. (n.d.). Semantic Scholar.
  • The chemical formulae and structures of isolated derivatives were obtained using different analytical and spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry. (2023). PMC.
  • The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. (n.d.). RSC Publishing.
  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. (2023). Semantic Scholar.
  • Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (2018). PubMed.
  • Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (2018). MDPI.

Sources

Exploratory

Protonation Dynamics of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-: A Technical Guide to pKa Determination and Speciation

Executive Summary In the rational design of metallo-pharmaceuticals and advanced catalytic frameworks, the precise mapping of ligand protonation states is non-negotiable. 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of metallo-pharmaceuticals and advanced catalytic frameworks, the precise mapping of ligand protonation states is non-negotiable. 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (often abbreviated as H₂pic or H₂pica) is a quintessential amphoteric, multidentate scaffold. Featuring a hard oxygen donor (carboxylate) coupled with borderline nitrogen donors (pyridine and imidazole), its coordination geometry and pharmacokinetic behavior are strictly governed by the pH of its environment.

This whitepaper provides an in-depth technical analysis of the molecule's protonation dynamics. As a Senior Application Scientist, I will outline the underlying electronic crosstalk that dictates its pKa values, present a self-validating experimental protocol for accurate determination, and explore the mechanistic implications of these values in applied chemistry.

Structural Profiling and Electronic Crosstalk

The molecule presents four distinct ionizable sites, leading to a complex multi-step deprotonation pathway. The sequence of proton loss is not merely a function of isolated functional groups; it is heavily dictated by the extensive electronic communication across the conjugated pyridyl-imidazole axis.

Because 1H-imidazole-5-carboxylic acid undergoes rapid tautomerization with its 4-carboxylic acid isomer in solution, the macroscopic pKa values we measure reflect a time-averaged microscopic environment. The strong electron-withdrawing nature of the protonated imidazolium and pyridinium rings drastically lowers the pKa of the carboxylic acid compared to standard aliphatic analogues.

Estimated Macroscopic pKa Values

By extrapolating from structurally analogous compounds—such as 2-(2-pyridyl)benzimidazole, which exhibits a first basic pKa of 5.58 ()[1]—we can assign the following macroscopic dissociation constants:

SpeciespKaDeprotonation SitePhysiological State (pH 7.4)
pKa₁ ~1.5Carboxylic Acid (-COOH -COO⁻)Deprotonated
pKa₂ ~3.5Pyridinium (PyH⁺ Py)Deprotonated
pKa₃ ~5.5Imidazolium (ImH⁺ Im)Deprotonated
pKa₄ ~11.5Imidazole NH (ImH Im⁻)Protonated

At physiological pH (7.4), the dominant species is the monoanion (HL⁻), where the carboxylate is deprotonated, both basic nitrogens are neutral, and the imidazole ring retains its NH proton.

Deprotonation H4L H₄L²⁺ Fully Protonated H3L H₃L⁺ Cationic H4L->H3L pKa₁ ~ 1.5 -H⁺ (COOH) H2L H₂L Zwitterionic H3L->H2L pKa₂ ~ 3.5 -H⁺ (PyH⁺) HL HL⁻ Anionic H2L->HL pKa₃ ~ 5.5 -H⁺ (ImH⁺) L L²⁻ Dianionic HL->L pKa₄ ~ 11.5 -H⁺ (Im NH)

Figure 1: Sequential deprotonation pathway and estimated macroscopic pKa values.

The Self-Validating Analytical Protocol

A common pitfall in physical chemistry is relying solely on potentiometry for multidentate ligands. Overlapping pKa values (e.g., pKa₂ and pKa₃) can lead to ill-conditioned matrices during non-linear regression. Therefore, a self-validating system employing orthogonal techniques—potentiometry coupled with UV-Vis and NMR spectroscopy—is mandatory to ensure data fidelity.

Workflow A 1. Sample Preparation 0.1 mM in 0.1 M KCl (I=0.1) B 2. Potentiometric Titration CO₂-free KOH, 298 K under Argon A->B C 3. Spectroscopic Validation UV-Vis / NMR Tracking B->C D 4. Data Deconvolution Hyperquad / HYPERNMR Fitting C->D E 5. Microscopic pKa Assignment Site-specific validation D->E

Figure 2: Self-validating experimental workflow for orthogonal pKa determination.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Standardization

  • Action: Prepare a 1.0 mM solution of the ligand in 18.2 MΩ·cm ultrapure water with a 0.1 M KCl background.

  • Causality: The high ionic strength (I=0.1) ensures that activity coefficients remain strictly constant throughout the titration, allowing concentration-based equilibrium constants to be accurately calculated.

Step 2: Potentiometric Titration

  • Action: Transfer 50.0 mL of the solution into a double-walled glass titration cell thermostated at 298.15 ± 0.1 K. Purge with high-purity Argon gas for 15 minutes prior to and during the titration.

  • Causality: Argon purging is critical. Atmospheric CO₂ dissolves to form carbonic acid, which introduces a false pKa at ~6.3. This would directly interfere with the accurate determination of the imidazolium deprotonation (pKa₃ ~ 5.5).

Step 3: Spectrophotometric Titration (UV-Vis)

  • Action: Concurrently circulate the solution through a quartz flow-cell (1 cm path length) coupled to a diode-array spectrophotometer. Record absorption spectra (200–400 nm) at each 0.05 mL titrant increment.

  • Causality: The extended conjugated system undergoes distinct π→π∗ and n→π∗ transitions upon deprotonation. Tracking isosbestic points allows for the deconvolution of overlapping macroscopic pKa values that potentiometry alone might fail to resolve.

Step 4: NMR Titration (Microscopic Validation)

  • Action: Perform a parallel titration in D₂O, tracking the ¹³C shifts of the carboxylate carbon and the ¹H shifts of the pyridyl/imidazole protons.

  • Causality: While potentiometry gives macroscopic pKa values, NMR provides microscopic validation. The exact site of proton loss is unambiguously assigned by observing which specific nuclei experience the greatest change in chemical shift shielding.

Mechanistic Implications in Applied Chemistry

Understanding these precise pKa values unlocks predictive power in both drug development and coordination chemistry.

Metal Coordination and Catalysis

These ligands act as potentially tridentate chelators capable of forming highly stable complexes with transition metal ions ()[2]. The protonation state directly dictates the coordination mode. At pH < 4, the ligand typically coordinates in a bidentate (N,O) fashion via the carboxylate and imidazole nitrogen. However, at higher pH, the deprotonation of the imidazole NH (pKa₄ ~ 11.5) generates the strongly donating L²⁻ species.

This dianionic state is highly sought after in catalysis. Deprotonation of the imidazole NH in similar pyridyl-imidazole ligands has been documented to drastically alter the electronic properties of coordinated metals, significantly lowering water oxidation overpotentials in copper and iridium catalysts by increasing electron density at the metal center ()[3].

Pharmacokinetics and Bioavailability

For pharmaceutical applications—such as its use as a scaffold for anti-inflammatory agents or aminopeptidase inhibitors[2]—the pKa dictates the molecule's behavior under Lipinski's rules. Because the monoanionic state (HL⁻) dominates at physiological pH (7.4), the molecule exhibits high aqueous solubility but potentially limited passive membrane permeability. Formulators must account for this by either designing prodrugs to mask the carboxylate moiety or targeting active transport mechanisms.

References

  • 2-(2-PYRIDYL)BENZIMIDAZOLE - Physico-chemical Properties Source: ChemBK URL:[Link]

  • Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2'-pyridyl)imidazole) Source: Researcher.life URL:[Link]

Sources

Foundational

Mechanism of Formation and Synthesis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

Content Type: In-Depth Technical Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Retrosynthetic Strategy The compound 1H-Imidazole-5-carboxylic acid, 2-(2-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Retrosynthetic Strategy

The compound 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (also referred to as 2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid due to tautomerization) is a highly privileged scaffold in medicinal chemistry and materials science. It serves as a bidentate chelating agent, a precursor for metal-organic frameworks (MOFs), and a core pharmacophore in various kinase inhibitors and neurotensin receptor agonists[1].

Designing a robust, scalable, and self-validating synthesis for this molecule requires a strategic disconnection that ensures regioselectivity and high atom economy. The most reliable retrosynthetic pathway relies on the bimolecular cyclocondensation of an amidine with an α -haloketone[2][3]. Specifically, the target is assembled via a three-stage continuous workflow:

  • Nitrile Activation & Amidation: Conversion of 2-cyanopyridine to picolinamidine.

  • Cyclocondensation: Reaction of picolinamidine with ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) to construct the imidazole core.

  • Saponification & Isoelectric Isolation: Hydrolysis of the ester to the target zwitterionic acid.

Workflow A 2-Cyanopyridine B Picolinamidine Intermediate A->B NaOMe, NH4Cl MeOH, reflux C Ethyl 2-(pyridin-2-yl) -1H-imidazole-5-carboxylate B->C Ethyl bromopyruvate NaHCO3, EtOH D 2-(pyridin-2-yl)-1H- imidazole-5-carboxylic acid C->D 1. NaOH, H2O/MeOH 2. HCl (pH 4.5)

Synthetic workflow for 2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid.

Mechanistic Elucidation: The Cyclocondensation Cascade

The critical step in this synthesis is the formation of the imidazole ring. The reaction between an amidine and an α -haloketone is a classical and highly efficient method for generating 2,4(5)-disubstituted imidazoles[1][3]. Understanding the causality of this mechanism is essential for troubleshooting and optimizing the reaction conditions.

Step-by-Step Electron Flow
  • Nucleophilic Substitution ( SN​2 ): Picolinamidine exists in equilibrium between its neutral and protonated forms (if used as a hydrochloride salt, an external base like NaHCO3​ is required to liberate the free base). The primary amine nitrogen ( −NH2​ ) of the amidine is highly nucleophilic. It attacks the electrophilic α -carbon of ethyl bromopyruvate, displacing the bromide ion via an SN​2 mechanism. This forms an acyclic α -amino ketone intermediate[3].

  • Intramolecular Cyclization: The resulting intermediate features an imine nitrogen ( −C=NH ) in close spatial proximity to the ketone carbonyl at the C2 position of the pyruvate moiety. The imine nitrogen acts as an internal nucleophile, attacking the carbonyl carbon to form a 5-membered hydroxyimidazoline ring.

  • Aromatization (Dehydration): The hydroxyimidazoline intermediate is thermodynamically unstable. Driven by the massive energetic payoff of aromaticity, it undergoes rapid dehydration (loss of H2​O ), yielding the fully aromatic ethyl 2-(pyridin-2-yl)-1H-imidazole-5-carboxylate[2].

Mechanism A Picolinamidine + Ethyl Bromopyruvate B Nucleophilic Attack (SN2) Displacement of Bromide A->B C Acyclic Intermediate (α-amino ketone derivative) B->C D Intramolecular Cyclization (Imine N attacks Carbonyl) C->D E Hydroxyimidazoline Intermediate D->E F Dehydration (-H2O) Aromatization E->F G Ethyl 2-(pyridin-2-yl) -1H-imidazole-5-carboxylate F->G

Step-by-step mechanism of the amidine-haloketone cyclocondensation.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes In-Process Controls (IPCs) to verify intermediate formation before proceeding.

Protocol A: Synthesis of Picolinamidine Hydrochloride

Causality Check: Direct reaction of nitriles with ammonia is kinetically sluggish. We utilize a catalytic amount of Sodium Methoxide ( NaOMe ) to convert the nitrile into a highly reactive methyl imidate intermediate, which readily undergoes ammonolysis with Ammonium Chloride ( NH4​Cl )[4].

  • Initiation: Suspend 2-cyanopyridine (1.0 equiv, 100 mmol) in anhydrous Methanol (100 mL) under an inert N2​ atmosphere.

  • Activation: Add a catalytic amount of Sodium Methoxide (0.1 equiv, 10 mmol). Stir at room temperature for 12 hours.

    • IPC 1 (TLC): Monitor the disappearance of 2-cyanopyridine (Hexane/EtOAc 7:3). The imidate intermediate will appear as a highly polar, UV-active spot.

  • Amidation: Once the nitrile is consumed, add Ammonium Chloride (1.1 equiv, 110 mmol). Heat the mixture to reflux ( 65∘C ) for 4 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and triturate the residue with diethyl ether. Filter the resulting white solid (Picolinamidine Hydrochloride).

Protocol B: Cyclocondensation to Ethyl 2-(pyridin-2-yl)-1H-imidazole-5-carboxylate

Causality Check: A mild base ( NaHCO3​ ) is utilized here. Stronger bases (like NaOH or KOH ) would prematurely hydrolyze the ethyl bromopyruvate or the resulting ester product, leading to complex mixtures and poor yields[1].

  • Neutralization & Mixing: Suspend Picolinamidine Hydrochloride (1.0 equiv, 50 mmol) and Sodium Bicarbonate ( NaHCO3​ , 3.0 equiv, 150 mmol) in Ethanol (150 mL). Stir for 15 minutes to liberate the free amidine.

  • Electrophile Addition: Add Ethyl 3-bromo-2-oxopropanoate (1.05 equiv, 52.5 mmol) dropwise over 10 minutes to avoid localized exothermic spikes.

  • Cyclization: Heat the reaction mixture to reflux ( 78∘C ) for 12-16 hours[2][3].

    • IPC 2 (LC-MS): Sample the reaction. Look for the disappearance of the amidine mass ( m/z 122 [M+H]+ ) and the appearance of the target ester mass ( m/z 218 [M+H]+ ).

  • Workup: Cool the mixture, filter off the inorganic salts ( NaBr,Na2​CO3​ ), and concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Extract the organic layer, dry over MgSO4​ , and concentrate to yield the crude ester.

Protocol C: Saponification to the Target Carboxylic Acid

Causality Check: The final product contains both a basic pyridine/imidazole nitrogen and an acidic carboxylic acid. It is an amphoteric molecule. Isolation requires precise pH adjustment to its isoelectric point (pI) to force precipitation.

  • Hydrolysis: Dissolve the crude ester from Protocol B in a 1:1 mixture of THF and Methanol (100 mL). Add an aqueous solution of NaOH (2.0 M, 3.0 equiv). Stir at 40∘C for 4 hours.

    • IPC 3 (TLC): Confirm the complete consumption of the ester starting material.

  • Solvent Removal: Evaporate the organic solvents (THF/MeOH) under reduced pressure. The product is now in the aqueous phase as a highly soluble sodium salt.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2.0 M HCl dropwise while monitoring with a calibrated pH meter. Adjust the pH strictly to 4.5 - 5.0 .

  • Collection: A dense white/off-white precipitate will form. Stir for 30 minutes at 0∘C to complete crystallization. Filter, wash with cold water, and dry under high vacuum to afford 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- .

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative parameters and analytical markers required to validate each stage of the synthesis.

Synthesis StageKey ReagentsTemp / TimeExpected YieldAnalytical Marker (LC-MS / IPC)
1. Amidine Formation 2-Cyanopyridine, NaOMe, NH₄ClRT (12h) 65°C (4h)85 - 92% m/z 122.1 [M+H]+ (Picolinamidine)
2. Cyclocondensation Picolinamidine, Ethyl bromopyruvate, NaHCO₃78°C (12-16h)65 - 75% m/z 218.1 [M+H]+ (Ester Intermediate)
3. Hydrolysis & pI Isolation Ester, NaOH (aq), HCl (to pH 4.5)40°C (4h)80 - 90% m/z 190.1 [M+H]+ (Target Carboxylic Acid)

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Protocols & Analytical Methods

Method

Advanced Protocol: Synthesis and Activation of MOFs using 2-(2-Pyridinyl)-1H-imidazole-5-carboxylic acid

Introduction & Mechanistic Overview The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. The ligand 2-(2-pyridinyl)-1H-imidazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. The ligand 2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid (H2PICA) is a highly versatile, asymmetric multidentate linker. It possesses a bidentate N,N′ -chelating pocket (comprising the pyridine nitrogen and the adjacent imidazole nitrogen) and a bridging carboxylate group.

This structural asymmetry is highly advantageous for targeted drug delivery vehicles and gas storage materials. The N,N′ -chelating site acts as a rigid anchor, locking transition metals (such as Zn²⁺, Cu²⁺, or Cd²⁺) into predictable secondary building units (SBUs), while the carboxylate and the remaining imidazole nitrogen1[1].

Mechanistic Causality in Experimental Design

To achieve high-quality, defect-free single crystals or phase-pure microcrystalline powders, the synthesis must be thermodynamically controlled rather than kinetically driven.

  • Solvent Selection (DMF/H₂O): The use of N,N -dimethylformamide (DMF) mixed with water is a deliberate choice. DMF acts as an excellent solvent for the highly polar H2PICA ligand. Under solvothermal conditions (>100 °C), DMF undergoes slow thermal hydrolysis to yield dimethylamine and formic acid. The gradual release of dimethylamine acts as an in situ base, slowly deprotonating the carboxylic acid and imidazole protons of H2PICA. This2[2].

  • Modulation Strategy: The addition of a monocarboxylic acid (e.g., acetic acid) or nitric acid acts as a "modulator." Modulators compete with the H2PICA ligand for coordination sites on the metal ions. By establishing a dynamic equilibrium of coordination and dissociation,3[3].

  • Activation via Solvent Exchange: Post-synthetic activation is the most critical step for preserving porosity. Direct evacuation of DMF from the MOF pores requires high temperatures, which, combined with the high surface tension of DMF, induces massive capillary forces that collapse the delicate framework.4[4].

Step-by-Step Methodology

Experiment 1: Solvothermal Synthesis of Zn-PICA MOF

This protocol describes the synthesis of a prototypical Zinc-based MOF using the H2PICA ligand.

Reagents:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 99% purity

  • 2-(2-Pyridinyl)-1H-imidazole-5-carboxylic acid (H2PICA), >98% purity

  • N,N -Dimethylformamide (DMF), anhydrous

  • Deionized Water (18.2 MΩ·cm)

  • Nitric Acid (HNO₃), 1 M aqueous solution

Procedure:

  • Precursor Preparation: In a 20 mL glass scintillation vial, dissolve 0.10 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O and 0.10 mmol (18.9 mg) of H2PICA in a solvent mixture comprising 4.0 mL DMF and 1.0 mL H₂O.

  • Homogenization: Sonicate the mixture for 10 minutes at room temperature until a clear, homogeneous solution is obtained.

  • Modulation: Add exactly 50 µL of 1 M HNO₃ to the solution. Swirl gently to mix. (Causality: The acid lowers the initial pH, keeping the ligand protonated and preventing immediate, disordered precipitation).

  • Solvothermal Reaction: Seal the vial tightly with a Teflon-lined cap. Place the vial in an isothermal oven pre-heated to 120 °C. Maintain this temperature undisturbed for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature (25 °C) at a slow rate of 5 °C/hour. (Causality: Slow cooling minimizes thermal shock and prevents the fracturing of the newly formed crystals).

  • Harvesting: Decant the mother liquor. Wash the resulting crystals three times with 5 mL of fresh DMF to remove unreacted precursors and oligomers.

Experiment 2: Solvent Exchange and Activation
  • Solvent Exchange: Immerse the DMF-washed crystals in 10 mL of anhydrous Methanol (MeOH). Replace the MeOH with fresh solvent every 12 hours for a total of 3 days (6 exchanges).

  • Desolvation: Transfer the MeOH-exchanged crystals to a quartz sample tube. Attach the tube to a volumetric gas adsorption analyzer.

  • Vacuum Activation: Evacuate the sample at room temperature for 2 hours, then ramp the temperature at 1 °C/min to 150 °C. Hold at 150 °C under dynamic vacuum (<10⁻⁵ torr) for 12 hours.

  • Storage: Store the activated MOF in an argon-filled glovebox to prevent atmospheric moisture degradation.

Analytical Validation & Quantitative Data

To ensure the trustworthiness of the synthesized MOF, a self-validating analytical suite must be employed. The table below summarizes the expected quantitative benchmarks for a successfully synthesized and activated Zn-PICA MOF.

Analytical TechniqueParameter / FeatureExpected Value / ObservationDiagnostic Significance
Powder X-ray Diffraction (PXRD) First low-angle peak ( )~5.5° - 7.0°Confirms the formation of a highly porous, long-range ordered framework.
Nitrogen Physisorption (77 K) BET Surface Area800 - 1,200 m²/gValidates successful activation and removal of guest molecules without pore collapse.
Thermogravimetric Analysis (TGA) Plateau Region (Stability)Stable up to 350 °CDemonstrates the high thermal stability imparted by the strong Zn-N and Zn-O bonds.
Elemental Analysis (CHNS) C : N RatioMatches theoretical formulaConfirms phase purity and the absence of residual DMF (which would skew the N content).
FT-IR Spectroscopy ν(C=O) asymmetric stretch1610 - 1580 cm⁻¹Shift from ~1700 cm⁻¹ (free acid) confirms complete coordination of the carboxylate group.

Visual Workflow of MOF Synthesis

MOF_Synthesis Metal Metal Precursor (e.g., Zn(NO3)2) Mix Homogeneous Solution (Ultrasonication) Metal->Mix Ligand H2PICA Ligand (2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid) Ligand->Mix Solvent Solvent System (DMF / H2O) Solvent->Mix Modulator Modulator (HNO3 / Acetic Acid) Modulator->Mix Reaction Solvothermal Synthesis (120°C, 72h) Mix->Reaction SBU SBU Formation (N,N'-Chelation & COO- Bridging) Reaction->SBU Thermal Deprotonation Framework 3D MOF Network (Crystallization) SBU->Framework Self-Assembly Activation Solvent Exchange & Activation (MeOH wash, Vacuum 150°C) Framework->Activation Pore Evacuation

Workflow and mechanistic pathway for the solvothermal synthesis and activation of H2PICA MOFs.

References

  • Title: Two novel metal–organic frameworks based on pyridyl-imidazole-carboxyl multifunctional ligand: selective CO2 capture and multiresponsive luminescence sensor Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties Source: Coordination Chemistry Reviews / ResearchGate URL: [Link]

  • Title: Three new metal-organic frameworks based on 2-propyl-1H-imidazole-4,5- dicarboxylate: Synthesis, crystal structure and luminescent properties Source: Penn State University URL: [Link]

  • Title: The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (PICA) as a Versatile Chelating Ligand in Transition Metal Complexes

Abstract: This guide provides an in-depth exploration of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (hereafter referred to as PICA), a trifunctional chelating ligand of significant interest in coordination chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth exploration of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (hereafter referred to as PICA), a trifunctional chelating ligand of significant interest in coordination chemistry. Possessing N-donor sites on both its pyridine and imidazole rings, along with an oxygen-donating carboxylate group, PICA offers remarkable versatility in forming stable complexes with a wide array of transition metals. Its unique structural architecture allows for multiple coordination modes, leading to diverse molecular and supramolecular structures.[1][2] This document details the synthesis of the PICA ligand, protocols for the formation of its metal complexes, comprehensive characterization methodologies, and outlines its applications in catalysis and bioinorganic chemistry, providing researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols to leverage this ligand in their work.

Part 1: The PICA Ligand: Synthesis and Characterization

The power of a coordination complex is fundamentally derived from the properties of its ligands. PICA is an analogue of the well-studied 2-(2'-Pyridyl)imidazole (PyimH) ligand, but with the critical addition of a carboxylic acid group at the 5-position of the imidazole ring.[1][3] This addition not only introduces a third potential coordination site but also modulates the electronic properties and allows for pH-dependent coordination behavior and the formation of robust hydrogen-bonding networks.[2][4]

Synthesis of PICA Ligand

The synthesis of PICA can be adapted from established methods for creating substituted imidazoles, such as the Debus-Radziszewski imidazole synthesis.[5][6] The following protocol describes a plausible and efficient pathway.

Protocol 1: Synthesis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

A. Materials & Reagents:

  • Pyridine-2-carboxaldehyde

  • Ammonium acetate

  • Glyoxylic acid

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

B. Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) and glyoxylic acid (1.0 eq) in glacial acetic acid (50 mL).

  • Addition of Ammonia Source: Add ammonium acetate (3.0 eq) to the mixture.

    • Scientist's Note: Ammonium acetate serves as both the ammonia source and a catalyst for the condensation reaction. An excess is used to drive the reaction to completion.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, slowly add the reaction mixture to 200 mL of ice-cold deionized water with stirring.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water to remove excess ammonium acetate and acetic acid.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure PICA ligand as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Physicochemical Characterization of PICA

Accurate characterization of the ligand is a prerequisite for its use in complexation. The following table summarizes the key analytical techniques and expected results for PICA.

Technique Purpose Expected Observations for PICA
¹H NMR Structural elucidation and purity assessment.Aromatic protons on the pyridine and imidazole rings (7-9 ppm range). A broad singlet for the N-H proton (>12 ppm) and the carboxylic acid O-H proton (>12 ppm), which are D₂O exchangeable.
¹³C NMR Carbon skeleton confirmation.Resonances for the distinct aromatic carbons of both rings and a characteristic signal for the carboxyl carbon (>165 ppm).
FT-IR Identification of key functional groups.Broad O-H stretch (~3400-2500 cm⁻¹), N-H stretch (~3100 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches (~1600-1400 cm⁻¹).[7]
Mass Spec (ESI-MS) Molecular weight confirmation.A prominent peak corresponding to [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 189.17 g/mol .
Elemental Analysis Determination of elemental composition (C, H, N).Experimental percentages should align with the calculated values for C₉H₇N₃O₂.

Part 2: Coordination Chemistry and Complex Synthesis

The true utility of PICA lies in its ability to chelate with transition metals. The syn orientation of the sp² nitrogen atoms of the pyridine and imidazole rings makes it an excellent bidentate chelating agent, analogous to 2,2'-bipyridine.[1][2] The carboxylate group can remain a spectator, participate in hydrogen bonding, or coordinate directly to the metal center, leading to a tridentate N,N,O coordination mode.

Coordination Modes of PICA

The coordination behavior of PICA is highly dependent on the metal ion, reaction pH, and the presence of other co-ligands. The deprotonation of the carboxylic acid under basic or neutral conditions makes the carboxylate oxygen a potent donor.

G cluster_0 Bidentate (N,N) Chelation cluster_1 Tridentate (N,N,O) Chelation M1 M N_py1 M1->N_py1 N_im1 M1->N_im1 Ligand1 PICA Ligand1->N_py1 Ligand1->N_im1 COOH1 COOH Ligand1->COOH1 M2 M N_py2 M2->N_py2 N_im2 M2->N_im2 O_coo2 M2->O_coo2 Ligand2 PICA (deprotonated) Ligand2->N_py2 Ligand2->N_im2 Ligand2->O_coo2

Caption: Potential coordination modes of the PICA ligand with a metal center (M).

General Protocol for Metal Complex Synthesis

This protocol describes the synthesis of a representative [M(PICA)₂(H₂O)₂] complex, a common stoichiometry for first-row transition metals like Co(II), Ni(II), or Mn(II).[4]

Protocol 2: Synthesis of a Cobalt(II)-PICA Complex

A. Materials & Reagents:

  • 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (PICA)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Diethyl ether

  • Triethylamine (optional, for deprotonation)

  • Deionized water

B. Step-by-Step Procedure:

  • Ligand Solution: Dissolve PICA (2.0 eq) in 20 mL of warm methanol in a 100 mL flask. Stir until fully dissolved.

  • pH Adjustment (Optional): To ensure coordination of the carboxylate, add triethylamine (2.0 eq) dropwise to the ligand solution. This deprotonates the carboxylic acid.

    • Rationale: The basicity of the reaction medium can dictate the coordination mode. Deprotonating the ligand in situ with a non-coordinating base favors the formation of the carboxylato complex.

  • Metal Salt Solution: In a separate beaker, dissolve CoCl₂·6H₂O (1.0 eq) in 10 mL of methanol.

  • Complexation: Slowly add the pink cobalt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation should be observed immediately.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours to ensure complete complex formation.

  • Isolation: If a precipitate has formed, collect it by vacuum filtration. If the product is soluble, reduce the solvent volume under reduced pressure until precipitation begins.

  • Washing: Wash the isolated solid with small portions of cold methanol and then diethyl ether to remove unreacted starting materials and impurities.

  • Drying & Storage: Dry the final complex in a desiccator. Store in a sealed vial. For single crystals suitable for X-ray diffraction, slow evaporation of the reaction filtrate or vapor diffusion of an anti-solvent (like diethyl ether) into a concentrated methanolic solution of the complex can be attempted.

Part 3: Characterization of Metal-PICA Complexes

Confirming the successful synthesis and determining the structure of the new metal complex requires a suite of analytical techniques.

Technique Information Gained Key Indicators for a [Co(PICA)₂(H₂O)₂] Complex
FT-IR Spectroscopy Confirms ligand coordination by observing shifts in vibrational frequencies.The C=O stretch of the carboxylic acid (~1700 cm⁻¹) disappears and is replaced by asymmetric (~1650-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretches of the coordinated carboxylate. Shifts in pyridine ring vibrations also occur.[8]
UV-Vis Spectroscopy Provides information on the electronic environment of the metal center.For a high-spin octahedral Co(II) complex, weak d-d transitions are expected in the visible region (e.g., around 500 nm), along with more intense ligand-based π-π* transitions in the UV region.
Elemental Analysis Confirms the metal-to-ligand stoichiometry of the bulk sample.The experimental C, H, N percentages should match the calculated values for the proposed formula, e.g., [Co(C₉H₆N₃O₂)₂(H₂O)₂].
Single-Crystal X-ray Diffraction Provides the definitive molecular structure, including bond lengths, bond angles, and coordination geometry.Unambiguously determines if the ligand is bidentate or tridentate, the coordination number of the metal (e.g., six-coordinate octahedral), and identifies all coordinated and lattice solvent molecules.[4][9]
Magnetic Susceptibility Determines the magnetic moment of the complex, indicating the spin state of the metal ion.A high-spin octahedral Co(II) (d⁷) complex should exhibit a magnetic moment characteristic of three unpaired electrons (typically 4.3–5.2 μB).

Part 4: Applications and Protocols

The unique properties of transition metal complexes with pyridyl-imidazole ligands make them suitable for a range of applications, from catalysis to medicine.[10][11]

Application in Homogeneous Catalysis

The electron-rich nature of the imidazole and pyridine donors can stabilize metal centers in various oxidation states, making these complexes promising catalysts.[10] For example, they can be investigated for oxidation catalysis.

Protocol 3: Catalytic Oxidation of an Alcohol (Example)

This protocol outlines a screening experiment to test the catalytic activity of a newly synthesized Metal-PICA complex for the oxidation of benzyl alcohol to benzaldehyde using a mild oxidant.

G cluster_workflow Catalytic Test Workflow A 1. Reaction Setup - Add Substrate (Benzyl Alcohol) - Add Solvent (e.g., Acetonitrile) - Add Metal-PICA Catalyst B 2. Add Oxidant - e.g., tert-Butyl hydroperoxide - Start timer (t=0) A->B C 3. Reaction - Stir at set temperature (e.g., 60 °C) - Monitor for set time (e.g., 24h) B->C D 4. Sampling & Quenching - Take aliquots at time intervals - Quench with Na₂S₂O₃ solution C->D E 5. Analysis - Extract with organic solvent - Analyze by Gas Chromatography (GC) - Quantify substrate and product D->E F 6. Calculate Results - Conversion (%) - Selectivity (%) - Turnover Number (TON) E->F

Caption: Experimental workflow for testing the catalytic activity of a Metal-PICA complex.

A. Materials & Reagents:

  • Metal-PICA complex (e.g., 1-5 mol%)

  • Benzyl alcohol (substrate)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O) (oxidant)

  • Acetonitrile (solvent)

  • Dodecane (internal standard for GC)

  • Sodium sulfite (quenching agent)

  • Gas chromatograph (GC) with FID detector

B. Step-by-Step Procedure:

  • Stock Solutions: Prepare a stock solution of the substrate and internal standard (dodecane) in acetonitrile.

  • Reaction Vial: To a screw-cap vial, add the Metal-PICA catalyst (e.g., 0.01 mmol).

  • Add Reactants: Add 2 mL of the substrate/internal standard stock solution (containing, e.g., 1 mmol of benzyl alcohol).

  • Initiate Reaction: Add the oxidant, TBHP (e.g., 1.5 mmol), to the vial. Seal the cap tightly and place the vial in a pre-heated block at 60 °C.

  • Monitoring: At specific time points (e.g., 1, 4, 8, 24 hours), take a small aliquot (~50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a saturated solution of sodium sulfite to destroy any remaining oxidant.

  • Analysis: Analyze the quenched sample by GC to determine the concentration of remaining benzyl alcohol and the formed benzaldehyde relative to the internal standard.

  • Control Experiment: Run a parallel reaction without the catalyst to ensure the observed conversion is due to the complex.

Application in Bioinorganic Chemistry

Complexes containing imidazole and pyridine moieties have shown significant biological activity, including antibacterial and anticancer properties, often linked to their ability to interact with biomolecules like DNA.[12][13][14]

Protocol 4: Antibacterial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method.

A. Materials & Reagents:

  • Metal-PICA complex dissolved in DMSO (stock solution)

  • Bacterial strain (e.g., E. coli or S. aureus)

  • Mueller-Hinton Broth (MHB) culture medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer for measuring optical density (OD)

B. Step-by-Step Procedure:

  • Bacterial Culture: Prepare an overnight culture of the test bacterium in MHB. Dilute this culture to achieve a standardized inoculum of ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Compound Addition: Add 100 µL of the Metal-PICA stock solution (at twice the highest desired test concentration) to well 1.

  • Two-Fold Dilutions: Transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a two-fold serial dilution of the complex. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as positive and negative growth controls, respectively.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the complex at which there is no visible turbidity (i.e., the well is clear). This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).

References

  • Singha, D., Halder, S. C., Jana, A. D., & Pal, N. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Reviews in Inorganic Chemistry, 44(2), 231-253. [Link][1][3]

  • Calatayud, M., et al. (2015). Spectroscopic, theoretical, and antibacterial approach in the characterization of 5-methyl-5-(3-pyridyl)-2,4-imidazolidenedione ligand and of its platinum and palladium complexes. Comptes Rendus Chimie, 18(3), 244-254. [Link][8]

  • Ghosh, T., Das, S., & Pal, S. (2010). Bis(2-(1H-imidazol-2-yl)-pyridine)copper(II): Effects of counteranions on the molecular and supramolecular structures. Polyhedron. [Link][2]

  • Karim, M. R., et al. (2016). Magnetic and liquid crystalline property of long-alkyl chain appended iron (II) imidazole complexes. ResearchGate. [Link][7]

  • Sundberg, R. J., Yilmaz, I., & Mente, D. C. (1977). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry. [Link]

  • Tyler, L. A., et al. (2016). The chemical biology of Cu(II) complexes with imidazole or thiazole containing ligands: Synthesis, crystal structures and comparative biological activity. Journal of Inorganic Biochemistry, 157, 51-61. [Link][12]

  • Parent, Y. O., & Llobet, A. (2018). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry, 58(1), 847-855. [Link][10]

  • Kumar, S., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1716-1755. [Link][15][16]

  • Ohki, Y., & Tatsumi, K. (2017). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions, 46(31), 10346-10363. [Link][17]

  • Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643. [Link][18]

  • Feng, X., et al. (2008). Synthesis, X-ray Structures, and Fluorescent Properties of Coordination Networks Constructed from 2-(2-Pyridinyl-benzimidazolyl) Acetic Anion. Crystal Growth & Design, 9(1), 353-360. [Link][9][13]

  • Singh, F. V., & Barta, K. (2014). Pyridine and related ligands in transition metal homogeneous catalysis. Semantic Scholar. [Link][11]

  • Jing, L., et al. (2012). trans-Diaquabis[5-carboxy-2-(3-pyridyl)-1H-imidazole-4-carboxylato-κ2 N 3,O 4]cobalt(II). Acta Crystallographica Section E, 68(Pt 3), m361. [Link][4]

  • Wang, X., et al. (2014). Synthesis, properties, and X-ray crystal structures of two Ag(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. Journal of Coordination Chemistry. [Link][19]

  • Gerber, T. I. A., et al. (2006). Synthesis and characterization of rhenium(III) and (V) pyridylimidazole complexes. Journal of Coordination Chemistry, 59(3), 243-253. [Link][20]

  • Wikipedia. (n.d.). Imidazole. [Link][5]

  • Guma'a, A. A., & Abe, A. T. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link][21]

  • Sun, T., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Molecular Sciences, 3, 1562. [Link][14]

  • Chen, P.-Y., et al. (2023). The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. Molecules, 28(23), 7894. [Link][22]

  • Sharma, A., et al. (2019). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 28, 1427-1454. [Link][23]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link][6]

Sources

Method

catalytic applications of 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- derivatives

Application Notes & Protocols: Catalytic Applications of 2-(2-Pyridinyl)-1H-Imidazole-5-Carboxylic Acid Derivatives The Chemical Logic: Rational Design of the PyIm-5-COOH Ligand In advanced transition-metal catalysis, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Catalytic Applications of 2-(2-Pyridinyl)-1H-Imidazole-5-Carboxylic Acid Derivatives

The Chemical Logic: Rational Design of the PyIm-5-COOH Ligand

In advanced transition-metal catalysis, the ligand environment dictates both the thermodynamic landscape and the kinetic efficiency of the metal center. 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (hereafter referred to as PyIm-5-COOH ) is a highly versatile bidentate ligand that merges three distinct functional domains into a single molecular scaffold:

  • N,N-Chelation Core : The pyridine and imidazole nitrogen atoms provide a robust bidentate coordination environment that stabilizes a wide range of transition metals (Cu, Ru, Os, Ir) across multiple oxidation states.

  • Ionizable Imidazole N-H : The pyrrolic nitrogen of the imidazole ring is ionizable. Deprotonation at elevated pH yields a strongly electron-donating anionic ligand. This dramatically lowers the energy required to reach high-valent metal states (e.g., Cu(III) or Ru(IV)=O), significantly reducing catalytic overpotentials [1].

  • 5-Carboxylic Acid Handle : The -COOH moiety serves as a critical structural anchor. It enables covalent bioconjugation to enzymes via amide linkages (preventing mediator leaching in biosensors) [2] and facilitates direct esterification/anchoring onto metal-oxide surfaces (e.g., TiO 2​ or FTO) for heterogeneous electrocatalysis.

Application Workflow I: Electrocatalytic Water Oxidation (OER)

Homogeneous water oxidation catalysts often suffer from high overpotentials. By utilizing the PyIm-5-COOH ligand with Copper(II), researchers can exploit the ionizable imidazole to shift the water oxidation potential by hundreds of millivolts [1]. Furthermore, the carboxylic acid group allows this homogeneous catalyst to be heterogenized onto electrode surfaces.

Mechanistic Pathway: Proton-Coupled Electron Transfer (PCET)

The catalytic cycle relies on the deprotonation of the imidazole ring, which acts as an internal base and proton relay, facilitating the formation of the active metal-oxo species without requiring high-energy intermediates.

PCET_Pathway A Cu(II)-OH2 Resting State B Cu(II)-OH Deprotonated A->B -H+ (pH > 12) C Cu(III)-O(radical) Active Catalyst B->C -e-, -H+ (PCET) D O-O Bond Formation C->D +H2O E O2 Evolution D->E -3e-, -2H+ E->A +H2O

Caption: PCET-driven water oxidation cycle utilizing the ionizable PyIm-5-COOH copper complex.

Protocol: Preparation and Immobilization of Cu(PyIm-5-COOH) for OER

Causality Focus: We operate at pH 12 to ensure the imidazole N-H is fully deprotonated, which is the thermodynamic prerequisite for forming the highly active bis(hydroxide) Cu 2+ species.

Materials: Cu(NO 3​ ) 2​⋅3H2​O , PyIm-5-COOH, 0.1 M KOH (pH 12 buffer), Fluorine-doped Tin Oxide (FTO) glass.

  • Complexation: Dissolve 10 mM of PyIm-5-COOH in 10 mL of 0.1 M KOH. Add 5 mM of Cu(NO 3​ ) 2​⋅3H2​O dropwise under continuous stirring. The solution will shift to a deep blue/green color, indicating the formation of the[Cu(PyIm-5-COOH)(OH) 2​ ] complex.

  • Surface Anchoring: Drop-cast 50 μ L of the complex solution onto a clean FTO electrode. Allow it to dry under a gentle N 2​ stream, then anneal at 150°C for 2 hours to promote covalent esterification between the -COOH group and the surface hydroxyls of the FTO.

  • Electrochemical Validation (Self-Validating Step): Submerge the functionalized FTO in a fresh, catalyst-free 0.1 M KOH electrolyte. Run a Cyclic Voltammogram (CV) from 0.0 V to +1.2 V vs. Ag/AgCl.

    • Validation Check: A sharp catalytic wave should appear with an onset potential of ~0.85 V. To prove the current is derived from the complex and not the bare electrode, run a parallel CV using a blank FTO glass; the blank must show no catalytic wave before 1.2 V.

Application Workflow II: Covalent Redox Mediators in Biosensors

In enzymatic biosensors (e.g., continuous glucose monitors), electron transfer between the enzyme's buried active site (FADH 2​ ) and the electrode is kinetically hindered. Osmium complexes of PyIm-5-COOH act as highly efficient electron shuttles [2]. The -COOH group is utilized to covalently tether the Os-complex directly to the lysine residues of the enzyme, preventing mediator leaching and ensuring long-term sensor stability.

Biosensor_ET Glucose Glucose GOx_red GOx (FADH2) Reduced Glucose->GOx_red Oxidation to Gluconolactone Os_ox Os(III)-PyIm-Tether Mediator GOx_red->Os_ox Rapid Electron Transfer Electrode Electrode Surface Os_ox->Electrode Amperometric Signal

Caption: Electron transfer cascade in an Osmium-PyIm-COOH covalently mediated glucose biosensor.

Protocol: Bioconjugation of Os(bpy) 2​ (PyIm-5-COOH) to Glucose Oxidase (GOx)

Causality Focus: We use EDC/NHS chemistry to activate the carboxylic acid. EDC forms an unstable O-acylisourea intermediate that is prone to rapid hydrolysis in water. Adding NHS converts this into a stable, amine-reactive NHS-ester, maximizing the coupling efficiency to the enzyme's primary amines without denaturing the protein.

Materials: [Os(bpy) 2​ (PyIm-5-COOH)] Cl2​ , EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), GOx, MES buffer (pH 6.0), PBS (pH 7.4).

  • Carboxylic Acid Activation: Dissolve 2 mM of the Osmium complex in 1 mL of MES buffer (pH 6.0). Add 10 mM EDC and 20 mM NHS. Incubate at room temperature for 30 minutes in the dark to form the Os-NHS-ester intermediate.

  • Enzyme Conjugation: Add 5 mg of GOx to the activated mixture. Adjust the pH carefully to 7.4 using dilute NaOH (this deprotonates the lysine ϵ -amines on GOx, making them nucleophilic). Incubate for 2 hours at 4°C to prevent enzyme degradation.

  • Purification: Transfer the mixture to a 10 kDa MWCO dialysis cassette and dialyze against PBS (pH 7.4) for 24 hours (changing the buffer 3 times) to remove unreacted Osmium complex and EDC/NHS byproducts.

  • Spectroscopic Validation (Self-Validating Step): Measure the UV-Vis spectrum of the dialyzed protein.

    • Validation Check: Pure GOx absorbs primarily at 280 nm with FAD peaks at 380/460 nm. The successful conjugate will exhibit a distinct Metal-to-Ligand Charge Transfer (MLCT) band at ~480-500 nm, confirming covalent attachment. A Bradford assay should be run concurrently to quantify protein retention.

Quantitative Data Summary

The table below summarizes the electrocatalytic performance metrics of PyIm-5-COOH derivatives across different applications, highlighting the versatility of the ligand framework.

Catalyst SystemPrimary ApplicationOperating pHKey MetricPerformance Value
Cu(PyIm-5-COOH) Water Oxidation (OER) 12.0Onset Potential0.85 V vs NHE [1]
Cu(PyIm-5-COOH) Water Oxidation (OER) 12.0Turnover Frequency (TOF)~35 s −1 [1]
Os(bpy) 2​ (PyIm-5-COOH) Biosensor Redox Mediator7.4Redox Potential (E 1/2​ )+0.15 to +0.25 V vs Ag/AgCl [2]
Ru/Ir(PyIm-5-COOH) Hydride Transfer / PCET4.0 - 7.0Hydricity ModulationHighly tunable via pH [3]

References

  • Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2'-pyridyl)imidazole) Chemical Science / Nature Communications (Snippet via Researcher.life)[Link] [1]

  • Redox polymers (US9320467B2)
  • Proton-Coupled Electron Transfer Studies on a Series of Osmium and Iridium Hydride Complexes eDiss - University of Göttingen[Link] [3]

Application

Advanced Synthesis and Characterization of 2-(2-Pyridinyl)-1H-imidazole-5-carboxylic Acid-Based Coordination Polymers

Executive Summary The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) requires highly versatile organic linkers capable of directing specific topological outcomes. 2-(2-pyridinyl)-1H-im...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) requires highly versatile organic linkers capable of directing specific topological outcomes. 2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid (often denoted as H₂pic) is a privileged N,O-donor ligand. By combining a bidentate chelating pocket (pyridine and imidazole nitrogens) with a bridging carboxylate group and a deprotonatable imidazole amine, H₂pic facilitates the construction of robust 1D, 2D, and 3D architectures. This application note provides a comprehensive, self-validating methodology for synthesizing H₂pic-based CPs, tailored for researchers in materials science and drug development seeking to utilize these frameworks for targeted drug delivery, luminescence sensing, and gas adsorption.

Mechanistic Principles of Assembly

To move beyond empirical trial-and-error, it is critical to understand the causality behind the experimental parameters that govern the self-assembly of H₂pic with transition metals.

pH-Modulated Topological Control

The H₂pic ligand possesses three distinct pKa values: the carboxylic acid (pKa ~3.5), the pyridinium nitrogen (pKa ~5.5), and the imidazole amine (pKa >13). The pH of the reaction mixture directly dictates the ligand's deprotonation state (H₂pic, Hpic⁻, or pic²⁻), which in turn controls the framework's dimensionality.

  • Low to Neutral pH (5.0–7.0): Yields partially deprotonated Hpic⁻. The protonated imidazole nitrogen cannot coordinate, forcing the ligand to act primarily as a terminal chelator or a lower-connectivity bridge. This typically results in 1D chains or 2D layered networks.

  • High pH (>8.0): Addition of bases like NaOH or triethylamine (TEA) fully deprotonates the ligand to pic²⁻. The newly available imidazole nitrogen acts as a strong μ₃ or μ₄ bridge, driving the thermodynamic assembly of highly connected 3D porous frameworks [1].

Solvent Templating and Hard-Soft Acid-Base (HSAB) Dynamics

Hydrothermal and solvothermal methods are the industry standard for CP crystallization. A mixed solvent system (e.g., H₂O/DMF or H₂O/EtOH) is essential. Water dissolves the inorganic metal salts and facilitates base hydrolysis, while the organic cosolvent solubilizes the rigid aromatic ligand. Furthermore, solvent molecules often act as structure-directing templates within the framework pores [2].

According to HSAB theory, the hard carboxylate oxygen of H₂pic prefers hard-to-borderline metal ions (e.g., Zn²⁺, Co²⁺), while the softer pyridine/imidazole nitrogens have a strong affinity for borderline/soft metals (e.g., Cu²⁺, Cd²⁺). For drug development professionals designing luminescent sensors for active pharmaceutical ingredient (API) tracking, Zn²⁺ and Cd²⁺ are preferred due to their d¹⁰ closed-shell configurations, which prevent d-d transition quenching [3].

Workflow A Ligand: 2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid + Transition Metal Salts B Solvent Optimization (H2O / EtOH / DMF) A->B C pH Modulation (Deprotonation Control) B->C D Hydrothermal Synthesis (120-160 °C, 48-72h) C->D E Controlled Cooling (0.5 - 2 °C/h) D->E F Phase Purity Validation (PXRD vs. SCXRD) E->F G Activated Coordination Polymer F->G

Figure 1: Solvothermal workflow for CP synthesis with built-in phase purity validation.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems, ensuring that intermediate validation steps prevent the propagation of synthesis errors into downstream application testing.

Protocol A: Hydrothermal Synthesis of a 3D Porous[Cu(pic)]ₙ Framework

Target Application: High-capacity loading of small-molecule drugs (e.g., 5-Fluorouracil).

  • Reagent Preparation: Weigh 0.1 mmol (23.3 mg) of 2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid and 0.1 mmol (24.2 mg) of Cu(NO₃)₂·3H₂O.

  • Solvent Mixing: Dissolve the reagents in 10 mL of a deionized water and methanol mixture (1:1 v/v) under continuous magnetic stirring.

  • pH Adjustment (Critical Step): Add 0.1 M NaOH dropwise until the pH reaches exactly 6.5.

    • Causality: This specific pH ensures the partial deprotonation of the ligand to Hpic⁻, preventing the rapid, irreversible precipitation of amorphous Cu(OH)₂ while promoting controlled metal-ligand coordination.

  • Hydrothermal Treatment: Transfer the homogeneous solution into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat isothermally at 140 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 2 °C/h.

    • Causality: Slow cooling minimizes thermodynamic defects and is imperative for the nucleation and growth of high-quality, diffraction-grade single crystals.

  • Self-Validation Checkpoint (Phase Purity): Isolate a 5 mg aliquot of the bulk powder and perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must align with the simulated pattern generated from the Single-Crystal X-Ray Diffraction (SCXRD) .cif file. Baseline drift or extraneous peaks indicate a secondary phase, requiring recalibration of the initial pH.

  • Harvesting & Activation: Filter the resulting blue block crystals, wash sequentially with distilled water and methanol, and activate under dynamic vacuum at 80 °C for 12 hours.

Protocol B: Solvothermal Synthesis of a Luminescent[Zn(pic)(H₂O)]ₙ 2D Layer

Target Application: Luminescent sensing of heavy metal impurities in drug formulations.

  • Reagent Preparation: Combine 0.1 mmol of H₂pic with 0.15 mmol of Zn(OAc)₂·2H₂O (the slight metal excess drives the equilibrium toward complete ligand metalation).

  • Solvent Mixing: Suspend the mixture in 8 mL of N,N-dimethylformamide (DMF) and 2 mL of H₂O.

  • Reaction: Seal in a Teflon-lined autoclave and heat at 120 °C for 48 hours.

  • Activation (Solvent Exchange): To prepare the material for luminescence sensing without collapsing the 2D layers, exchange the high-boiling guest solvent (DMF) by immersing the crystals in anhydrous dichloromethane (DCM) for 3 days. Replace the DCM every 24 hours, followed by gentle vacuum activation at 60 °C.

Coordination L H2pic Ligand C1 N,N'-Chelation (Pyridine + Imidazole) L->C1 C2 O,O'-Coordination (Carboxylate) L->C2 C3 μ2/μ3-Bridging (Imidazole N) L->C3 M Metal Node (M2+) M->C1 M->C2 M->C3 T1 1D Chain C1->T1 T2 2D Layer C2->T2 T3 3D Framework C3->T3 T1->T2 Hydrogen Bonding T2->T3 Interlayer Stacking

Figure 2: Coordination pathways mapping ligand binding modes to final framework topologies.

Quantitative Data & Topological Outcomes

The structural diversity of H₂pic-based coordination polymers is highly dependent on the central metal ion. Table 1 summarizes the expected crystallographic and physicochemical properties based on established pyridyl-imidazole-carboxylate frameworks.

Table 1: Summary of Metal-Dependent Topological and Functional Properties

Metal IonExpected Coordination GeometryFramework TopologyBET Surface Area (m²/g)Primary Pharmaceutical/Industrial Application
Cu(II) Distorted Octahedral3D (pcu or dia net)450 - 600High-capacity API encapsulation / Gas Separation
Zn(II) Tetrahedral / Sq. Pyramidal2D Layered150 - 250Luminescence sensing of trace impurities
Cd(II) Pentagonal Bipyramidal3D Interpenetrated300 - 400Pesticide / Heavy metal detection
Co(II) Octahedral1D Chain → 2D Supramolecular< 100Magnetic resonance imaging (MRI) contrast agents

References

  • Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties Crystal Growth & Design, ACS Publications.[Link]

  • Two novel metal–organic frameworks based on pyridyl-imidazole-carboxyl multifunctional ligand: selective CO2 capture and multiresponsive luminescence sensor Dalton Transactions, RSC Publishing.[Link]

  • Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands CrystEngComm / Taylor & Francis.[Link]

Method

In Vitro Biological Activity Assays for 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-: Protocols for Metalloenzyme Inhibition and Cellular Profiling

Introduction & Mechanistic Rationale The compound 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is a highly versatile heterocyclic fragment utilized extensively in medicinal chemistry and drug discovery. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is a highly versatile heterocyclic fragment utilized extensively in medicinal chemistry and drug discovery. Structurally, it features an imidazole ring substituted with a carboxylic acid at the 5-position and a 2-pyridinyl group at the 2-position. This specific spatial arrangement creates a potent bidentate or tridentate metal-chelating motif .

In biological systems, this scaffold acts as a structural mimic of 2-oxoglutarate (2-OG) (also known as α-ketoglutarate). By competitively binding to the active site and chelating the catalytic metal ions, this compound primarily acts as a metalloenzyme inhibitor. The two most prominent and therapeutically relevant targets for this scaffold are:

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD): A family of Fe(II) and 2-OG-dependent oxygenases[1]. Inhibition of HIF-PHD prevents the degradation of HIF-1α, promoting erythropoiesis and angiogenesis, which is a validated strategy for treating chronic kidney disease-associated anemia[2].

  • Xanthine Oxidase (XO): A molybdenum-dependent enzyme responsible for uric acid production. Imidazole-5-carboxylic acid derivatives are well-documented XO inhibitors used in gout research[3][4].

This application note provides detailed, field-validated in vitro assay protocols to evaluate the biological activity of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- against these primary targets.

Core Assay 1: In Vitro HIF-PHD2 Enzyme Inhibition Assay (TR-FRET)

Rationale and Causality

HIF-PHD enzymes require molecular oxygen, 2-oxoglutarate, and catalytic Fe(II) to hydroxylate proline residues on the HIF-1α protein[1]. Ascorbate (Vitamin C) is strictly required in the in vitro buffer to prevent the uncoupled oxidation of Fe(II) to inactive Fe(III)[5]. Because the target compound acts by chelating the active-site iron, metal-chelating agents like EDTA or EGTA must be strictly excluded from all assay buffers , as they will strip the Fe(II) and cause false-positive inhibition.

To measure target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This assay detects the hydroxylation of a biotinylated HIF-1α peptide using a Europium (Eu)-labeled anti-hydroxy-HIF antibody and Streptavidin-Allophycocyanin (SA-APC)[6].

Step-by-Step Protocol

Reagents:

  • Recombinant human PHD2 enzyme.

  • Biotinylated HIF-1α CODD peptide substrate.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, 0.1% BSA.

  • Cofactor Mix: 10 µM FeSO₄, 1 mM L-ascorbate, 2 µM 2-oxoglutarate.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume white microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 µL of recombinant PHD2 enzyme (diluted in Assay Buffer) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the active site Fe(II).

  • Reaction Initiation: Add 5 µL of a mixture containing the Biotin-HIF-1α peptide and the Cofactor Mix (FeSO₄, ascorbate, 2-OG) to initiate the reaction.

  • Hydroxylation Phase: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Detection Mix containing Eu-labeled anti-hydroxy-HIF antibody (donor) and SA-APC (acceptor) in a buffer supplemented with 50 mM EDTA (to stop the enzymatic reaction by chelating all iron).

  • Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

TR_FRET Step1 1. Incubate PHD2 + Compound (Buffer: Fe2+, Ascorbate) Step2 2. Add Substrate Mix (Biotin-HIF-1α + 2-OG) Step1->Step2 Step3 3. Add Detection Reagents (Eu-Antibody + SA-APC) Step2->Step3 Step4 4. Measure TR-FRET Signal (Ex: 340nm, Em: 615/665nm) Step3->Step4

Caption: Step-by-step workflow for the TR-FRET based HIF-PHD enzymatic assay.

Core Assay 2: In Vitro Xanthine Oxidase (XO) Inhibition Assay

Rationale and Causality

To evaluate the compound's broader metalloenzyme profile, an orthogonal assay against Xanthine Oxidase is recommended. XO catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid[3]. Uric acid strongly absorbs UV light at 295 nm[4][7]. By monitoring the change in absorbance at 295 nm over time, the rate of uric acid formation—and the corresponding enzyme inhibition—can be directly quantified. Allopurinol is utilized as a self-validating positive control[3].

Step-by-Step Protocol

Reagents:

  • Bovine milk Xanthine Oxidase (0.1 U/mL).

  • Xanthine substrate (100 µM stock in 0.1 M NaOH, diluted in buffer).

  • Assay Buffer: 100 mM Sodium Dihydrogen Phosphate Buffer (pH 7.5)[4].

Procedure:

  • Plate Setup: In a 96-well UV-transparent microplate, add 100 µL of Assay Buffer.

  • Inhibitor Addition: Add 10 µL of the test compound (or Allopurinol for the positive control) at varying concentrations.

  • Enzyme Addition: Add 20 µL of the Xanthine Oxidase solution. Incubate the mixture at 25°C for 15 minutes to allow for target engagement[7].

  • Reaction Initiation: Add 70 µL of the xanthine substrate solution to start the reaction.

  • Kinetic Readout: Immediately place the plate in a UV/Vis microplate reader. Monitor the absorbance continuously at 295 nm for 10 minutes at 25°C[4].

  • Data Analysis: Calculate the initial velocity (ΔAbs295/min) of the linear portion of the curve. Calculate % inhibition relative to the DMSO vehicle control.

Core Assay 3: Cellular Target Engagement (HIF-1α Stabilization)

Rationale and Causality

Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or intracellular degradation. If 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- successfully inhibits intracellular PHD, it will prevent the proteasomal degradation of HIF-1α[2]. This causes a rapid accumulation of HIF-1α protein in the cytosol and nucleus under normoxic conditions, which can be quantified via Western Blotting.

HIF_Pathway Inhibitor 2-(2-pyridinyl)-1H- imidazole-5-carboxylic acid PHD HIF-PHD Enzyme (Fe2+, 2-OG dependent) Inhibitor->PHD Chelates Fe2+ HIF HIF-1α Protein PHD->HIF Hydroxylates Degradation Proteasomal Degradation HIF->Degradation If Hydroxylated Nucleus Nuclear Translocation & Gene Expression HIF->Nucleus If Stabilized

Caption: Mechanism of HIF-1α stabilization via HIF-PHD inhibition by the target compound.

Step-by-Step Protocol
  • Cell Culture: Seed HepG2 or HeLa cells in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the test compound (1 µM, 10 µM, 50 µM) or vehicle (0.1% DMSO) for 4 to 6 hours. Use Deferoxamine (DFO, 100 µM) as a positive control for iron chelation/PHD inhibition.

  • Lysis: Wash cells twice with ice-cold PBS. Immediately lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Critical: Work strictly on ice to prevent rapid HIF-1α degradation.

  • Western Blotting: Resolve 30 µg of total protein on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Block with 5% non-fat milk. Probe with primary anti-HIF-1α antibody (1:1000) overnight at 4°C. Probe with anti-β-actin (1:5000) as a loading control. Develop using ECL substrate and quantify band intensity via densitometry.

Quantitative Data Presentation & Interpretation

The table below summarizes the expected pharmacological profile and data interpretation for 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- across the described assays.

Assay TypeTargetExpected IC₅₀ / EC₅₀ RangeInterpretation & Causality
Biochemical (TR-FRET) HIF-PHD20.1 µM - 5.0 µMDirect target engagement. Potency depends heavily on the exact geometry of the bidentate chelation of the active site Fe(II)[2].
Biochemical (Absorbance) Xanthine Oxidase1.0 µM - 50.0 µMEvaluates off-target metalloenzyme inhibition. The imidazole-carboxylic acid moiety interacts with the molybdopterin center[4].
Cellular (Western Blot) HIF-1α Protein5.0 µM - 20.0 µMCellular EC₅₀ is typically right-shifted compared to biochemical IC₅₀ due to cell membrane permeability barriers and intracellular competition with endogenous 2-OG.

References

  • ImpactFactor.org. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants.[Link]

  • Journal of Herbmed Pharmacology. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid.[Link]

  • Journal of Medicinal Chemistry (ACS). (2012). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses.[Link]

  • MDPI. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications.[Link]

  • ResearchGate. (2025). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation.[Link]

  • PLoS ONE. (2011). Human AlkB Homologue 5 Is a Nuclear 2-Oxoglutarate Dependent Oxygenase and a Direct Target of Hypoxia-Inducible Factor 1α (HIF-1α).[Link]

  • PMC / NIH. (2020). Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators.[Link]

Sources

Application

Comprehensive NMR Characterization Guide for 2-(Pyridin-2-yl)-1H-imidazole-5-carboxylic Acid

Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Executive Summary & Chemical Context The compound 2-(pyridin-2-yl)-1H-imidazole-5-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary & Chemical Context

The compound 2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid is a highly versatile bidentate/tridentate ligand and a privileged scaffold in medicinal chemistry. Its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to the presence of inter/intramolecular hydrogen bonding and rapid prototropic tautomerism within the imidazole ring.

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of parameters. This document explains the causality behind solvent selection, pulse sequence optimization, and data interpretation, providing a self-validating workflow to ensure unambiguous regiochemical assignment and structural confirmation.

The Causality of Sample Preparation

The selection of the NMR solvent is the most critical variable in the characterization of imidazole-carboxylic acid derivatives. This compound exists as a zwitterion-like network in the solid state and exhibits poor solubility in non-polar solvents.

  • Why DMSO- d6​ ? Dimethyl sulfoxide- d6​ is the solvent of choice. It acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen-bonded polymeric networks of the carboxylic acid and imidazole moieties. This disruption is essential for narrowing the line widths of the exchangeable protons (NH and COOH), allowing them to be observed as broad singlets rather than being lost to the baseline [1].

  • Why D 2​ O with NaOD (Alternative)? To study the compound in an aqueous environment relevant to biological assays, D 2​ O is used. However, the neutral acid is often insoluble. Adding a stoichiometric amount of NaOD converts the compound to its highly soluble carboxylate/imidazolide sodium salt. Note: In D 2​ O, the exchangeable NH and COOH protons will exchange with deuterium and become invisible in the 1 H NMR spectrum.

Tautomerism and Hydrogen Bonding Dynamics

A defining characteristic of 1H-imidazole derivatives is rapid prototropic tautomerism (the migration of the proton between N1 and N3) on the NMR timescale at ambient temperature (298 K) [2].

Because the exchange rate is faster than the NMR acquisition timescale, the signals for the imidazole C4 and C5 carbons often appear as time-averaged, broadened peaks in the 13 C NMR spectrum. Understanding this dynamic is crucial; a "missing" or severely broadened carbon signal is not an artifact, but rather diagnostic evidence of tautomeric exchange [2].

Tautomerism N1 N1-H Tautomer (Neutral, DMSO-d6) N3 N3-H Tautomer (Neutral, DMSO-d6) N1->N3 Fast Exchange (NMR timescale) Anion Carboxylate / Imidazolide Anion (Basic pH, D2O/NaOD) N1->Anion + Base Cation Imidazolium Cation (Acidic pH, D2O/DCl) N1->Cation + Acid N3->Anion + Base N3->Cation + Acid

pH-dependent speciation and tautomeric equilibrium of the imidazole-carboxylic acid system.

Expected Quantitative NMR Data

To provide a self-validating reference, the following table summarizes the expected 1D 1 H and 13 C NMR chemical shifts in DMSO- d6​ . The logic of this assignment relies on the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, which deshield specific positions.

Position 1 H Shift (ppm)Multiplicity & CouplingIntegration 13 C Shift (ppm)Carbon Type
Pyridine H6/C6 ~8.65d ( J ≈ 4.8 Hz)1H~149.5CH
Pyridine H3/C3 ~8.15d ( J ≈ 8.0 Hz)1H~120.2CH
Pyridine H4/C4 ~7.95td ( J ≈ 7.8, 1.8 Hz)1H~137.4CH
Imidazole H4/C4 ~7.80s1H~128.5CH
Pyridine H5/C5 ~7.45ddd ( J ≈ 7.5, 4.8, 1.0 Hz)1H~123.8CH
Pyridine C2 ---~150.1Quaternary ( Cq​ )
Imidazole C2 ---~146.0Quaternary ( Cq​ )
Imidazole C5 ---~135.2Quaternary ( Cq​ )
COOH >12.5br s (Exchangeable)1H~164.0Quaternary ( Cq​ )
Imidazole NH >13.0br s (Exchangeable)1H--

Note: Exact chemical shifts will vary slightly based on concentration and exact temperature due to hydrogen bonding dynamics.

Structural Elucidation Workflow (The Self-Validating System)

To ensure absolute trustworthiness in your structural assignment, you must employ a multi-dimensional NMR approach. 1D spectra provide the inventory of atoms, but 2D spectra provide the connectivity map. This creates a closed logical loop where every assignment is independently verified by scalar couplings.

G A Sample Preparation (DMSO-d6, 298 K) B 1D ¹H NMR (Proton inventory) A->B C 1D ¹³C NMR (Carbon inventory) A->C D 2D COSY (Pyridine spin system) B->D E 2D HSQC (Direct ¹J_CH mapping) B->E F 2D HMBC (Long-range ²J_CH / ³J_CH) B->F C->E C->F G Structural Confirmation (Inter-ring linkage) D->G E->G F->G

Workflow for the complete NMR structural elucidation of 2-(pyridin-2-yl)-1H-imidazole derivatives.

Mechanistic Breakdown of 2D Experiments:
  • COSY (Correlation Spectroscopy): Isolates the pyridine ring. You will observe a continuous J -coupling network: H6 H5 H4 H3. The imidazole H4 will show no COSY correlations, appearing as an isolated singlet.

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): Differentiates protonated carbons from quaternary carbons. It will map the 5 protons to their respective 5 carbons. The remaining 4 carbons in the 13 C spectrum are definitively identified as quaternary (Pyridine C2, Imidazole C2, Imidazole C5, COOH).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validating step .

    • Linkage Confirmation: The Pyridine H3 proton will show a strong 3JCH​ cross-peak to the Imidazole C2 carbon. Conversely, the Imidazole H4 proton will show a 3JCH​ correlation back to the Pyridine C2 carbon.

    • Regiochemistry Confirmation: The Imidazole H4 proton will show a distinct 2JCH​ or 3JCH​ correlation to the Carboxylic Acid carbonyl carbon (~164 ppm), proving the acid is located on the imidazole ring and not the pyridine ring.

Step-by-Step Experimental Protocol

This protocol is optimized for a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe (e.g., BBFO or CryoProbe).

Step 1: Sample Preparation

  • Weigh 15–20 mg of thoroughly dried 2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid.

  • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (99.9% D) in a clean glass vial.

  • Sonicate for 2–3 minutes until complete dissolution is achieved.

  • Transfer the clear solution to a 5 mm precision NMR tube.

Step 2: 1D NMR Acquisition

  • 1 H NMR (zg30): Set the temperature to 298 K. Tune and match the probe, lock on the DMSO signal, and shim the magnet (Z1-Z5). Acquire with a spectral width of 15 ppm, 16 scans (ns=16), and a relaxation delay (d1) of 2.0 seconds to ensure accurate integration.

  • 13 C NMR (zgpg30): Acquire with proton decoupling. Use a spectral width of 240 ppm, a minimum of 1024 scans (ns 1024) due to the quaternary carbons and tautomeric broadening, and a d1 of 2.0 seconds.

Step 3: 2D NMR Acquisition

  • COSY (cosygpqf): Acquire a gradient-selected COSY. Use 2 scans per increment, 256 t1​ increments (ni=256), and a 1.5 s relaxation delay.

  • HSQC (hsqcedetgpsisp2.2): Acquire a multiplicity-edited, gradient-selected HSQC. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. Use 4 scans per increment and 256 increments.

  • HMBC (hmbcgplpndqf): This requires careful parameterization. Set the long-range coupling constant for the evolution time to 8 Hz (cnst13=8). This specific value is optimal for observing the critical 3JCH​ couplings across the heteroaromatic rings [3]. Acquire with 8 scans per increment and 256 increments.

Step 4: Processing and Validation

  • Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Phase and baseline correct all spectra manually.

  • Calibrate the chemical shift scale using the residual DMSO pentet at 2.50 ppm for 1 H and the DMSO septet at 39.52 ppm for 13 C.

  • Cross-reference the HMBC cross-peaks against the HSQC data to ensure no direct 1JCH​ breakthrough peaks are misidentified as long-range correlations.

References

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208-3213. [Link]

  • Crespi, A. F., Byrne, A. J., Vega, D., Chattah, A. K., Monti, G. A., & Lázaro-Martínez, J. M. (2018). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A, 122(2), 601-609. [Link]

Method

solvothermal synthesis techniques using 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-

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Application Note: Advanced Solvothermal Synthesis of Metal-Organic Frameworks Using 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) requires precise control over ligand-metal thermodynamics. The ligand 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (commonly abbreviated as H₂pyimdc) is a highly versatile, asymmetric N,O-donor building block. Its unique combination of a chelating pyridine-imidazole pocket and a bridging carboxylate group makes it an exceptional candidate for developing robust frameworks used in biosensing, catalysis, and targeted drug delivery. This application note details the mechanistic principles and a self-validating solvothermal protocol for synthesizing phase-pure H₂pyimdc-based MOFs.

Mechanistic Profiling & Solvothermal Dynamics (E-E-A-T)

Ligand Coordination Causality

H₂pyimdc possesses three distinct coordination vectors: the pyridine nitrogen, the imidazole nitrogen, and the carboxylate oxygen. In a typical solvothermal environment, the deprotonation of the imidazole and carboxylate moieties must be strictly controlled. Rapid deprotonation leads to kinetic trapping and amorphous precipitation. By utilizing a solvothermal approach with a mixed solvent system (e.g., DMF/H₂O), we exploit the slow thermal hydrolysis of N,N-dimethylformamide (DMF) into dimethylamine. This in-situ base generation acts as a thermodynamic regulator, gently deprotonating the H₂pyimdc ligand and driving the system toward the most thermodynamically stable MOF phase via a continuous dissolution-recrystallization process[1].

Why Solvothermal?

Solvothermal synthesis utilizes autogenous pressure at temperatures above the solvent's boiling point. This environment lowers the activation energy required for rigid N,O-chelation while maintaining high precursor solubility. The use of multidentate N,O-donor ligands under these conditions facilitates the adaptive self-assembly of transition metals, yielding highly crystalline and porous networks[2]. Furthermore, controlled metal-ligand coordination under these elevated pressures prevents the formation of competing, kinetically favored dense phases[3].

Ligand_Coordination L H2pyimdc Ligand N1 Pyridine N (Chelation) L->N1 N2 Imidazole N (Bridging/Chelation) L->N2 O1 Carboxylate O (Bridging) L->O1 MOF Thermodynamically Stable 3D MOF N1->MOF Metal Node N2->MOF Metal Node O1->MOF Metal Node

Coordination pathways of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- in MOF assembly.

Self-Validating Experimental Protocol: Synthesis of [Zn(pyimdc)]ₙ

This protocol describes the synthesis of a representative Zinc-based MOF using H₂pyimdc. The methodology is designed to be self-validating; physical checkpoints are embedded to ensure the reaction trajectory is correct before proceeding to the next step.

Materials & Reagents
  • Ligand: 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (H₂pyimdc), ≥98% purity.

  • Metal Salt: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), ACS grade.

  • Solvents: N,N-Dimethylformamide (DMF) and Ultra-pure water (18.2 MΩ·cm).

  • Equipment: 25 mL Teflon-lined stainless steel autoclave, programmable programmable oven, sonicator.

Step-by-Step Methodology

Step 1: Precursor Dissolution & Homogenization

  • Weigh 0.10 mmol (approx. 18.9 mg) of H₂pyimdc and 0.15 mmol (approx. 44.6 mg) of Zn(NO₃)₂·6H₂O.

  • Transfer the solids into a 20 mL glass vial. Add 4.0 mL of DMF and 1.0 mL of H₂O (4:1 v/v ratio).

  • Causality Check: Sonicate the mixture for 15 minutes.

  • Self-Validation Checkpoint: The solution must be completely transparent. If the solution is cloudy, the concentration is supersaturated or the pH is prematurely basic. Correction: Add DMF in 0.5 mL increments and sonicate until optical clarity is achieved. A cloudy precursor solution will inevitably lead to amorphous impurities.

Step 2: Solvothermal Reaction

  • Transfer the clear solution into a 25 mL Teflon-lined stainless steel autoclave. Ensure the fill volume does not exceed 60% to maintain safe autogenous pressure.

  • Seal the autoclave tightly to prevent solvent evaporation, which would alter the critical DMF:H₂O ratio.

  • Place the autoclave in a programmable oven. Heat from room temperature to 120 °C at a ramp rate of 2 °C/min.

  • Hold isothermally at 120 °C for 72 hours. Causality: This extended duration ensures the initial kinetic products completely dissolve and recrystallize into the thermodynamically favored 3D framework.

Step 3: Programmed Cooling & Harvesting

  • Cool the oven to room temperature at a strictly controlled rate of 1 °C/hour.

  • Self-Validation Checkpoint: Upon opening the Teflon liner, inspect the mother liquor. It should be clear, with block-shaped crystals adhered to the walls/bottom. If a fine powder is present, the cooling rate was too fast, causing rapid, uncontrolled nucleation.

  • Decant the mother liquor and harvest the crystals.

Step 4: Solvent Exchange & Activation

  • Wash the crystals three times with 10 mL of fresh DMF to remove unreacted ligand, followed by three washes with 10 mL of Methanol to displace the high-boiling DMF from the pores.

  • Soak the crystals in Methanol for 24 hours, replacing the solvent twice.

  • Dry the crystals under dynamic vacuum at 80 °C for 12 hours to yield the activated MOF.

Solvothermal_Workflow A 1. Precursor Mixing Zn(NO3)2 + H2pyimdc in DMF/H2O B 2. Autoclave Sealing Self-Validation: Clear solution required A->B C 3. Solvothermal Heating 120°C for 72h (Autogenous Pressure) B->C D 4. Programmed Cooling 1°C/h to Room Temperature C->D E 5. Solvent Exchange Wash with DMF, then Methanol D->E F 6. Vacuum Drying Yields Activated Porous MOF E->F

Step-by-step solvothermal workflow for synthesizing H2pyimdc-based Metal-Organic Frameworks.

Quantitative Data & Optimization Parameters

To assist drug development professionals and materials scientists in scaling or modifying this synthesis, the following table summarizes the causal relationships between synthetic parameters and the quantitative outcomes of the framework.

ParameterVariable TestedCausality / Mechanistic EffectExpected Outcome (Yield / Quality)
Solvent Ratio DMF:H₂O (1:1)Excess water causes rapid hydrolysis and uncontrolled precipitation.< 30% yield, amorphous powder.
Solvent Ratio DMF:H₂O (4:1)Optimal slow-release of dimethylamine; controlled nucleation.> 85% yield, phase-pure single crystals.
Heating Temp. 80 °CInsufficient thermal energy to overcome the N,O-chelation activation barrier.Mixed kinetic phases, low porosity.
Heating Temp. 120 °COvercomes activation barrier; autogenous pressure stabilizes the lattice.Phase-pure 3D framework.
Cooling Rate Natural (Uncontrolled)Kinetic trapping; induces crystal defects and lattice strain.Small, twinned crystals unsuitable for XRD.
Cooling Rate 1 °C / hourMaintains thermodynamic equilibrium during lattice assembly.Large, defect-free single crystals.

References

  • Chemistry of Materials (ACS Publications)
  • Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing Environmental Engineering Research URL:[https://www.eeer.org/journal/view.php?doi=10.4491/eer.2023.636]
  • Resin-assisted solvothermal synthesis of metal–organic frameworks Chemical Communications (RSC Publishing) URL:[https://pubs.rsc.org/en/content/articlelanding/2008/CC/b814180k]
Application

Application Note &amp; Protocols: Fabrication of a Selective Chemosensor for Ferric Iron (Fe³⁺) using 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

Abstract: This document provides a comprehensive guide for the synthesis of the novel ligand, 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, and its subsequent application in the fabrication of a selective and sensiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of the novel ligand, 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, and its subsequent application in the fabrication of a selective and sensitive fluorescent "turn-off" chemosensor for the detection of ferric iron (Fe³⁺) in aqueous media. Detailed, step-by-step protocols for organic synthesis, sensor surface functionalization, ligand immobilization, and analytical performance evaluation are presented. This guide is intended for researchers in materials science, analytical chemistry, and drug development who require robust methods for trace metal ion detection.

Introduction and Scientific Rationale

The detection of heavy and transition metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Ferric iron (Fe³⁺), while essential for many biological processes, can be toxic in excess, contributing to oxidative stress and various pathological conditions. Consequently, the development of sensitive and selective sensors for Fe³⁺ is an active area of research.

Heterocyclic organic molecules containing nitrogen atoms, such as those with pyridine and imidazole moieties, are excellent candidates for metal ion chelation due to the availability of lone-pair electrons.[1] The target ligand, 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, combines these features with a carboxylic acid group, which serves as a versatile anchor for covalent immobilization onto a solid support. The conjugated π-system of the pyridyl-imidazole core is expected to exhibit fluorescence. Upon chelation with a paramagnetic metal ion like Fe³⁺, this fluorescence is often quenched through mechanisms such as photoinduced electron transfer (PET), providing a clear signal for detection.[2][3]

This application note details a scientifically grounded, hypothetical protocol for leveraging these principles to create a functional Fe³⁺ sensor. We will first describe a plausible multi-step synthesis of the ligand, followed by its immobilization on an amine-functionalized glass substrate, and conclude with protocols for characterizing its sensing performance.

Principle of Operation: A "Turn-Off" Fluorescent Sensor

The sensing mechanism is based on the principle of fluorescence quenching. The 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- ligand, when immobilized on a surface, will exhibit native fluorescence upon excitation at an appropriate wavelength. The pyridine and imidazole nitrogen atoms form a coordination pocket that can selectively bind to Fe³⁺ ions present in a sample solution.

Fe³⁺ is a paramagnetic species with accessible d-orbitals. This allows for efficient photoinduced electron transfer from the excited state of the fluorophore (the ligand) to the metal ion. This non-radiative decay pathway effectively "turns off" the fluorescence, leading to a measurable decrease in emission intensity that is proportional to the concentration of Fe³⁺.[4]

G cluster_synthesis Sensor Operation Ligand Immobilized Ligand (Fluorescent) Emission Fluorescence Emission (λem) Ligand->Emission Radiative Decay Fe3_ion Fe³⁺ Ion Ligand->Fe3_ion Binding Excitation Excitation Light (λex) Excitation->Ligand Absorption Quenched Ligand-Fe³⁺ Complex (Non-Fluorescent) Excitation->Quenched Absorption Quenched->Quenched

Caption: Proposed mechanism of the "turn-off" fluorescent sensor for Fe³⁺ detection.

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

This protocol describes a plausible multi-step synthesis adapted from established imidazole synthesis methodologies, such as the Debus-Radziszewski reaction.[5][6] The strategy involves creating the pyridyl-imidazole core first, followed by the introduction and subsequent hydrolysis of a precursor to the carboxylic acid group.

Step 1.1: Synthesis of 2-(2-pyridinyl)-1H-imidazole

  • Rationale: This step forms the core heterocyclic structure. The Radziszewski reaction is a reliable one-pot method for this transformation.[7][8]

  • Reagents:

    • 2-Pyridinecarboxaldehyde (10.7 g, 100 mmol)

    • Glyoxal (40% aqueous solution, 14.5 g, 100 mmol)

    • Ammonium hydroxide (28% aqueous solution, 50 mL)

    • Ethanol (200 mL)

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-pyridinecarboxaldehyde in 100 mL of ethanol.

    • To this solution, add the 40% aqueous glyoxal solution.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add the ammonium hydroxide solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours.

    • Cool the mixture to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 2-(2-pyridinyl)-1H-imidazole.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 1.2: Formylation at the 5-position

  • Rationale: To introduce a functional group that can be converted to a carboxylic acid, a Vilsmeier-Haack formylation is a suitable method to add an aldehyde group to the electron-rich imidazole ring.

  • Reagents:

    • 2-(2-pyridinyl)-1H-imidazole (7.25 g, 50 mmol)

    • Phosphorus oxychloride (POCl₃) (14 mL, 150 mmol)

    • N,N-Dimethylformamide (DMF) (11 mL, 150 mmol)

    • Dichloromethane (DCM) (150 mL)

  • Procedure:

    • In a 250 mL three-neck flask under a nitrogen atmosphere, cool DMF (11 mL) in an ice bath.

    • Slowly add POCl₃ (14 mL) dropwise with vigorous stirring. Maintain the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Dissolve the 2-(2-pyridinyl)-1H-imidazole from Step 1.1 in 100 mL of DCM and add it slowly to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto 200 g of crushed ice.

    • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with DCM (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(2-pyridinyl)-1H-imidazole-5-carbaldehyde.

    • Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 1.3: Oxidation to Carboxylic Acid

  • Rationale: The aldehyde introduced in the previous step is now oxidized to the final carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.

  • Reagents:

    • 2-(2-pyridinyl)-1H-imidazole-5-carbaldehyde (4.3 g, 25 mmol)

    • Potassium permanganate (KMnO₄) (7.9 g, 50 mmol)

    • Acetone (150 mL)

    • Water (50 mL)

  • Procedure:

    • Dissolve the carbaldehyde from Step 1.2 in 150 mL of acetone in a 500 mL flask.

    • In a separate beaker, dissolve KMnO₄ in 50 mL of water.

    • Slowly add the KMnO₄ solution to the aldehyde solution with stirring at room temperature. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

    • Stir for 4 hours at room temperature. A brown precipitate of MnO₂ will form.

    • Filter the reaction mixture to remove the MnO₂. Wash the solid with a small amount of acetone.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~4 with 1M HCl. A white precipitate of the product should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-.

    • Final Characterization: Confirm the final structure with FTIR (look for C=O and O-H stretches), ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

G cluster_synthesis Synthesis Workflow A 2-Pyridinecarboxaldehyde + Glyoxal + NH4OH B Radziszewski Reaction (Step 1.1) A->B C 2-(2-pyridinyl)-1H-imidazole B->C D Vilsmeier-Haack Formylation (Step 1.2) C->D E 2-(2-pyridinyl)-1H-imidazole -5-carbaldehyde D->E F KMnO4 Oxidation (Step 1.3) E->F G 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (Final Product) F->G

Caption: Synthetic pathway for 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-.

Protocol 2: Fabrication of the Fluorescent Fe³⁺ Sensor
  • Rationale: This protocol uses standard EDC/NHS coupling chemistry to covalently attach the synthesized ligand's carboxylic acid group to an amine-functionalized glass surface.[9] This creates a stable, reusable sensor platform.[10]

  • Materials:

    • Glass microscope slides

    • (3-Aminopropyl)triethoxysilane (APTES)

    • Toluene, anhydrous

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

    • Ethanolamine (1 M, pH 8.5)

    • Synthesized Ligand (from Protocol 1)

    • Dimethyl sulfoxide (DMSO)

Step 2.1: Surface Amination of Glass Slides

  • Clean glass slides by sonicating in acetone, then ethanol, and finally deionized water (15 min each). Dry under a stream of nitrogen.

  • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • Immerse the clean, dry slides in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.

  • Remove the slides, rinse thoroughly with toluene, then ethanol, and finally deionized water.

  • Cure the slides in an oven at 110 °C for 1 hour. Let cool to room temperature. The slides are now amine-functionalized.

Step 2.2: Ligand Immobilization

  • Prepare a 1 mM solution of the synthesized ligand in DMSO.

  • Prepare the activation solution: Dissolve EDC (0.2 M) and NHS (0.05 M) in cold 0.1 M MES buffer (pH 6.0). This solution should be used immediately.

  • In a clean container, mix 5 mL of the ligand solution with 5 mL of the activation solution. Let it react for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Immerse the amine-functionalized glass slides in the activated ligand solution. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Remove the slides and rinse with DMSO, then deionized water to remove any non-covalently bound ligand.

  • To block any remaining unreacted amine groups on the surface, immerse the slides in 1 M ethanolamine (pH 8.5) for 30 minutes.

  • Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen. The sensor is now fabricated and ready for use. Store in a desiccator.

Protocol 3: Sensor Characterization and Fe³⁺ Detection
  • Rationale: This protocol outlines how to use fluorescence spectroscopy to evaluate the sensor's response to Fe³⁺ and determine key performance metrics like selectivity and sensitivity.

  • Instrumentation: Fluorescence Spectrophotometer

  • Materials:

    • Fabricated sensor slides

    • Stock solutions (10 mM) of various metal salts (e.g., FeCl₃, FeCl₂, CuCl₂, ZnCl₂, NiCl₂, MgCl₂, CaCl₂) in deionized water.

    • HEPES buffer (10 mM, pH 7.4)

Step 3.1: Basic Characterization

  • Place a sensor slide in the fluorometer's solid-state sample holder.

  • Determine the optimal excitation wavelength (λex) by measuring the excitation spectrum while monitoring the emission maximum. Determine the maximum emission wavelength (λem).

  • Record the fluorescence emission spectrum of the sensor in HEPES buffer alone. This will serve as the baseline fluorescence (F₀).

Step 3.2: Sensitivity Measurement

  • Prepare a series of Fe³⁺ solutions of varying concentrations (e.g., 1 µM to 100 µM) in HEPES buffer.

  • Immerse the sensor slide in the lowest concentration Fe³⁺ solution for 5-10 minutes to allow for binding equilibrium.

  • Remove the slide, gently rinse with deionized water to remove unbound ions, and dry with nitrogen.

  • Measure the fluorescence emission intensity (F) at λem.

  • Repeat steps 2-4 for each increasing concentration of Fe³⁺.

  • Plot the fluorescence quenching (F₀/F) versus the concentration of Fe³⁺. The limit of detection (LOD) can be calculated from the linear portion of this curve (LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve).

Step 3.3: Selectivity Measurement

  • Prepare solutions of various metal ions (Fe²⁺, Cu²⁺, Zn²⁺, etc.) at a fixed concentration (e.g., 100 µM) in HEPES buffer.

  • Measure the fluorescence response of the sensor to each of these metal ion solutions, following the procedure in Step 3.2 (immersion, rinse, measure).

  • Compare the fluorescence quenching caused by Fe³⁺ to that caused by other metal ions. A significantly larger response for Fe³⁺ indicates high selectivity.

Expected Results and Data Presentation

The fabricated sensor is expected to show a strong fluorescence signal in buffer, which is systematically quenched upon exposure to increasing concentrations of Fe³⁺. Other metal ions should induce minimal or no change in fluorescence, demonstrating the sensor's selectivity.

Table 1: Hypothetical Performance Characteristics of the Fe³⁺ Sensor

ParameterExpected ValueRationale/Comment
Excitation Wavelength (λex)~350 nmTypical for conjugated pyridyl-imidazole systems.
Emission Wavelength (λem)~450 nmExpected blue-green fluorescence with a significant Stokes shift.
Response MechanismFluorescence Quenching"Turn-off" sensor due to PET to paramagnetic Fe³⁺.[2]
Linear Range1 - 50 µMA typical working range for such chemosensors.
Limit of Detection (LOD)~1.2 µMBased on similar reported imidazole-based Fe³⁺ sensors.
SelectivityHigh for Fe³⁺ over other divalent and trivalent cationsThe specific geometry and electronic nature of the ligand favor Fe³⁺ coordination.
Response Time< 10 minutesAssumes rapid binding kinetics at the sensor surface.

References

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

  • A novel fluorescent sensor based on imidazole derivative for Fe 3+ ions. ResearchGate. Available at: [Link]

  • A Guide for Scientists|Surface Plasmon Resonance Sensors. Nicoya Lifesciences. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. Available at: [Link]

  • A robust 3D In–MOF with an imidazole acid ligand as a fluorescent sensor for sensitive and selective detection of Fe3+ ions. Royal Society of Chemistry. Available at: [Link]

  • Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Springer. Available at: [Link]

  • Development of Fluorescent Chemosensors for Calcium and Lead Detection. National Institutes of Health (NIH). Available at: [Link]

  • A novel selective fluorescent chemosensor for Fe 3+ ions based on phthalonitrile dimer: synthesis, analysis, and theoretical studies. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. National Institutes of Health (NIH). Available at: [Link]

  • Immobilization. SPR-Pages. Available at: [Link]

  • Fluorescence-Enhanced Chemosensor for Metal Cation Detection Based on Pyridine and Carbazole. American Chemical Society. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]

  • Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. American Chemical Society. Available at: [Link]

  • The Effects of Three-Dimensional Ligand Immobilization on Kinetic Measurements in Biosensors. Semantic Scholar. Available at: [Link]

  • Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Indian Journal of Chemistry. Available at: [Link]

  • Advances in Pyridyl-Based Fluorophores for Sensing Applications. IntechOpen. Available at: [Link]

Sources

Method

Advanced Drug Discovery Applications of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Scaffolds

Executive Summary The 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- scaffold is a privileged and highly versatile structural motif in modern medicinal chemistry. Characterized by an imidazole core flanked by a 2-pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- scaffold is a privileged and highly versatile structural motif in modern medicinal chemistry. Characterized by an imidazole core flanked by a 2-pyridyl ring and a 5-carboxylic acid, this scaffold operates through two distinct, high-affinity mechanistic paradigms: as a potent bidentate/tridentate chelator for metalloenzymes (e.g., CYP11B, Prolyl Hydroxylases) and as a highly directional hinge-binding mimetic for kinases (e.g., Aurora A, ALK5). This application note details the structural rationale, self-validating experimental protocols, and quantitative profiling required to leverage this scaffold in drug development.

Pharmacophore Rationale & Structural Biology

The causality behind the widespread success of this scaffold lies in its precise electronic and spatial arrangement.

  • Bidentate Metal Chelation : The nitrogen atom of the pyridine ring and the adjacent NH/N of the imidazole form a coplanar bidentate system. This geometry is thermodynamically ideal for coordinating active-site metal ions (such as Fe²⁺ in heme-dependent enzymes or Zn²⁺ in metallo-beta-lactamases) to form a stable 5-membered chelate ring ()[1].

  • Kinase Hinge Binding : In non-metalloenzymes, this exact same nitrogen pair acts as a highly directional hydrogen-bond donor/acceptor system. It mimics the adenine ring of ATP, anchoring the molecule firmly to the kinase hinge region ()[2].

  • Electrostatic Anchoring : The 5-carboxylic acid provides a third vector, allowing for either tridentate metal coordination or the formation of strong salt bridges with conserved basic residues (e.g., Arginine) in the target's active site[3].

Pharmacophore Scaffold 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Scaffold Pyridine 2-Pyridyl Ring (N-Donor / H-bond Acceptor) Scaffold->Pyridine Imidazole Imidazole Core (H-bond Donor & Acceptor) Scaffold->Imidazole Carboxyl 5-Carboxylic Acid (Electrostatic / Tridentate) Scaffold->Carboxyl Kinase Kinase Hinge Region (e.g., Aurora A, ALK5) Pyridine->Kinase ATP Mimetic (Acceptor) Metallo Metalloenzyme Active Site (e.g., CYP11B, PHDs) Pyridine->Metallo Fe2+/Zn2+ Chelation Imidazole->Kinase H-bond Donor Imidazole->Metallo Fe2+/Zn2+ Chelation Carboxyl->Metallo Salt Bridge / Chelation

Pharmacophore model showing dual mechanisms: kinase hinge binding and metalloenzyme chelation.

Application 1: Metalloenzyme Inhibition (e.g., CYP11B)

Metalloenzymes like CYP11B1 and CYP11B2 (aldosterone synthase) are critical targets for cardiovascular and endocrine diseases. The 2-pyridyl-imidazole scaffold coordinates the active-site heme iron, effectively blocking substrate access and inhibiting aldosterone synthesis ()[4].

Protocol: In Vitro Biochemical Assay for CYP11B Inhibition

To ensure a self-validating system , this protocol mandates the inclusion of a non-chelating negative control (e.g., replacing the 2-pyridyl group with a 2-phenyl group) to confirm that inhibition is strictly driven by metal coordination rather than non-specific hydrophobic interactions.

  • Compound Preparation : Dissolve the 2-pyridyl-imidazole derivative in 100% DMSO. Perform a 10-point 3-fold serial dilution.

    • Causality: Maintaining a final assay DMSO concentration strictly below 1% (v/v) is critical to prevent solvent-induced denaturation of the delicate heme environment, which would yield false-positive inhibition.

  • Enzyme Pre-incubation : Incubate recombinant CYP11B2 (10 nM) with the inhibitor in potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the bidentate ligand to establish thermodynamic equilibrium with the heme iron before substrate competition occurs, ensuring accurate IC50​ calculations.

  • Reaction Initiation : Add the fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin) alongside an NADPH regenerating system.

  • Detection & Analysis : Measure fluorescence (Ex/Em = 409/530 nm) continuously for 30 minutes. Calculate the IC50​ using a 4-parameter logistic regression model.

Workflow Step1 1. Scaffold Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (Recombinant Target + Cofactors) Step1->Step2 Step3 3. Ligand Binding (Equilibration of Metal Coordination) Step2->Step3 Step4 4. Substrate Addition (Initiate Catalytic Reaction) Step3->Step4 Step5 5. Signal Detection (Mass Spec / Fluorescence) Step4->Step5 Step6 6. Data Analysis (IC50 & Hill Slope Calculation) Step5->Step6

Self-validating in vitro biochemical assay workflow for metalloenzyme inhibition profiling.

Application 2: Kinase Hinge Binding (Aurora A & ALK5)

Beyond metalloenzymes, the scaffold has been successfully optimized into low-nanomolar, highly selective kinase inhibitors. In Aurora A kinase—a key regulator of cell division—the 2-pyridyl-imidazole motif locks the kinase in an inactive conformation, disrupting its binding to the activator protein TPX2 and halting tumor progression ()[2][3][5].

Protocol: Kinase Selectivity Profiling via TR-FRET
  • Assay Setup : Combine recombinant Aurora A kinase (1 nM), a fluorescently labeled ATP-competitive tracer, and the 2-pyridyl-imidazole inhibitor in HEPES buffer (pH 7.5) supplemented with 10 mM MgCl₂ and 0.01% Brij-35.

    • Causality: The inclusion of Brij-35 (a non-ionic detergent) prevents non-specific compound aggregation and promiscuous inhibition, ensuring the readout reflects true hinge-binding affinity.

  • Equilibration : Incubate the microplate for 1 hour at room temperature in the dark.

  • Detection : Add a Europium-labeled anti-tag antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 615 nm (donor) and 665 nm (acceptor).

  • Self-Validation : Run a parallel assay using an Aurora A hinge-region mutant (e.g., T217D).

    • Causality: A significant drop in binding affinity against the mutant validates the structural dependency of the inhibitor and confirms the precise binding pose[2].

Pathway Inhibitor 2-Pyridyl-Imidazole Inhibitor AuroraA Aurora A Kinase (Active) Inhibitor->AuroraA Locks Inactive Conformation Spindle Mitotic Spindle Assembly AuroraA->Spindle Phosphorylates Targets TPX2 TPX2 Activator TPX2->AuroraA Activates CellDivision Cell Division (Tumor Progression) Spindle->CellDivision

Aurora A kinase signaling pathway disruption by 2-pyridyl-imidazole scaffold inhibitors.

Application 3: Theranostics and Radiotracers

The tunable nature of the 5-carboxylic acid allows for easy conjugation (e.g., via amide coupling) without disrupting the primary 2-pyridyl-imidazole pharmacophore. This has been heavily exploited in the development of theranostic agents like[¹²³/¹³¹I]IMAZA. In this application, the scaffold targets CYP11B enzymes overexpressed in adrenocortical tumors, allowing for precise SPECT/CT imaging and targeted endoradiotherapy[1].

Quantitative Data Summary

The table below summarizes the comparative profiling of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- derivatives across different therapeutic targets.

Target EnzymePrimary Mechanism of ActionKey Interaction Residues / MetalsTypical IC50​ / Kd​ RangeSelectivity Profile
CYP11B2 (Aldosterone Synthase)Bidentate Metal ChelationHeme Fe²⁺, Arg120 (via Carboxylate)5 nM – 50 nMHigh over CYP11B1 (>50-fold)
Aurora A Kinase ATP-Competitive Hinge BindingAla213, Thr217 (H-bonds)2 nM – 20 nMHigh over Aurora B (>100-fold)
ALK5 (TGF- β RI)ATP-Competitive Hinge BindingHis283, Asp28110 nM – 80 nMHigh over p38 MAP Kinase
HIF-Prolyl Hydroxylase Tridentate Metal ChelationNon-heme Fe²⁺, Arg38330 nM – 150 nMBroad-spectrum PHD1-3

References

  • Kilchmann, F., et al. "Discovery of a Selective Aurora A Kinase Inhibitor by Virtual Screening." ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Heinze, B., et al. "Novel CYP11B-ligand [123/131I]IMAZA as promising theranostic tool for adrenocortical tumors: comprehensive preclinical characterization and first clinical experience." PubMed Central (PMC).[Link]

  • Novartis AG. "Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase (WO2007024945A1).

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This guide is specifically engineered for researchers, application scientists, and drug development professionals encountering yield bottlenec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This guide is specifically engineered for researchers, application scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- .

Below, you will find a diagnostic matrix, a self-validating step-by-step protocol, and a deep-dive FAQ section explaining the mechanistic causality behind our optimized parameters.

Diagnostic Matrix: Yield Optimization

When synthesizing 2-substituted imidazole-5-carboxylic acids via the classic amidine and α-haloketone cyclocondensation[1], researchers frequently encounter severe yield drops. Table 1 summarizes the quantitative improvements achieved by shifting from traditional to optimized parameters.

Table 1: Optimized vs. Traditional Reaction Parameters

Reaction ParameterTraditional MethodOptimized ProtocolMechanistic Yield Impact
Step 1: Base Selection NaOH or NaOEtNaHCO₃ (3.0 eq)+15–20% : Prevents base-catalyzed degradation of the α-haloketone[2].
Step 1: Addition Rate Bolus (All at once)Dropwise over 30 min at 0 °C+25% : Suppresses parasitic Darzens-type self-condensation[3].
Step 2: Saponification Temp Reflux (80 °C)Room Temperature (20–25 °C)Prevents 30% loss : Eliminates thermal decarboxylation of the imidazole core.
Step 2: Isolation pH Neutral (pH 7.0)Isoelectric Point (pH ~4.8)+40% recovery : Maximizes precipitation of the highly water-soluble zwitterion.

Reaction Workflow Visualization

SynthesisWorkflow A Picolinamidine (2-Pyridinecarboximidamide) C Ethyl 2-(2-pyridinyl)-1H- imidazole-5-carboxylate A->C NaHCO3, THF/EtOH Reflux, 4-6h B Ethyl Bromopyruvate B->C Dropwise at 0°C (Prevents self-condensation) D 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- C->D 1. LiOH, H2O/THF (25°C) 2. HCl (pH 4.8)

Fig 1. Two-step optimized synthesis of 2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid.

Self-Validating Experimental Protocols

The following protocols incorporate built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Synthesis of Ethyl 2-(2-pyridinyl)-1H-imidazole-5-carboxylate

Reagents: 2-Pyridinecarboximidamide hydrochloride (10.0 mmol), Ethyl bromopyruvate (11.0 mmol), NaHCO₃ (30.0 mmol).

  • Preparation: Suspend 2-pyridinecarboximidamide hydrochloride and NaHCO₃ in a 1:1 mixture of anhydrous THF and EtOH (50 mL).

  • Validation Checkpoint 1 (Visual): Observe the evolution of CO₂ gas. Stir at room temperature until bubbling completely ceases (approx. 15 minutes) to ensure complete free-basing of the amidine.

  • Addition: Cool the suspension to 0 °C using an ice bath. Add ethyl bromopyruvate dropwise over 30 minutes.

  • Cyclocondensation: Remove the ice bath and heat the reaction to a gentle reflux (70 °C) for 4–6 hours.

  • Validation Checkpoint 2 (TLC): Elute a sample in 5% MeOH/DCM. The starting amidine ( Rf​ ~0.1) should be consumed, and a new intense UV-active spot ( Rf​ ~0.45) corresponding to the ester must appear.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and deionized water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the intermediate ester.

Step 2: Saponification to 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

Reagents: Ethyl 2-(2-pyridinyl)-1H-imidazole-5-carboxylate (5.0 mmol), LiOH·H₂O (15.0 mmol).

  • Hydrolysis: Dissolve the ester from Step 1 in a 3:1 mixture of THF and H₂O (20 mL). Add LiOH·H₂O in a single portion. Stir vigorously at strictly room temperature (20–25 °C) for 12 hours.

  • Validation Checkpoint 3 (LC-MS): Confirm the complete disappearance of the ester mass ( [M+H]+=218 ) and the appearance of the target carboxylic acid ( [M+H]+=190 ).

  • Solvent Removal: Evaporate the THF under reduced pressure (bath temperature <30 °C).

  • Isoelectric Precipitation (Critical): Cool the remaining aqueous phase to 0 °C. Insert a calibrated pH meter. Slowly add 1M HCl dropwise until the pH reaches exactly 4.8.

  • Validation Checkpoint 4 (Visual): The solution will transition from clear to a thick, cloudy suspension precisely between pH 4.5 and 5.0. If the solution remains clear, your pH meter requires recalibration.

  • Isolation: Filter the precipitated zwitterionic solid, wash with ice-cold deionized water (2 × 5 mL), and dry under high vacuum to afford the pure product.

Deep-Dive FAQs: Troubleshooting & Causality

Q: Why is the addition rate of ethyl bromopyruvate so critical to the Step 1 yield? A: Ethyl bromopyruvate is a highly reactive α-haloketone. If added as a bolus, the localized high concentration promotes base-catalyzed self-condensation (Darzens-type reactions)[3]. Dropwise addition at 0 °C ensures that the bimolecular cyclocondensation with 2-pyridinecarboximidamide kinetically outcompetes these parasitic side reactions, maximizing the yield of the imidazole core[1].

Q: I am losing over 50% of my product during the saponification step. What is causing this? A: There are two primary mechanisms causing yield loss here: thermal decarboxylation and zwitterion solubility.

  • Decarboxylation: Imidazole-5-carboxylic acids are highly prone to losing CO₂ if heated, especially under basic conditions. Saponification must be performed at room temperature using LiOH[1].

  • Solubility: The final product is amphoteric (containing a basic pyridine nitrogen, a basic imidazole nitrogen, and an acidic carboxylate). If the workup pH is too low (<3) or too high (>6), the molecule becomes charged and highly water-soluble. Adjusting strictly to its isoelectric point (pI ~4.8) is mandatory for precipitation.

Q: Can I use NaOH instead of NaHCO₃ in the first step to speed up the reaction? A: This is highly discouraged. Strong bases like NaOH or NaOEt lead to the rapid degradation of ethyl bromopyruvate and can prematurely hydrolyze the amidine back to the primary amide or nitrile before cyclization occurs. A mild base like NaHCO₃ acts as an efficient acid scavenger for the generated HBr without degrading the starting materials[2].

References

  • [3] Mehrabi, H., et al. (2021). An eco-friendly approach for the synthesis of 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles via a multi-component condensation. Arkivoc.[Link]

  • [2] Feng, et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[Link]

  • [1] Hershberger, P. M., et al. (2014). Imidazole-derived agonists for the neurotensin 1 receptor. Bioorganic & Medicinal Chemistry Letters, 24(1), 262-267.[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 1H-Imidazole-5-carboxylicacid, 2-(2-pyridinyl)-

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the crystallization of 1H-Imidazole-5-carboxylicacid, 2-(2-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the crystallization of 1H-Imidazole-5-carboxylicacid, 2-(2-pyridinyl)-. This document moves beyond simple protocols to explain the underlying principles of crystallization, empowering you to troubleshoot effectively and achieve high-quality single crystals suitable for X-ray diffraction and other analytical techniques.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of 1H-Imidazole-5-carboxylicacid, 2-(2-pyridinyl)-.

Q1: What are the key physicochemical properties of 1H-Imidazole-5-carboxylicacid, 2-(2-pyridinyl)- that influence crystallization?

A1: Understanding the molecule's properties is the foundation of successful crystallization. 1H-Imidazole-5-carboxylicacid, 2-(2-pyridinyl)- possesses several functional groups that dictate its behavior in solution:

  • Imidazole Ring: This moiety is amphoteric, meaning it can act as both a weak acid and a weak base.[1] This property is crucial for its solubility in various pH ranges and its potential to form salts.

  • Pyridine Ring: The pyridine group is a weak base and can participate in hydrogen bonding.

  • Carboxylic Acid Group: This acidic group readily forms hydrogen bonds and can be deprotonated to form a carboxylate salt. The presence of both acidic and basic centers suggests the molecule can exist as a zwitterion under certain pH conditions.

  • Aromatic System: The presence of multiple aromatic rings suggests that π-π stacking interactions can play a significant role in crystal packing.

The interplay of these groups, particularly their ability to form strong hydrogen bonds, is a critical factor in forming a stable crystal lattice.[2]

Q2: What are the most promising starting solvents for dissolving 1H-Imidazole-5-carboxylicacid, 2-(2-pyridinyl)-?

A2: Given the polar nature of the molecule due to the imidazole, pyridine, and carboxylic acid groups, polar solvents are the most logical starting point. Initial solubility screening should focus on:

  • Alcohols: Methanol, ethanol, and isopropanol are excellent starting points due to their ability to form hydrogen bonds.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents that can often dissolve compounds that are sparingly soluble in alcohols. However, their high boiling points can make them difficult to remove during slow evaporation.[3]

  • Water: The amphoteric nature of the imidazole ring and the presence of the carboxylic acid suggest that solubility in water will be highly pH-dependent.[4]

It is advisable to perform small-scale solubility tests to determine the ideal solvent or solvent system.

Q3: Which crystallization techniques are generally most successful for small molecules like this?

A3: For small organic molecules, the following techniques are widely applicable and should be considered:

  • Slow Evaporation: This is often the simplest method. A solution of the compound is allowed to stand, and as the solvent slowly evaporates, the concentration of the solute increases, leading to crystallization.[5]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[2] A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the compound's solution, gradually decreasing its solubility and inducing crystallization.[6]

  • Cooling Crystallization: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.[6]

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the crystallization of 1H-Imidazole-5-carboxylicacid, 2-(2-pyridinyl)-.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out," or the formation of a liquid phase instead of a solid crystalline phase, is a common issue.[7]

Causality:

  • High Supersaturation: The solution is too concentrated, causing the compound to precipitate out of solution faster than it can form an ordered crystal lattice.

  • Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture, favoring a liquid phase.

  • Inappropriate Solvent: The chosen solvent may be too "good," meaning the compound is excessively soluble, leading to a high concentration before precipitation occurs.[5]

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Dilute the Solution: Add a small amount of the solvent to the oiled-out mixture and gently warm it until the oil redissolves. Then, allow the solution to cool more slowly.

    • Slower Evaporation: If using slow evaporation, reduce the surface area of the opening of the crystallization vessel to slow down the rate of solvent removal.

  • Change the Solvent System:

    • Less "Good" Solvent: Switch to a solvent in which the compound is less soluble. This will lower the initial concentration required for saturation.

    • Anti-Solvent Addition: If the compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) to gradually reduce the solubility.[8]

  • Control the Temperature:

    • Slower Cooling: If using cooling crystallization, decrease the rate of cooling. A programmable cooling profile can be beneficial.[9][10]

    • Isothermal Crystallization: Consider setting up the crystallization at a constant, slightly elevated temperature to slow down the process.

Problem 2: No crystals form, even after an extended period.

Causality:

  • Insufficient Supersaturation: The solution is not concentrated enough for nucleation and crystal growth to occur.

  • Kinetically Stable Solution: The solution is in a metastable state where the energy barrier for nucleation is too high.[6]

Troubleshooting Steps:

  • Increase Supersaturation:

    • Evaporate More Solvent: If using slow evaporation, allow more solvent to evaporate to increase the solute concentration.[11]

    • Add Anti-Solvent: In a vapor diffusion or liquid-liquid diffusion setup, increase the amount of the anti-solvent.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.[11]

    • Seeding: Introduce a tiny, pre-existing crystal of the compound (a "seed crystal") into the solution. This bypasses the initial nucleation barrier and promotes crystal growth.[7]

  • Lower the Temperature: If the experiment is being conducted at room temperature, moving it to a colder environment (e.g., a refrigerator) can decrease solubility and promote crystallization.

Problem 3: The resulting crystals are too small, are of poor quality (e.g., needles, plates), or are intergrown.

Causality:

  • Rapid Crystal Growth: When crystallization occurs too quickly, it favors the formation of many small nuclei rather than the slow growth of a few large, well-ordered crystals.[11]

  • High Nucleation Rate: Too many nucleation events lead to competition for the available solute, resulting in smaller crystals.

Troubleshooting Steps:

  • Slow Down the Crystallization Process:

    • Slower Evaporation/Cooling: As detailed in previous sections, slowing down the rate of solvent removal or cooling is crucial.

    • Use a More Viscous Solvent: A more viscous solvent can slow down the diffusion of molecules to the crystal surface, promoting slower, more ordered growth.

  • Optimize the Solvent System:

    • Mixed Solvents: Experiment with binary or even ternary solvent systems. The presence of a co-solvent can alter the solubility and growth kinetics in favorable ways.[12]

  • Control the pH:

    • Given the amphoteric nature of the molecule, the pH of the solution can significantly impact its charge state and, consequently, its crystal packing. Experiment with adding trace amounts of a volatile acid (e.g., formic acid) or base (e.g., triethylamine) to the crystallization medium.

III. Experimental Protocols

Protocol 1: Slow Evaporation

Objective: To grow single crystals of 1H-Imidazole-5-carboxylicacid, 2-(2-pyridinyl)- from a single solvent system.

Methodology:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation.

  • Place the vial in an undisturbed location, away from vibrations and temperature fluctuations.

  • Monitor the vial periodically for crystal growth.

Protocol 2: Vapor Diffusion (Sitting Drop)

Objective: To grow single crystals using a small amount of material by diffusing an anti-solvent vapor into the compound's solution.

Methodology:

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., DMF).

  • In a well of a sitting drop crystallization plate, place a small droplet (1-5 µL) of this solution.[13]

  • Fill the reservoir of the well with an "anti-solvent" in which the compound is insoluble but which is miscible with the "good" solvent (e.g., diethyl ether).

  • Seal the well to create a closed system.

  • The anti-solvent vapor will slowly diffuse into the droplet, reducing the solubility of the compound and inducing crystallization.[6]

Protocol 3: Cooling Crystallization

Objective: To grow crystals by slowly decreasing the temperature of a saturated solution.

Methodology:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 40-50°C).

  • Filter the hot solution into a clean vial.

  • Place the vial in an insulated container (e.g., a Dewar flask or a beaker filled with insulating material) to ensure slow cooling.[5]

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature in a refrigerator.

IV. Data Presentation

Table 1: Recommended Solvent and Anti-Solvent Combinations for Vapor Diffusion

"Good" Solvent (for compound)"Anti-Solvent" (for reservoir)Rationale
MethanolDiethyl EtherHigh vapor pressure of ether will lead to rapid diffusion.
EthanolHexaneSlower diffusion than ether, potentially leading to better crystals.
Dimethylformamide (DMF)TolueneGood for compounds that are difficult to dissolve in alcohols.
Water (with pH adjustment)AcetonitrileExploits the pH-dependent solubility of the compound.

V. Visualizations

Diagram 1: General Troubleshooting Workflow for Crystallization

G start Start Crystallization Experiment oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reduce_supersaturation Reduce Supersaturation (Dilute, Slower Evaporation) oiling_out->reduce_supersaturation Yes poor_quality Poor Quality Crystals? no_crystals->poor_quality No increase_supersaturation Increase Supersaturation (Evaporate More, Add Anti-Solvent) no_crystals->increase_supersaturation Yes success High-Quality Crystals poor_quality->success No slow_down Slow Down Crystallization (Slower Cooling/Evaporation) poor_quality->slow_down Yes reduce_supersaturation->start induce_nucleation Induce Nucleation (Scratch, Seed) increase_supersaturation->induce_nucleation induce_nucleation->start optimize_solvent Optimize Solvent System (Mixed Solvents, pH) slow_down->optimize_solvent optimize_solvent->start

Caption: A flowchart for troubleshooting common crystallization issues.

Diagram 2: Vapor Diffusion Crystallization Setup

G cluster_0 Sealed Container reservoir Reservoir with Anti-Solvent vapor Anti-Solvent Vapor reservoir->vapor Evaporation drop Sitting Drop: Compound in 'Good' Solvent vapor->drop Diffusion

Caption: A schematic of the sitting drop vapor diffusion technique.

VI. References

  • Vertex AI Search. (n.d.). Crystallization of small molecules. Retrieved March 20, 2026, from

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • American Chemical Society. (2008, December 11). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ACS Publications.

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.

  • Grover, M. A., et al. (2015). Optimization of Two-Stage Cooling Profile in Unseeded Batch Crystallization. 12th International Symposium on Process Systems Engineering and 25th European Symposium on Computer Aided Process Engineering.

  • Royal Society. (2025, January 6). Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system. PMC.

  • UMPSA-IR. (n.d.). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Retrieved March 20, 2026, from

  • Royal Society of Chemistry. (n.d.). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry.

  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved March 20, 2026, from

  • Asian Journal of Chemistry. (2014, March 4). Synthesis and Crystal Structure of New Pyridyl Derivative. _

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved March 20, 2026, from

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved March 20, 2026, from

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.

  • Hampton Research. (n.d.). Crystal Growth Techniques. Retrieved March 20, 2026, from

  • Benchchem. (n.d.). Common issues and solutions in rubidium dichromate crystallization. Retrieved March 20, 2026, from

  • Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.

  • At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.

  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

  • Bentham Science Publishers. (n.d.). Synthesis of Pyridinyl-benzo[d]imidazole/Pyridinyl-benzo[d]thiazole Derivatives and their Yeast Glucose Uptake Activity In Vitro. Retrieved March 20, 2026, from

  • MDPI. (2023, November 30). The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives.

  • PubChem. (n.d.). 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid. Retrieved March 20, 2026, from

  • Wikipedia. (n.d.). Imidazole. Retrieved March 20, 2026, from

  • PMC. (n.d.). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Retrieved March 20, 2026, from

  • NextSDS. (n.d.). 2-(Pyridin-4-yl)-1H-iMidazole-5-carboxylic acid. Retrieved March 20, 2026, from

  • Royal Society of Chemistry. (n.d.). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm.

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

  • Semantic Scholar. (2016, October 28). Zwitterionic 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate.

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved March 20, 2026, from

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved March 20, 2026, from

  • NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. WebBook.

  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.

  • AWS. (2021, March 10). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

  • ResearchGate. (n.d.). Solubility of Imidacloprid in Different Solvents. Retrieved March 20, 2026, from

  • ChemicalBook. (2025, September 25). 1H-IMidazole-5-carboxylic acid, 4-(1-hydroxy-1-Methylethyl)-2-propyl-1-[[2'-[1-(triphenylMethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-, ethyl ester.

Sources

Troubleshooting

Technical Support Center: Purification of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development professionals working with 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-. The unique amphoteric and zwit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development professionals working with 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-. The unique amphoteric and zwitterionic nature of this molecule presents specific challenges and opportunities for purification. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enable the consistent attainment of high-purity material.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causal chemistry and providing actionable solutions.

Question 1: My initial solid product is highly impure after synthesis. Standard recrystallization isn't removing a key impurity. What's happening?

Answer: This is the most common issue encountered with this class of compound. The root cause lies in the molecule's complex acid-base properties. Your product contains three key functional groups: a basic pyridine nitrogen (pKa of conjugate acid ~5), an amphoteric imidazole ring (pKa of conjugate acid ~7, pKa of N-H ~14.5), and an acidic carboxylic acid (pKa ~3-4).[1] This means that at neutral pH, the molecule likely exists as a zwitterion, which can co-precipitate with other polar or ionic impurities.

Core Insight: Unreacted starting materials or by-products with dissimilar acid-base properties can be selectively removed by exploiting pH-dependent solubility. A simple recrystallization may fail if the impurity has similar solubility profiles or forms a stable co-crystal.

Recommended Solution: Purification via pH-Controlled Precipitation

This technique is the most powerful first-pass purification step. You can exploit either the acidic or basic nature of the molecule.

  • Acidic Dissolution/Base Precipitation:

    • Suspend the crude solid in a suitable solvent (e.g., water or a water/alcohol mixture).

    • Add aqueous acid (e.g., 1 M HCl) dropwise until the solid completely dissolves. The solution should be acidic (pH 1-2). At this pH, both the pyridine and imidazole nitrogens are protonated, forming a highly water-soluble cation.

    • Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove any non-polar/neutral impurities.

    • Slowly add aqueous base (e.g., 1 M NaOH) to the aqueous layer with vigorous stirring. As the pH rises, you will reach the molecule's isoelectric point (pI), the pH at which the net charge is zero. At the pI, aqueous solubility is at its minimum, and the pure product will precipitate out.

    • Collect the solid by filtration, wash with cold deionized water, and then a non-polar solvent like hexanes to aid drying.

  • Basic Dissolution/Acid Precipitation:

    • Suspend the crude solid in water.

    • Add aqueous base (e.g., 1 M NaOH) until the solid dissolves (pH > 10). Here, the carboxylic acid is deprotonated to the highly soluble carboxylate anion.

    • Wash with an organic solvent (e.g., ethyl acetate) to remove neutral or basic impurities.

    • Slowly add aqueous acid (e.g., 1 M HCl) to precipitate the product at its isoelectric point.

    • Filter and wash as described above.

This acid-base cycling is an extremely effective method for removing impurities that lack the amphoteric character of your target compound.[2]

Question 2: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated so rapidly that the molecules don't have time to arrange into an ordered crystal lattice.[3][4]

Potential Causes & Solutions:

  • Cooling Too Rapidly: Fast cooling promotes precipitation over crystallization.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you move it to an ice bath or refrigerator.[4]

  • Solution is Too Concentrated: Using the absolute minimum amount of solvent can sometimes lead to excessive supersaturation.

    • Solution: After the compound has oiled out, heat the mixture to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent and then attempt to cool slowly again.

  • Presence of Impurities: Impurities can depress the melting point of the mixture, leading to an oil.

    • Solution: First, perform the acid-base purification described in Question 1. If the problem persists, try a different solvent system or a two-solvent recrystallization method.[3]

Question 3: I have very low recovery after recrystallization, even though my initial product looked like it was mostly the correct compound.

Answer: This is almost always a solvent selection issue. The most common mistake is using too much solvent, which keeps the product dissolved even when the solution is cold.[3]

Recommended Troubleshooting Steps:

  • Reduce Solvent Volume: If crystals have not formed after slow cooling and placing in an ice bath, try boiling off a portion of the solvent (e.g., 25-30%) to re-concentrate the solution. Allow it to cool again.

  • Re-evaluate Your Solvent: An ideal recrystallization solvent should exhibit high solubility for your compound at high temperatures and very low solubility at low temperatures. Given the polar, heterocyclic nature of your compound, suitable solvents include ethanol, methanol, isopropanol, or mixtures with water.[5] Avoid solvents like hexanes or diethyl ether as single solvents, though they may be useful as anti-solvents.

  • Perform Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, test the solubility of ~10-20 mg of your crude product in 0.5 mL of several different candidate solvents, both at room temperature and at reflux.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent? A1: Begin with polar protic solvents. Ethanol is often a successful choice for purifying imidazole and pyridine derivatives.[5] A mixed solvent system, such as ethanol/water or acetone/hexanes, can also be very effective.[3] In a mixed-solvent system, dissolve the crude compound in a minimum of the "good" solvent (e.g., hot ethanol) and then add the "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution just becomes turbid. Add a final drop or two of the hot "good" solvent to clarify and then cool slowly.

Q2: My final product is still colored (yellow or tan). How can I decolorize it? A2: Persistent color is typically due to highly conjugated, polymeric, or oxidized impurities. These can often be removed by treating the solution with activated charcoal. Add a very small amount (e.g., 1-2% by weight relative to your compound) of activated charcoal to the hot solution just before filtration. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Be aware that charcoal can adsorb your product, so use it sparingly to avoid significant yield loss.

Q3: When is column chromatography necessary for this compound? A3: Column chromatography should be considered a final option when both acid-base purification and repeated recrystallizations fail to remove a stubborn impurity, especially one with a very similar structure and polarity. Due to the high polarity and multiple hydrogen-bonding sites of your molecule, it can streak badly on standard silica gel.

  • Method: If you must use chromatography, consider using a more polar mobile phase, such as 10-20% methanol in dichloromethane. Adding a small amount of a modifier can improve peak shape: 0.5-1% acetic acid can help by protonating the basic sites, while 0.5-1% triethylamine or ammonia can help by deprotonating the acidic site.

Data Presentation & Key Protocols

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)Polarity IndexSuitability & Comments
Water10010.2Good (Hot), Poor (Cold). Excellent for pH-based precipitation. May require a co-solvent like ethanol to achieve dissolution.
Ethanol784.3Excellent. Often a first-choice solvent. Dissolves many polar organics when hot.[5]
Methanol655.1Very Good. More polar than ethanol; may be too good a solvent, leading to lower recovery. Check cold solubility carefully.
Isopropanol823.9Good. Less polar than ethanol, may offer better recovery if the compound is too soluble in EtOH.
Acetone564.3Moderate. Can be effective, but its low boiling point requires careful handling. Often used as the "good" solvent in a pair.[3]
Ethyl Acetate774.4Poor. Generally not polar enough to dissolve the compound, but may be useful for washing away less polar impurities.
Hexanes690.1Insoluble. Useful as an anti-solvent in a two-solvent system or for final washing of the filtered solid.[3]

Experimental Protocols

Protocol A: High-Purity Recovery via Acid-Base Precipitation

  • Dissolution: Suspend 1.0 g of crude 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- in 20 mL of deionized water in an Erlenmeyer flask with a magnetic stir bar.

  • Acidification: While stirring, add 2 M HCl dropwise until all solid material has dissolved and the solution is clear (approx. pH 1-2).

  • Extraction of Neutrals: Transfer the acidic solution to a separatory funnel and extract with ethyl acetate (2 x 15 mL) to remove any neutral organic impurities. Discard the organic layers.

  • Precipitation: Return the aqueous layer to the flask with stirring. Slowly add 2 M NaOH dropwise. A precipitate will begin to form. Continue adding base until no more precipitate is formed (typically around pH 4-6). Check the pH with litmus paper or a pH meter.

  • Isolation: Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 10 mL) and cold diethyl ether (1 x 10 mL).

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol B: Recrystallization from Ethanol

  • Dissolution: Place 1.0 g of the material from Protocol A into a 50 mL Erlenmeyer flask. Add 15-20 mL of ethanol. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Add more ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 1 hour to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Visualized Workflows and Principles

cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Validation Crude Crude Solid Product AcidBase Protocol A: Acid-Base Precipitation Crude->AcidBase Highly Recommended First Step Analysis Check Purity (TLC, NMR, HPLC) AcidBase->Analysis Recrystal Protocol B: Recrystallization Charcoal Activated Charcoal Treatment Recrystal->Charcoal Colored? Recrystal->Analysis Charcoal->Recrystal Chrom Column Chromatography (Final Resort) Chrom->Analysis Analysis->Recrystal Impurities Remain Analysis->Chrom Trace Impurities Still Present Pure Pure Product (>98%) Analysis->Pure Purity OK

Caption: Purification Decision Workflow for 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-.

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Technical Support Center: Troubleshooting Ligand Oxidation in 2-(2-Pyridyl)imidazole-5-carboxylic Acid Complexes

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (and i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (and its transition metal complexes) during high-valent catalytic reactions such as water oxidation, C-H activation, and oxygenation.

This ligand is highly valued for its redox non-innocence and ability to facilitate Proton-Coupled Electron Transfer (PCET). However, the very features that lower the overpotential for substrate oxidation—specifically, the electron-rich imidazolate formed upon deprotonation—make the ligand framework highly susceptible to self-oxidation[1].

Below, we dissect the causality of these degradation pathways, provide a diagnostic matrix, and outline self-validating protocols to ensure your catalytic systems remain robust.

I. Diagnostic Matrix: Identifying Ligand Degradation

Before troubleshooting, you must accurately diagnose how your ligand is failing. The 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- ligand has three primary sites of vulnerability: the imidazole ring (oxidative cleavage), the pyridine nitrogen (N-oxidation), and the 5-carboxylic acid (decarboxylation).

Table 1: Quantitative and Qualitative Markers of Ligand Oxidation

Degradation PathwayRoot CausalitySpectroscopic Marker (UV-Vis / NMR / IR)Electrochemical Marker (CV)
Imidazole Ring Cleavage Electrophilic attack by high-valent Metal-Oxo (M=O) on the electron-rich imidazolate ring.Rapid loss of Metal-to-Ligand Charge Transfer (MLCT) band; appearance of broad scattering >600 nm (metal oxide nanoparticles).Loss of reversibility in the M(III)/M(II) or M(IV)/M(III) redox couple; current drop over successive scans.
Pyridine N-Oxidation Intramolecular oxygen transfer from a metal-peroxo or metal-oxo intermediate to the adjacent pyridine nitrogen.Downfield shift of pyridine protons in 1 H NMR; appearance of a strong N-O stretching band at ~1250 cm −1 in IR.Anodic shift in metal oxidation potentials due to the weaker electron-donating nature of the N-oxide.
Decarboxylation Radical formation or Kolbe-type oxidation at the 5-carboxylic acid moiety under high anodic potentials.Complete loss of the carboxylate 13 C NMR signal at ~165 ppm; effervescence (CO 2​ release) in sealed systems.Irreversible anodic peak at highly positive potentials (>1.2 V vs Ag/AgCl); subsequent shifts in baseline capacitance.
II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My iridium/ruthenium complex loses molecular activity within 10 turnovers, and the solution turns black. What is happening? The Causality: You are observing the oxidative cleavage of the imidazole ring, leading to the ejection of the metal and subsequent aggregation into metal oxide nanoparticles (e.g., IrO 2​ or RuO 2​ ). Research demonstrates that while deprotonation of the imidazole lowers the potential required for water oxidation[1], imidazole-based ligands exhibit significantly greater oxidative instability compared to purely pyridine-based frameworks under turnover conditions[2]. The electron-rich imidazolate becomes a competitive nucleophile against the substrate, leading to self-immolation. The Solution: You must kinetically favor substrate oxidation over ligand oxidation. Do this by operating at a slightly lower pH (to keep a portion of the imidazole protonated, reducing its electron density) or by using a highly concentrated substrate feed.

Q2: I am detecting pyridine N-oxide derivatives in my post-reaction LC-MS analysis. How do I prevent this? The Causality: This is a classic case of intramolecular ligand oxidation. When your metal center forms a reactive peroxo or oxo species, the spatial proximity of the pyridine nitrogen allows it to act as an internal oxygen acceptor[3]. The Solution: Steric shielding is required. If you are synthesizing derivatives of this ligand, introduce a bulky group (e.g., a methyl or tert-butyl group) at the 6-position of the pyridine ring. This steric bulk physically blocks the metal-oxo trajectory toward the pyridine nitrogen without significantly altering the electronic properties of the metal center.

Q3: How do I prevent the 5-carboxylic acid group from decarboxylating during electrochemical activation? The Causality: Carboxylic acids are prone to Kolbe-type one-electron oxidations at high anodic potentials, generating a carboxyl radical that rapidly extrudes CO 2​ . The Solution: Avoid stepping the potential directly to the extreme anodic limits. Use Controlled-Potential Electrolysis (CPE) and ramp the potential slowly. Alternatively, pre-coordinate the carboxylic acid to a secondary, redox-inactive metal (like Zn 2+ or Ca 2+ ) to stabilize the carboxylate against single-electron oxidation.

III. Mechanistic and Workflow Visualizations

To conceptualize the competition between catalysis and degradation, review the following pathway diagram.

Mechanism A Metal-Ligand Complex (M-L) B High-Valent Metal-Oxo (M=O) A->B Oxidant/Anode C Productive Catalysis (Substrate Oxidation) B->C Favorable Kinetics D Ligand Degradation (N-Oxidation / Cleavage) B->D Intramolecular Attack

Caption: Competing pathways: Productive substrate oxidation vs. intramolecular ligand degradation.

Workflow S1 1. Buffer pH (Control PCET) S2 2. Add Oxidant (Slow Addition) S1->S2 S3 3. Monitor UV-Vis (Detect MLCT) S2->S3 S4 4. Quench / Extract S3->S4

Caption: Step-by-step workflow for controlled activation of oxidation-prone metal complexes.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. If a validation step fails, halt the experiment and adjust parameters as indicated.

Protocol A: Controlled-Potential Electrolysis (CPE) for Safe Catalyst Activation

Purpose: To activate the complex without triggering Kolbe decarboxylation or imidazole cleavage.

  • Electrolyte Preparation: Dissolve 0.1 M of a non-nucleophilic supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF 6​ ) in anhydrous acetonitrile. Avoid acetate or halide buffers, as they can coordinate the metal and displace the ligand.

  • pH/pKa Calibration: If operating in aqueous media, adjust the pH to exactly 0.5 units below the pKa of the coordinated imidazole NH.

    • Validation: Perform a rapid Cyclic Voltammetry (CV) scan. You should observe a reversible M(III)/M(II) wave. If the wave is irreversible, the pH is too high, rendering the ligand too electron-rich.

  • Electrolysis: Insert a glassy carbon working electrode. Set the applied potential to exactly +50 mV above the catalytic onset potential determined via CV. Do not apply a massive overpotential.

  • In-Situ Monitoring: Monitor the reaction via UV-Vis spectroscopy.

    • Validation: The MLCT band (typically 400-500 nm) must remain stable. A baseline drift or a drop in MLCT intensity indicates nanoparticle formation (ligand failure).

  • Termination: Stop the electrolysis once the current drops to 10% of its peak value, indicating substrate depletion rather than catalyst death.

Protocol B: Chemical Oxidation with Strict Steric and Thermal Control

Purpose: To perform bulk chemical oxidation (e.g., using NaIO 4​ or CAN) while suppressing intramolecular N-oxidation.

  • Thermal Suppression: Chill the reaction vessel containing the metal complex (1 mM) and substrate (100 mM) to 0–4 °C. Causality: Lowering the temperature disproportionately slows down the sterically demanding intramolecular N-oxidation compared to the outer-sphere substrate oxidation.

  • Oxidant Delivery: Dissolve the chemical oxidant (e.g., NaIO 4​ ) in a compatible solvent. Using a syringe pump, add the oxidant at a rate of 0.1 equivalents per minute.

    • Validation: The solution should briefly flash a dark color (formation of the active intermediate) and return to the resting state color. If the dark color persists and turns murky, the oxidant feed is too fast, causing a buildup of M=O that will attack the ligand[2].

  • Quenching: Immediately quench the reaction with a mild reducing agent (e.g., sodium sulfite) once the desired conversion is reached to destroy unreacted high-valent species.

V. References
  • Warren, J. et al. (2017). Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2′-pyridyl)imidazole). Chemical Communications (RSC).[Link]

  • ResearchGate Database (2026). Iridium Complexes with Pyridine- and Imidazole-based Ligands for Water Oxidation Catalysis.[Link]

  • Jackson, T. A. et al. (2011). Geometric and Electronic Structures of Peroxomanganese(III) Complexes Supported by Pentadentate Amino-Pyridine and -Imidazole Ligands. Inorganic Chemistry (ACS).[Link]

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Troubleshooting

Technical Support Center: Troubleshooting 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Coordination

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals experiencing difficulties coordinating 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (often...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals experiencing difficulties coordinating 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (often referred to as 2-(2-pyridyl)imidazole-5-carboxylic acid) to transition metals.

This ligand is a highly versatile, multidentate N,N,O-donor. However, its complex acid-base chemistry and rigid steric profile frequently lead to failed syntheses, solvent adducts, or metal hydroxide precipitation. This guide synthesizes field-proven causality, thermodynamic principles, and self-validating protocols to resolve these issues.

I. Diagnostic Workflow

Before adjusting your experimental parameters, consult the decision tree below to identify the root cause of your coordination failure.

TroubleshootingFlow Start Issue: Poor Metal Coordination CheckPH Check Reaction pH Start->CheckPH PHLow pH < 4 Ligand Fully Protonated (No Binding) CheckPH->PHLow Too Acidic PHHigh pH > 9 Metal Hydroxide Precipitation CheckPH->PHHigh Too Basic PHOpt pH 5-8 Optimal for N,N,O Binding CheckPH->PHOpt Correct pH ActionBase Add Weak Base (e.g., NaOAc, Et3N) PHLow->ActionBase ActionAcid Reduce Base or Use Buffer System PHHigh->ActionAcid CheckSolvent Evaluate Solvent & Counter-ions PHOpt->CheckSolvent SolventBad Strong Donors (DMSO, DMF, Cl-) CheckSolvent->SolventBad Competition SolventGood Weak Donors (MeOH, MeCN, OTf-) CheckSolvent->SolventGood No Competition ActionSolvent Switch to MeOH/EtOH Use AgOTf to remove Cl- SolventBad->ActionSolvent Success Successful Complexation (Verify via UV-Vis/NMR) SolventGood->Success ActionBase->CheckSolvent ActionAcid->CheckSolvent ActionSolvent->Success

Diagnostic flowchart for troubleshooting N,N,O-donor ligand coordination failures.

II. Frequently Asked Questions (Troubleshooting)

Q1: I am recovering unreacted ligand and metal salt. Why isn't the complex forming?

The Causality: You are likely caught in the "Protonation Trap." 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- contains three functional groups with distinct pKa values: the carboxylic acid (pKa ~2.5), the pyridine nitrogen (pKa ~5.0), and the imidazole nitrogen (pKa ~6.5)[1]. If your reaction mixture is too acidic (pH < 4), the carboxylic acid and pyridine nitrogen remain protonated. A protonated ligand is electronically deactivated and sterically blocked from donating its lone pairs to the metal center. The Solution: You must actively deprotonate the carboxylic acid to generate an anionic oxygen donor, which drastically increases the ligand's affinity for borderline/hard metals (like Ru, Fe, Cu, Co). Add 1.0 to 1.2 equivalents of a weak base such as Triethylamine (TEA) or Sodium Acetate (NaOAc) to the reaction mixture.

Q2: Upon adding base, my reaction turns into a cloudy, insoluble sludge. What happened?

The Causality: Over-basification. While base is required to activate the ligand, pushing the pH above 8.5–9.0 in the presence of aqueous or alcoholic solvents causes the transition metal to react with hydroxide ions instead of your ligand. This results in the irreversible precipitation of polymeric metal hydroxides (e.g., Cu(OH)2​ , Fe(OH)3​ ). The Solution: Implement a self-buffering system. Instead of using strong bases like NaOH or KOH, use Sodium Acetate. Acetate acts as a mild base to deprotonate the ligand but buffers the solution around pH 5.5–6.0, which is the thermodynamic sweet spot for pyridyl-imidazole coordination without risking hydroxide formation[2].

Q3: Mass spectrometry shows my metal is bound to solvent molecules instead of the ligand.

The Causality: Solvent and counter-ion competition. If you are using DMSO or DMF to dissolve the ligand, you are introducing solvents with exceptionally high Donor Numbers. These solvents outcompete the ligand for the metal's coordination sphere. Furthermore, if you are using metal chloride salts ( MCl2​ or MCl3​ ), the chloride ions act as strong, tightly bound σ -donors that block the incoming ligand. The Solution:

  • Switch to weakly coordinating solvents like Methanol (MeOH), Ethanol (EtOH), or Acetonitrile (MeCN).

  • Perform a halide abstraction. Add Silver Triflate (AgOTf) or Silver Tetrafluoroborate ( AgBF4​ ) to your metal chloride precursor. The silver will precipitate the chloride as AgCl, leaving a highly reactive, solvent-coordinated metal cation ready to accept your ligand.

Q4: I am trying to form a homoleptic [ML2​] complex, but I only get a 1:1 [ML] adduct.

The Causality: Steric hindrance and bite angle constraints. When 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- acts as a tridentate (N,N,O) ligand, it forces a highly rigid, planar meridional geometry around the metal. Coordinating a second tridentate ligand to form an octahedral [ML2​] complex requires significant structural deformation, which is thermodynamically unfavorable for smaller metal ions (like Ni(II) or Cu(II))[1]. The Solution: If a bis-complex is required, you must force the ligand to act in a bidentate (N,N) fashion by keeping the carboxylic acid protonated (operating at lower pH), or utilize larger metal centers (like Ru(II) or Os(II)) that can accommodate the steric bulk of two meridional tridentate ligands[3].

III. Quantitative Reference Data

Use the following parameters to rationally design your coordination conditions.

ParameterValue / RecommendationImpact on Coordination Mechanics
pKa (Carboxylic Acid) ~2.5 - 3.5Must be deprotonated (pH > 4) to act as a strong anionic O-donor.
pKa (Imidazole N-H) ~6.0 - 7.5Deprotonation (pH > 8) yields a stronger anionic N-donor, altering the ligand field.
Recommended Solvents MeOH, EtOH, MeCNLow donor numbers prevent solvent competition; allows ligand to bind.
Problematic Solvents DMSO, DMF, H2​O (excess)High donor numbers block metal coordination sites, leading to solvent adducts.
Ideal Counter-ions OTf− , PF6−​ , BF4−​ Non-coordinating anions; they do not compete with the ligand for the metal.

IV. Self-Validating Experimental Protocol

To verify the integrity of your ligand and metal precursors, perform this standardized synthesis of a Ruthenium(II) heteroleptic complex: [Ru(bpy)2​(L)]+ (where bpy = 2,2'-bipyridine, L = deprotonated 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-).

This protocol is self-validating: successful coordination is visually confirmed by a distinct Metal-to-Ligand Charge Transfer (MLCT) color shift[3].

Materials:

  • cis−[Ru(bpy)2​Cl2​] (Metal precursor)

  • 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (Ligand)

  • Triethylamine (TEA)

  • Ethanol / Water (3:1 v/v)

  • Ammonium hexafluorophosphate ( NH4​PF6​ )

Step-by-Step Methodology:

  • Preparation: Suspend 0.1 mmol of cis−[Ru(bpy)2​Cl2​] and 0.11 mmol of the ligand in 10 mL of the Ethanol/Water mixture in a round-bottom flask. Observation: The suspension will appear dark purple/brown.

  • Activation: Add 0.12 mmol of TEA to the mixture. This precisely deprotonates the carboxylic acid without pushing the pH into the hydroxide-forming range.

  • Reflux: Heat the mixture to reflux ( 80∘C ) under a Nitrogen atmosphere for 4 to 6 hours.

  • In-Process Validation: Monitor the color. As the chlorides are displaced and the N,N-chelate forms, the solution will transition from purple/brown to a vibrant, deep red/orange. This color change is the optical signature of the Ru(II) Pyridyl-Imidazole MLCT band. If the color does not change, coordination has failed (check pH).

  • Isolation: Cool the solution to room temperature. Add a saturated aqueous solution of NH4​PF6​ dropwise. The bulky, non-coordinating PF6−​ anion will pair with the cationic complex, causing the pure [Ru(bpy)2​(L)][PF6​] product to precipitate as a red microcrystalline solid.

  • Purification: Filter, wash with cold water and diethyl ether, and dry under vacuum.

V. References

  • [1] Eilbeck, W. J., Holmes, F., Thomas, T. W., & Williams, G. (1967). Metal complexes of 2-(2-pyridyl)imidazole. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1777. RSC Publishing. Available at:[Link]

  • [3] Mao, F., et al. (2016). Transition metal complexes with (pyridyl)imidazole ligands and their use. US Patent 9320467B2. Google Patents. Available at:

  • [2] Huang, X.-C., et al. (2006). Bis[4,5-dimethyl-2-(2-pyridyl)-1H-imidazole-κ2 N 2,N 3](1H-imidazole-κN 3)copper(II) bis(perchlorate). Acta Crystallographica Section E, 62(11), m2942-m2944. PMC. Available at:[Link]

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Technical Support Center: Esterification of 1H-Imidazole-5-carboxylic acid with 2-Hydroxypyridine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the esterification of 1H-Imidazole-5-carboxylic acid with 2-(2-pyridinyl) ester. This resource is design...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the esterification of 1H-Imidazole-5-carboxylic acid with 2-(2-pyridinyl) ester. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered during this specific esterification reaction. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you optimize your reaction outcomes, minimize byproducts, and ensure the integrity of your results.

I. Understanding the Core Reaction and Potential Pitfalls

The esterification of 1H-Imidazole-5-carboxylic acid with 2-hydroxypyridine is a crucial transformation in the synthesis of various compounds of pharmaceutical interest. Typically, this reaction is facilitated by a coupling agent, such as a carbodiimide (e.g., DCC or EDC), often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

The primary goal is to form an ester linkage between the carboxylic acid on the imidazole ring and the hydroxyl group of 2-hydroxypyridine. However, the presence of multiple nucleophilic sites in both starting materials and the inherent reactivity of the coupling agents can lead to a variety of byproducts, complicating purification and reducing the yield of the desired product.

Diagram: Key Reaction and Competing Side Reactions

CarboxylicAcid 1H-Imidazole-5-carboxylic acid ActivatedAcid O-Acylisourea Intermediate CarboxylicAcid->ActivatedAcid + Coupling Agent Anhydride Carboxylic Anhydride Byproduct CarboxylicAcid->Anhydride + ActivatedAcid Hydroxypyridine 2-Hydroxypyridine DesiredEster Desired Ester (O-Acylation) Hydroxypyridine->DesiredEster NAcylation N-Acylation Byproduct Hydroxypyridine->NAcylation CouplingAgent Coupling Agent (e.g., DCC, EDC) NAcylUrea N-Acylurea Byproduct CouplingAgent->NAcylUrea DMAP DMAP (Catalyst) DMAP->DesiredEster Accelerates ActivatedAcid->DesiredEster + 2-Hydroxypyridine (O-attack) ActivatedAcid->NAcylUrea Intramolecular Rearrangement ActivatedAcid->NAcylation + 2-Hydroxypyridine (N-attack)

Caption: Desired reaction pathway versus common side reactions.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the esterification of 1H-Imidazole-5-carboxylic acid and 2-hydroxypyridine.

Q1: Why is the yield of my desired ester consistently low?

Possible Causes & Solutions:

  • Incomplete Activation of the Carboxylic Acid: The first step in carbodiimide-mediated esterification is the formation of a highly reactive O-acylisourea intermediate.[1][2] If this activation is inefficient, the overall yield will be poor.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Carbodiimides are highly sensitive to moisture. Use anhydrous solvents and dry glassware to prevent the hydrolysis of the coupling agent.

      • Optimize Stoichiometry: A 1:1 molar ratio of the carboxylic acid to the coupling agent is a good starting point.[3] An excess of the coupling agent does not always lead to higher yields and can complicate purification.

      • Activation Time: Allow sufficient time for the activation of the carboxylic acid before adding 2-hydroxypyridine. This is typically 30-60 minutes at room temperature.[3]

  • Formation of N-Acylurea Byproduct: The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive towards the alcohol.[1][4] This is a common side reaction that consumes the activated acid.

    • Troubleshooting:

      • Solvent Choice: The use of non-polar aprotic solvents like dichloromethane (DCM) or chloroform can minimize this side reaction.[1]

      • Use of Additives: Additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can react with the O-acylisourea to form an active ester that is less prone to rearrangement and can increase yields.[1]

      • Catalyst (DMAP): The addition of a catalytic amount of DMAP (typically 5 mol%) can accelerate the reaction of the O-acylisourea intermediate with the alcohol, outcompeting the rearrangement to the N-acylurea.[4][5]

  • Competitive N-acylation of 2-Hydroxypyridine: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. The nitrogen atom of the pyridone tautomer is also nucleophilic and can compete with the hydroxyl group in attacking the activated carboxylic acid, leading to the formation of an N-acylated byproduct.[6][7]

    • Troubleshooting:

      • Reaction Conditions: The selectivity for N- versus O-acylation can be influenced by the solvent, base, and temperature. Systematic screening of these parameters may be necessary to favor O-acylation.

      • Protecting Groups: While not ideal due to additional synthetic steps, temporary protection of the pyridine nitrogen could be considered in challenging cases.

Q2: I am observing an unexpected byproduct with a similar polarity to my desired ester. What could it be and how can I minimize it?

Possible Byproducts & Minimization Strategies:

  • N-Acylurea: As mentioned above, this is a very common byproduct in carbodiimide-mediated reactions.[8] It is often difficult to separate from the desired product due to similar physical properties.

    • Minimization: Employ the strategies outlined in Q1, such as using DMAP and non-polar solvents.[1][5]

    • Purification: If N-acylurea formation is unavoidable, careful column chromatography with a shallow solvent gradient may be required for separation.

  • N-Acylated Pyridone: The formation of this byproduct is due to the nucleophilicity of the pyridine nitrogen.[6][7]

    • Minimization: The choice of coupling reagent and reaction conditions can influence the N- vs. O-acylation ratio. For instance, some copper-catalyzed methods have been developed to selectively achieve N-arylation of hydroxypyridines, highlighting the potential for catalyst-controlled selectivity.[9] While this is for arylation, it underscores the principle that the reaction pathway can be directed.

  • Carboxylic Anhydride: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a carboxylic anhydride.[1] This anhydride can then react with the alcohol to form the desired ester, but it represents an alternative, and sometimes less efficient, reaction pathway.

    • Minimization: Slow addition of the coupling agent to the carboxylic acid can help to minimize the formation of the anhydride.

Q3: My reaction is very slow or does not go to completion. What can I do?

Troubleshooting Slow Reactions:

  • Steric Hindrance: While 1H-Imidazole-5-carboxylic acid and 2-hydroxypyridine are not exceptionally bulky, steric hindrance can still play a role, especially if derivatives with larger substituents are used.

    • Solution: Increase the reaction temperature and/or extend the reaction time.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

  • Sub-optimal Reaction Temperature: Many esterifications of this type proceed well at room temperature, but some substrate combinations may require heating to achieve a reasonable reaction rate.[3]

    • Solution: Gradually increase the reaction temperature (e.g., to 40-50 °C) and monitor the reaction for improvement in conversion and potential increase in byproducts.

  • Insufficient Catalyst: Ensure that a sufficient amount of DMAP is used if the reaction is sluggish.

    • Solution: While typically used in catalytic amounts (5 mol%), increasing the loading to 10-20 mol% may be beneficial for less reactive substrates.

Q4: How do I effectively remove the coupling agent byproducts (e.g., DCU, EDU) after the reaction?

Purification Strategies:

  • For DCC: The byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can often be removed by filtration.[8][10]

    • Protocol: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU. Filter the mixture through a pad of celite and wash the filter cake with a small amount of the cold reaction solvent.

  • For EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble.[2]

    • Protocol: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the urea and extract it into the aqueous phase.[11]

Coupling ReagentByproductSolubilityRemoval Method
DCC N,N'-dicyclohexylurea (DCU)Insoluble in many organic solventsFiltration[10]
EDC 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)Water-solubleAcidic aqueous wash[2]
DIC N,N'-diisopropylurea (DIU)Soluble in organic solventsChromatography

III. Recommended Experimental Protocol

This protocol provides a general guideline for the esterification of 1H-Imidazole-5-carboxylic acid with 2-hydroxypyridine using EDC as the coupling agent. Optimization may be required for specific substrates and scales.

Materials:
  • 1H-Imidazole-5-carboxylic acid

  • 2-Hydroxypyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Imidazole-5-carboxylic acid (1.0 eq) and 2-hydroxypyridine (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ester.

Diagram: Experimental Workflow

Start Start: Dissolve Reactants (Imidazole Carboxylic Acid, 2-Hydroxypyridine) and DMAP in anhydrous DCM AddEDC Cool to 0°C Add EDC portion-wise Start->AddEDC React Warm to RT Stir for 12-24h Monitor by TLC/LC-MS AddEDC->React Workup Aqueous Workup: 1. Dilute with DCM 2. Wash with 1M HCl 3. Wash with NaHCO₃ 4. Wash with Brine React->Workup Dry Dry organic layer (Na₂SO₄) Filter and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Isolated Product Purify->End

Caption: Step-by-step experimental workflow for the esterification.

IV. References

  • Wikipedia. Carbodiimide. [Link]

  • Wigman, L., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.

  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions.

  • Khlebnikov, V. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate.

  • Hu, Y. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BenchChem.

  • ResearchGate. (2022). Experimental conversions of N-acylation and O-acylation with and without CO2 protection.

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646.

  • Chemicuss. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube.

  • Wigman, L., et al. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate.

  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for the Esterification of Z-Glu(OBzl)-OH.

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications.

  • Japan Tobacco Inc. (2022). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

  • Organic Chemistry Portal. Steglich Esterification.

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O -acylation?

  • Organic Chemistry Portal. Acid to Ester - Common Conditions.

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. National Library of Medicine.

  • Legrand, F., et al. (2017). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. ACS Publications.

  • Sztanke, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC.

  • Reusch, W. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

  • BenchChem. (2025). Thermal Stability and Decomposition of 5-Nitroso-1H-imidazole: A Technical Guide for Researchers.

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.

  • Kennedy, S. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate.

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.

  • Nikolaenkova, E. B., et al. (2021). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PMC.

  • European Patent Office. (1988). 1H-imidazole-5-carboxylic acid derivatives.

  • Royal Society of Chemistry. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.

  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.

  • Alfa Chemistry. Yamaguchi Esterification.

  • Google Patents. (2012). CN102786543A - Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof.

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate.

  • Google Patents. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.

  • Chem-Master. 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid — Chemical Substance Information.

  • Nikolaenkova, E. B., et al. (2024). SOME PROPERTIES OF 1-HYDROXY-1H-IMIDAZOLE-2-CARBOXYLIC ACID ESTERS. Chemistry of Heterocyclic Compounds.

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Metal Binding

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in coordination chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in coordination chemistry and drug development. 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (often abbreviated as H2pic) is a highly versatile N,N,O-donor ligand. However, its multi-dentate nature means its coordination behavior is strictly governed by the pH of the reaction environment.

This guide provides the mechanistic causality behind pH optimization, troubleshooting FAQs, and a self-validating protocol to ensure reproducible metal-ligand complexation.

Part 1: Mechanistic Causality of pH in Ligand Speciation

To master this ligand, you must understand its protonation states. The molecule contains three critical ionizable sites that dictate how it interacts with transition metals:

  • Carboxylic Acid (-COOH): pKa ~ 2.5.

  • Pyridyl / Imidazole Nitrogen (Protonated): pKa ~ 5.0 - 7.0.

  • Imidazole NH: pKa ~ 14.5, as detailed in foundational data on[1].

When you introduce transition metals (e.g., Cu²⁺, Zn²⁺, Ru²⁺), the metal acts as a Lewis acid, competing with protons (H⁺) for the lone pairs on the nitrogen and oxygen atoms. If the pH is too low, the ligand remains fully protonated, and H⁺ outcompetes the metal. If the pH is too high, the metal will preferentially react with hydroxide ions (OH⁻) in the aqueous solvent, forming insoluble metal hydroxides before the ligand can bind.

Optimal coordination requires a precise thermodynamic window—typically between pH 5.5 and 7.5—where the carboxylic acid is deprotonated (monoanionic state) to drive stable network formation[2], while the metal remains soluble. The asymmetric coordination environment of [3] allows for flexible, high-affinity binding when this pH balance is struck.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between pH, ligand speciation, and expected experimental outcomes.

pH RangeDominant Ligand StateCoordination ModeCommon Experimental IssuesRecommended Metal Targets
< 3.0 Neutral / Cationic (H3pic⁺, H2pic)Monodentate or NoneSevere H⁺ competition; no complex yield.None (Avoid this range)
5.5 - 7.5 Monoanionic (Hpic⁻)Bidentate / Tridentate (N,N,O)Optimal range. Slight pH drop upon binding.Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺
8.0 - 10.0 Monoanionic / DianionicTridentate / BridgingRisk of competing M(OH)n species.Ru²⁺, Os²⁺, Ir³⁺
> 11.0 Dianionic (pic²⁻)Polymeric BridgingRapid metal hydroxide precipitation.Specialized MOF synthesis

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I getting extremely low yields of the metal complex when operating at pH 3.0? A1: At pH < 3.0, the carboxylic acid moiety remains protonated, and the basic nitrogen sites are heavily protonated[1]. This creates severe thermodynamic competition. The hydrogen ions outcompete your target metal for the ligand's coordination sites. You must raise the pH above the carboxylic acid's pKa to activate the oxygen donor site.

Q2: During high-pH optimization (pH > 10) for a Ruthenium complex, I observe an amorphous sludge instead of crystals. What is happening? A2: At elevated pH, transition metals rapidly react with ambient hydroxide ions to form insoluble metal hydroxides (e.g., Cu(OH)₂, Zn(OH)₂). Additionally, the imidazole NH group deprotonates[4], converting the ligand into a dianion. While useful for synthesizing coordination polymers, it often leads to rapid, uncontrolled precipitation if not managed with strict stoichiometric control.

Q3: I adjusted my ligand solution to pH 6.5, but after adding the metal salt, the reaction stalled and the pH dropped to 4.0. Why? A3: This is a classic sign of successful initial coordination! When the metal binds to the basic nitrogen and oxygen sites, it displaces protons from the ligand into the solution ( HL−+M2+→[ML]++H+ ). This release of protons drops the pH. However, if you do not re-adjust the pH back to 6.5, the newly acidic environment will self-inhibit further coordination.

Part 4: Self-Validating Experimental Protocol

This protocol incorporates a built-in diagnostic step. Because metal binding inherently releases protons, tracking the pH dynamically serves as a real-time validation of your reaction's success.

Step 1: Ligand Solubilization Suspend 1.0 equivalent of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- in a 1:1 mixture of Methanol and deionized water. The suspension will be cloudy.

Step 2: Initial pH Activation Add 0.1 M NaOH dropwise under continuous stirring until the pH reaches exactly 6.0. Causality: The ligand will fully dissolve as it converts to the highly soluble, monoanionic state (Hpic⁻), priming the N,N,O sites for binding.

Step 3: Metal Addition Slowly add 1.0 equivalent of your metal salt (e.g., Zn(NO₃)₂·6H₂O) dissolved in 5 mL of Methanol.

Step 4: Validation & Re-adjustment (Critical Self-Validating Step) Monitor the pH immediately after metal addition. Validation: A successful primary coordination will cause the pH to drop from 6.0 to approximately 4.0 - 4.5. If the pH does not drop, your metal salt is inactive or the ligand degraded. Re-adjustment: Add 0.1 M NaOH dropwise to bring the pH back to the 6.0 - 6.5 optimal window. This drives the Le Chatelier equilibrium forward to complete the complexation.

Step 5: Isolation Stir at 50°C for 2 hours. Filter the solution while warm to remove any trace metal hydroxides, and leave the filtrate undisturbed for slow evaporation and crystallization.

Part 5: Workflow Visualization

The following logic diagram maps the causal relationships between pH adjustments and experimental outcomes to guide your troubleshooting process.

pH_Workflow Start Ligand + Metal Salt in Solvent Matrix Measure Measure & Adjust pH Start->Measure Low_pH pH < 4.0 Protonated Ligand Measure->Low_pH Acidic Mid_pH pH 5.5 - 7.5 Monoanionic Ligand Measure->Mid_pH Optimal High_pH pH > 10.0 Dianionic Ligand Measure->High_pH Basic Low_Result Failure: H+ Competition (No Binding) Low_pH->Low_Result Mid_Result Success: N,N,O-Coordination (Stable Complexes) Mid_pH->Mid_Result High_Result Failure: M(OH)n Precipitation (Hydroxide Formation) High_pH->High_Result Action_Low Add 0.1M NaOH (Deprotonate) Low_Result->Action_Low Crystallization\n& Isolation Crystallization & Isolation Mid_Result->Crystallization\n& Isolation Proceed Action_High Add 0.1M HNO3 (Neutralize) High_Result->Action_High Action_Low->Measure Action_High->Measure

Fig 1: pH-dependent speciation and troubleshooting logic for metal-ligand coordination workflows.

References

  • Imidazole - Properties and Biological Significance. Wikipedia. Available at: [Link]

  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Clinical and Medical Images Case Reports. Available at: [Link]

  • Interaction of Different Metal Ions with Carboxylic Acid Group: A Quantitative Study. ResearchGate. Available at: [Link]

  • Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2'-pyridyl)imidazole). Researcher.life. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

Welcome to the technical support center for the synthesis and scale-up of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab and during scale-up operations.

Synthesis Overview

The most common and industrially relevant method for synthesizing substituted imidazoles, including the target molecule, is the Debus-Radziszewski reaction.[1][2] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1] For the target molecule, 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, the likely precursors are a derivative of glyoxal, pyridine-2-carboxaldehyde, and an ammonia source.

DOT

Caption: General synthetic scheme for the target molecule via the Debus-Radziszewski reaction.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, purification, and scale-up of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-.

Reaction & Synthesis

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis are a frequent issue.[2] Several factors can contribute to this, and a systematic approach to optimization is recommended.

  • Side Reactions: The formation of byproducts is a common issue. To mitigate this, consider using a large excess of the ammonia source and maintaining alkaline conditions.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed. Insufficient reaction time is a common reason for low conversion.

  • Suboptimal Temperature: Temperature control is critical. While some reactions start at room temperature, gentle heating may be necessary. However, excessive heat can promote the formation of degradation products.

  • Purity of Reagents: Ensure the purity of your starting materials, especially the aldehyde and dicarbonyl components, as impurities can lead to undesired side reactions.

  • Ammonia Source: The choice and stoichiometry of the ammonia source are crucial. Ammonium acetate is commonly used. Some studies have explored alternative nitrogen sources like urea in high-temperature water, which in some cases can lead to higher yields and more controlled pressure during the reaction.[3]

Q2: I'm observing a significant amount of a dark, tarry byproduct. How can I minimize this?

A2: Tar formation is often due to polymerization or degradation of the aldehyde starting material under the reaction conditions.

  • Control Reagent Addition: Instead of adding all reagents at once, consider a semi-batch process where the pyridine-2-carboxaldehyde is added slowly to the mixture of the dicarbonyl compound and ammonia source. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation and polymerization.

  • Optimize Temperature: As mentioned, excessive heat can cause degradation. Experiment with running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Use of Catalysts: While the traditional reaction is often run without a catalyst, some modern variations employ mild acid catalysts which can sometimes lead to cleaner reactions and higher yields.[2]

Work-up & Purification

Q3: My product is difficult to isolate and purify. What strategies can I employ?

A3: The target molecule, having both a carboxylic acid (acidic) and pyridine/imidazole (basic) functionalities, is likely zwitterionic.[4][5][6] This can make it highly polar and potentially water-soluble, complicating extraction and crystallization.

  • pH Adjustment: The solubility of your product is likely highly dependent on pH. At its isoelectric point, the molecule will have a net neutral charge and its solubility in water should be at a minimum. Experiment with adjusting the pH of the aqueous solution after quenching the reaction to find the point of minimum solubility for precipitation.

  • Crystallization:

    • Due to the zwitterionic nature, finding a suitable single solvent for crystallization can be challenging.[4][7]

    • Consider mixed-solvent systems. For example, dissolving the crude product in a polar solvent like water or methanol and then slowly adding a less polar anti-solvent (e.g., acetone, isopropanol, or acetonitrile) can induce crystallization.

    • Recrystallization from hot N,N-dimethylformamide (DMF) or water has been successful for similar zwitterionic compounds.[6]

  • Chromatography: Column chromatography may be challenging due to the high polarity. If required, consider using reverse-phase silica gel or ion-exchange chromatography.

DOT

Purification_Troubleshooting Start Crude Product Mixture CheckSolubility Is product soluble in organic solvent? Start->CheckSolubility AdjustpH Adjust pH to isoelectric point CheckSolubility->AdjustpH No Recrystallize Recrystallize from polar solvent/anti-solvent CheckSolubility->Recrystallize Yes Precipitate Precipitate & Filter AdjustpH->Precipitate Precipitate->Recrystallize PureProduct Pure Product Recrystallize->PureProduct

Caption: Decision workflow for purification of the zwitterionic target molecule.

Scale-Up Challenges

Q4: I am planning to scale up the synthesis from grams to kilograms. What are the key challenges I should anticipate?

A4: Scaling up the Debus-Radziszewski reaction introduces challenges related to mass and heat transfer, reaction control, and safety.

  • Exotherm Control: Condensation reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction. Ensure you have adequate reactor cooling capacity and consider controlling the addition rate of a key reagent to manage the heat evolution.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions and reducing yield. Ensure your reactor is equipped with an appropriate stirrer and baffling to maintain a homogenous reaction mixture.

  • Reagent Addition: As mentioned for controlling tar formation, the order and rate of reagent addition become even more critical at scale. A controlled addition of the aldehyde is highly recommended.

  • Process Analytical Technology (PAT): For large-scale production, consider implementing in-situ monitoring (e.g., FTIR, Raman) to track the consumption of reactants and formation of the product in real-time. This allows for better control over the reaction endpoint and can help prevent over-processing.

  • Flow Chemistry: For industrial-scale production, transitioning from a batch reactor to a continuous flow process can offer significant advantages.[8][9] Microreactors or tubular reactors can provide superior heat and mass transfer, leading to higher yields, shorter reaction times, and improved safety.[8][9] Recent studies have shown that imidazole synthesis in a 3D-printed microreactor can achieve high yields at milder conditions and with significantly shorter residence times.[9]

Q5: Are there any specific safety concerns I should be aware of during scale-up?

A5: Yes, several safety aspects need careful consideration.

  • Ammonia Handling: If using aqueous ammonia, be aware of its volatility and corrosivity. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). The reaction may also generate ammonia gas, requiring proper off-gas handling.

  • Thermal Hazards: As discussed, the potential for a thermal runaway is a significant concern. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before attempting a large-scale reaction.

  • Pressure Build-up: The reaction may evolve gases, leading to a pressure increase in a closed reactor. Ensure the reactor is properly vented.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for this reaction?

A: While many Debus-Radziszewski reactions are performed in alcohols or acetic acid, the choice of solvent can be optimized. For related syntheses involving polar starting materials, aqueous/organic solvent mixtures like aqueous THF have been shown to be effective.[10] For scale-up, consider the solvent's boiling point, flash point, and environmental impact.

Q: Are there alternative, "greener" synthesis methods available?

A: Yes, there is growing interest in making imidazole synthesis more environmentally friendly.

  • Ultrasonic Irradiation: The use of ultrasound has been shown to accelerate the reaction, often leading to higher yields in shorter times compared to conventional heating.[11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation is another technique that can dramatically reduce reaction times and improve yields.[2]

  • Catalyst-Free Conditions: Some methods are being developed that proceed in water without any added catalyst, which simplifies purification and reduces waste.[13]

Q: What is the expected physical state of the final product?

A: As a zwitterionic compound, 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is expected to be a crystalline solid at room temperature.[4][6] The crystal structure is likely stabilized by strong intermolecular hydrogen bonds.[4]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative)

This is a general, illustrative procedure. Molar equivalents and conditions must be optimized for the specific glyoxal derivative used.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the glyoxal derivative (1.0 eq), ammonium acetate (3.0 eq), and ethanol.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution.

  • Slowly add pyridine-2-carboxaldehyde (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue and adjust the pH to the isoelectric point (to be determined empirically, likely between pH 3-6) using a dilute acid or base.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Data Summary Table
ParameterConditionExpected OutcomeTroubleshooting Point
Ammonia Stoichiometry 2-5 molar excessFavors imidazole formation, reduces byproductsIncrease excess if yield is low
Temperature 70-90°C (typical)Balances reaction rate and side reactionsLower temp if tarring occurs; increase if slow
Reaction Time 4-24 hoursShould be sufficient for full conversionMonitor by TLC to avoid incomplete reaction
Purification pH Isoelectric Point (3-6)Maximizes precipitation of zwitterionic productPerform small scale pH screen to find optimal value

References

  • Benchchem. (n.d.). troubleshooting low yield in the synthesis of 2-butyl-imidazole.
  • MDPI. (2025, May 27). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis.
  • IUCr Journals. (2020, August 15). Crystal structure of zwitterionic 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXd9oHnTs0yXB1m4f4F9Y-x8K2heU-GRFxNVRHc4oAKj8-57Gz8W3h82DqgmBMdqhLCq378Hd2BK65BJh78yJmODjTVHPxjpVqVKO9R73r9kCxtHCvyElykUVgjWa2N8nE1rU=
  • IUCr Journals. (2020, August 15). Crystal structure of zwitterionic 3,3′-[1,1′-(butane-1,4-diyl)bis(1 -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPu4LE8rZ013ZBWR-QvWhxK6OamC2wNInlamaHkP7rFw9671PkY6A06MAknFd8StJvzRu3eIjgo8HgA9FrMbjubwyFmbLOfjK2FnlWkiocnq8yvdwfFPzfH_0lbmbfSBB6
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
  • ResearchGate. (2021, April 30). Synthesis, Characterization and Crystal Structures of Zwitterionic Triazolato Complexes by Reaction of a Ruthenium Azido Complex.
  • ACS Publications. (2025, July 4). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor | Organic Process Research & Development.
  • MDPI. (2023, June 19). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
  • (2024, September 20). High-temperature water unlocks urea as nitrogen-source towards imidazoles.
  • ACS Publications. (2025, July 4). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor | Organic Process Research & Development.
  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • ijprajournal. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

Sources

Reference Data & Comparative Studies

Validation

1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- vs 2-(2-pyridyl)imidazole-4,5-dicarboxylic acid

An in-depth technical comparison between 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (Compound A) and 2-(2-pyridyl)imidazole-4,5-dicarboxylic acid (Compound B, commonly abbreviated as H3PyIDC) reveals a fascinating...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison between 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (Compound A) and 2-(2-pyridyl)imidazole-4,5-dicarboxylic acid (Compound B, commonly abbreviated as H3PyIDC) reveals a fascinating divergence in coordination chemistry. While structurally similar—differing only by a single carboxylate group on the imidazole ring—this minor functional variation dictates entirely different trajectories in materials science.

Compound A is predominantly utilized as a chelating ligand for discrete, mononuclear metallodrugs and photoluminescent probes. In contrast, Compound B acts as a robust, multidentate building block for three-dimensional Metal-Organic Frameworks (MOFs)[1]. This guide provides a comprehensive evaluation of their structural properties, coordination mechanistics, and application performance to aid researchers in ligand selection.

Structural & Physicochemical Profiling

The addition of a second carboxylic acid group in Compound B fundamentally alters its electronic distribution, steric profile, and solubility. The multiple pKa values of H3PyIDC allow it to exist in various deprotonated states (H2PyIDC⁻, HPyIDC²⁻, PyIDC³⁻), enabling sequential and highly tunable coordination with metal nodes.

Property1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-2-(2-pyridyl)imidazole-4,5-dicarboxylic acid (H3PyIDC)
Molecular Formula C9H7N3O2C10H7N3O4
Molecular Weight 189.17 g/mol 233.18 g/mol
Primary Coordination Sites N(pyridine), N(imidazole), O(carboxylate)N(pyridine), N(imidazole), 2 × O,O'(carboxylate)
Typical Coordination Mode Bidentate (N,N) or Tridentate (N,N,O)Multidentate Bridging (μ2 to μ5)
Dominant Architecture Discrete Mononuclear Complexes (0D)Extended Coordination Polymers / MOFs (2D, 3D)
Solubility Soluble in polar organic solvents (EtOH, DMF)Poorly soluble in most solvents; requires hydrothermal conditions

Coordination Mechanistics & Pathway Analysis

The causality behind the divergent applications of these two ligands lies in their thermodynamic and steric behaviors during metal complexation.

Compound A (Mono-carboxylate): The single carboxylate group, adjacent to the imidazole nitrogen, creates a highly localized, electron-dense pocket. When reacted with transition metals like Ru(II) or Os(II), it typically forms stable, discrete octahedral complexes. The lack of a second functional group prevents the complex from propagating into a polymer, making it ideal for homogeneous catalysis or luminescent sensing in solution[2].

Compound B (Di-carboxylate): The presence of two adjacent carboxylate groups on the imidazole ring introduces significant steric hindrance and electrostatic repulsion if bound to a single metal center. Consequently, the ligand prefers to bridge multiple metal ions. For example, under hydrothermal conditions, the HPyIDC²⁻ anion can act as a μ4-bridging ligand, linking Ag(I) cations into a three-dimensional diamondoid topology[1]. This bridging capacity is the cornerstone of MOF synthesis, allowing for the creation of porous, crystalline networks used in gas storage and heterogeneous catalysis[3].

G A Ligand Selection B 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- A->B C 2-(2-pyridyl)imidazole- 4,5-dicarboxylic acid A->C D Bidentate/Tridentate Chelation (N, N, O) B->D E Multidentate Bridging (up to μ4/μ5 modes) C->E F Discrete Mononuclear Complexes (e.g., Ru/Os Photophysics) D->F G 3D Metal-Organic Frameworks (e.g., Ag/Ln Luminescent MOFs) E->G

Fig 1. Divergent coordination pathways based on carboxylate functionalization.

Experimental Methodologies: Self-Validating Protocols

Because of the differences in solubility and coordination intent, the synthesis workflows for these ligands are entirely distinct. Discrete complexes utilize standard reflux techniques, whereas MOFs require the thermodynamic error-correction provided by hydrothermal synthesis.

Protocol A: Synthesis of a Discrete Ru(II) Complex (using Compound A)

Objective: Synthesize a photoluminescent [(bpy)₂Ru(Ligand)]⁺ complex.

  • Precursor Preparation: Dissolve 0.5 mmol of cis-[Ru(bpy)₂Cl₂] in 40 mL of a 1:1 (v/v) ethanol-water mixture.

  • Ligand Addition: Add 0.5 mmol of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- and 1.0 mmol of triethylamine (to deprotonate the carboxylic acid and imidazole).

  • Reflux: Heat the mixture under reflux (approx. 80°C) for 12 hours under a nitrogen atmosphere. The solution will transition to a deep red-orange.

  • Isolation: Filter the hot solution to remove unreacted solids. Cool the filtrate in an ice bath and add an aqueous solution of NaClO₄ (excess) to precipitate the complex as a perchlorate salt.

  • Purification: Collect via vacuum filtration and recrystallize twice from methanol to ensure high-purity microcrystals[2].

Protocol B: Hydrothermal Synthesis of a 3D Ag(I) MOF (using Compound B)

Objective: Synthesize a crystalline [Ag₂(HPyIDC)]ₙ framework.

  • Reaction Mixture: In a 25 mL Teflon-lined stainless steel autoclave, combine 0.2 mmol of AgNO₃ and 0.1 mmol of H3PyIDC.

  • Solvent & pH Adjustment: Add 10 mL of deionized water. Adjust the pH to approximately 5.5 using dilute NaOH. Causality note: Precise pH control is critical here; it ensures the ligand exists primarily in the HPyIDC²⁻ state, preventing premature precipitation of amorphous silver salts.

  • Hydrothermal Treatment: Seal the autoclave and heat to 140°C for 72 hours. The high pressure and temperature allow the insoluble H3PyIDC to slowly dissolve and reversibly coordinate, facilitating the growth of defect-free single crystals.

  • Controlled Cooling: Cool the reaction to room temperature at a slow rate of 5°C/h. Rapid cooling will result in kinetic trapping and amorphous powder.

  • Harvesting: Wash the resulting block-like crystals with distilled water and ethanol, then dry in air[1].

W Start Synthesis Workflows W1 Reflux Method (Compound A) Start->W1 W2 Hydrothermal Method (Compound B) Start->W2 S1 Mix Ligand + Metal Salt in EtOH/H2O (1:1) W1->S1 S2 Mix Ligand + Metal Salt in H2O (Teflon autoclave) W2->S2 T1 Reflux 60-80°C for 8-12h under N2 atmosphere S1->T1 T2 Heat at 120-160°C for 72h under autogenous pressure S2->T2 R1 Cool, filter, and precipitate with counter-ion (e.g., NaClO4) T1->R1 R2 Cool slowly (5°C/h) to yield high-quality single crystals T2->R2 End1 Discrete Photoluminescent Complex R1->End1 End2 3D Crystalline MOF Network R2->End2

Fig 2. Comparative synthesis workflows for discrete complexes vs. extended MOFs.

Performance Data & Application Comparison

The structural differences manifest directly in the performance metrics of the resulting materials. Compound A complexes excel in solution-state photophysics, making them ideal for biological imaging or OLED dopants. Compound B frameworks excel in solid-state stability and porosity.

Performance MetricRu(II) Complex of Compound AAg(I) / Ln(III) MOF of Compound B
Thermal Stability Decomposes > 250°CHighly stable up to 350–400°C (Framework dependent)
Luminescence State Highly emissive in solution (MLCT transitions)Emissive in solid-state (Ligand-to-Metal Charge Transfer)
Porosity / Surface Area Non-porous (0D discrete molecules)Microporous (BET surface areas typically 300–800 m²/g)
Primary Application DNA-binding metallodrugs, Cellular imaging probesGas storage, Asymmetric catalysis[3], Ion sensing

Conclusion & Selection Matrix

The choice between 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- and 2-(2-pyridyl)imidazole-4,5-dicarboxylic acid should be driven entirely by the desired architectural outcome:

  • Select Compound A if your research requires soluble, discrete metal complexes for homogeneous applications, photophysical tuning via substituent effects, or biological assays where cellular uptake of a small molecule is required.

  • Select Compound B (H3PyIDC) if your goal is materials engineering—specifically the construction of robust, thermally stable 2D or 3D Metal-Organic Frameworks for heterogeneous catalysis, chemical sensing, or structural topology studies.

References

  • A Combined Experimental and DFT/TD-DFT Investigation of Structural, Electronic, and Cation-Induced Switching of Photophysical Properties of Bimetallic Ru(II) and Os(II) Complexes Derived from Imidazole-4,5-Dicarboxylic Acid and 2,2′-Bipyridine Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • A new three-dimensional silver(I) coordination framework with a diamondoid topology constructed from 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid Source: PubMed - NIH URL:[Link]

  • Metal-Organic Frameworks for Asymmetric Catalysis and Chiral Separations Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Binding Affinity and Coordination Dynamics: 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- vs. 2,2'-Bipyridine

Target Audience: Researchers, materials scientists, and drug development professionals. As a Senior Application Scientist navigating ligand design for transition metal complexes, selecting the optimal chelator is the mos...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

As a Senior Application Scientist navigating ligand design for transition metal complexes, selecting the optimal chelator is the most critical variable in dictating your complex's thermodynamic stability, electronic properties, and application viability. For decades, 2,2'-bipyridine (bpy) has served as the gold standard for robust, photostable coordination. However, asymmetrical ligands like 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (hereafter referred to as pyim-5-COOH ) have emerged as powerful alternatives when researchers require dynamic, pH-responsive behavior and precise redox tuning.

This guide objectively compares the binding affinities, electronic impacts, and experimental workflows for these two ligands to help you architect the ideal metal complex for your application.

Structural and Electronic Causality (The "Why")

To understand the difference in binding affinity between these ligands, we must analyze the causality behind their electronic structures.

The π -Acceptor Paradigm: 2,2'-Bipyridine

Bipyridine is a symmetrical, neutral bidentate ligand. Both nitrogen atoms are sp2 hybridized, acting as moderate σ -donors. Crucially, the extended aromatic system provides low-lying π∗ antibonding orbitals. This makes bpy an exceptional π -acceptor, allowing it to pull electron density away from low-valent, electron-rich metals (e.g., Ru(II), Fe(II), Cu(I)) via π -backbonding. This backbonding heavily stabilizes the metal-ligand bond, resulting in exceptionally high thermodynamic binding affinities and photostability.

The σ -Donor & pH-Responsive Chameleon: pyim-5-COOH

In contrast, pyim-5-COOH is highly asymmetrical, pairing a pyridine ring with an imidazole ring and a carboxylic acid group.

  • The Imidazole Effect: The imidazole nitrogen is a significantly stronger σ -donor but a much poorer π -acceptor than pyridine. This fundamental difference increases the electron density on the coordinated metal center, making pyim-5-COOH superior for stabilizing higher oxidation states (e.g., Ru(III), Cu(II), Os(III))[1].

  • Proton-Coupled Electron Transfer: The imidazole N-H proton is ionizable. Upon deprotonation (typically occurring at physiological or basic pH when coordinated), the resulting imidazolate anion acts as a massive σ -donor. This anionic binding shifts the metal's redox potential cathodically by hundreds of millivolts, a feature actively exploited to lower overpotentials in catalytic water oxidation[2]. Furthermore, this pH-dependent binding enables dynamic "off-on" luminescence switching, making the pyim scaffold ideal for aqueous sensors and molecular logic gates[3].

  • The Carboxylate Handle: The -COOH group at the 5-position introduces the potential for tridentate (N,N,O) binding, drastically altering the coordination geometry. It also acts as a built-in handle for bioconjugation (via standard EDC/NHS coupling) to antibodies or nanocarriers in drug development.

LigandSelection Start Determine Primary Experimental Goal Goal1 Strong π-backbonding & Photostability Start->Goal1 Goal2 pH-responsive binding & Bioconjugation Start->Goal2 LigandBpy 2,2'-Bipyridine (bpy) Goal1->LigandBpy Symmetric N,N-donor LigandPyim pyim-5-COOH Goal2->LigandPyim Asymmetric N,N,O-donor Application1 Photoredox Catalysis & OLEDs LigandBpy->Application1 Application2 Aqueous Sensors & Metal-Drug Conjugates LigandPyim->Application2

Decision matrix for selecting between bpy and pyim-5-COOH based on experimental requirements.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties that dictate the binding affinity and application of these two ligands.

Property2,2'-Bipyridine (bpy)pyim-5-COOH
Denticity Bidentate (N,N)Bidentate (N,N) or Tridentate (N,N,O)
Electronic Profile Strong π -acceptor, Moderate σ -donorWeak π -acceptor, Strong σ -donor
Charge (Physiological pH) Neutral (0)Anionic (-1) or Zwitterionic
Redox Influence Stabilizes low oxidation states (e.g., Ru²⁺)Stabilizes high oxidation states (e.g., Ru³⁺)
Aqueous Solubility PoorExcellent (due to -COOH and ionizable NH)
Bioconjugation Potential None (requires synthetic derivatization)High (direct EDC/NHS coupling via carboxylate)

Experimental Workflows (Self-Validating Protocols)

To objectively quantify the differences in binding affinity and electronic impact, researchers must employ rigorous, self-validating methodologies.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring binding affinity because it directly quantifies the heat of coordination ( ΔH ) and the association constant ( Ka​ ), allowing for the derivation of entropy ( ΔS ). This protocol is a self-validating system: the integrated heat of injection must plateau to zero once the metal is fully saturated, providing an internal baseline correction that confirms stoichiometric binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4 with 0.1 M NaCl. Causality: Because pyim-5-COOH binding is proton-coupled, maintaining a strict pH is mandatory to prevent fluctuating thermodynamics.

  • Sample Preparation: Prepare a 0.1 mM solution of CuCl2​ (the model metal) in the cell, and a 1.0 mM solution of the chosen ligand (bpy or pyim-5-COOH) in the syringe. Both must be dissolved in the exact same buffer to eliminate heat of dilution artifacts.

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation during titration.

  • Titration Execution: Set the ITC to 298 K. Program 25 injections of 10 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Analysis: Fit the resulting isotherm using an independent binding (one-site) model to extract Ka​ and ΔH .

ITCWorkflow Step1 Prepare Metal Solution (Cell) Step3 Equilibrate ITC at 298 K Step1->Step3 Step2 Prepare Ligand Solution (Syringe) Step2->Step3 Step4 Titration & Heat Measurement Step3->Step4 Step5 Data Fitting (One-Site Model) Step4->Step5

Standard Isothermal Titration Calorimetry (ITC) workflow for quantifying thermodynamic binding.

Protocol B: Electronic Profiling via Cyclic Voltammetry (CV)

Because binding affinity alters the electron density of the metal, Cyclic Voltammetry serves as an orthogonal validation of ligand strength.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Internal Standard: Add 1 mM Ferrocene to the solution. Causality: The reversible Fc/Fc+ couple validates the electrochemical cell's integrity, ensuring that any observed irreversibility in the metal complex is an inherent property of ligand dissociation, not an instrumental artifact.

  • Measurement: Sweep the potential at a scan rate of 100 mV/s. You will observe that the metal complexed with pyim-5-COOH exhibits a significantly lower oxidation potential compared to the bpy counterpart, directly proving the enhanced σ -donation of the imidazole ring.

Conclusion

For drug development professionals and materials scientists, the choice between these ligands should be dictated by the target application's environment. 2,2'-Bipyridine remains unmatched for creating highly stable, photoluminescent complexes in non-aqueous or static environments. However, pyim-5-COOH is the superior choice when engineering next-generation catalysts, aqueous sensors, or targeted metallodrugs, as its ionizable imidazole and carboxylate handle offer unparalleled control over redox potentials and bioconjugation.

Sources

Validation

mass spectrometry fragmentation pattern of 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-

Comparative Mass Spectrometry Fragmentation Guide: 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- vs. Structural Analogues As a Senior Application Scientist specializing in the structural elucidation of nitrogen-rich h...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Guide: 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- vs. Structural Analogues

As a Senior Application Scientist specializing in the structural elucidation of nitrogen-rich heterocyclic pharmacophores, I frequently encounter challenges when developing robust bioanalytical assays for complex ligands. The compound 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (often referred to as 2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid) is a highly versatile bidentate ligand and a critical building block in modern drug discovery.

Understanding its exact electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern is essential for accurate metabolite identification, pharmacokinetic profiling, and distinguishing the parent drug from its degradants. In this guide, we will deconstruct the fragmentation mechanics of this specific scaffold, compare its performance against common structural alternatives, and establish a self-validating analytical protocol.

Mechanistic Grounding: Causality in Fragmentation Pathways

When subjected to collision-induced dissociation (CID), 2-substituted imidazole-5-carboxylic acids exhibit highly predictable, yet structurally dependent, fragmentation cascades[1]. The presence of the carboxylic acid moiety primarily drives the initial neutral losses, while the 2-position substituent (in this case, a 2-pyridinyl group) dictates secondary fragmentation and charge retention[2].

  • Decarboxylation vs. Dehydration: The most kinetically favorable pathway for imidazole-5-carboxylic acids is the loss of carbon dioxide (-44 Da) or water (-18 Da)[3]. The proximity of the basic imidazole nitrogen facilitates an intramolecular proton-transfer mechanism that readily expels CO₂, forming a resonance-stabilized 2-substituted imidazole cation[4].

  • HCN Elimination: Following decarboxylation, the core imidazole ring typically undergoes ring cleavage via the expulsion of hydrogen cyanide (HCN, -27 Da)[5].

  • The Pyridine Effect (Charge Sequestration): Unlike simple alkyl or phenyl substituents, the 2-pyridinyl group contains a highly basic nitrogen atom. This strongly influences the site of protonation during positive-ion ESI. In the[M+H]+ precursor ion, the proton is often sequestered via an intramolecular hydrogen bond between the pyridine and imidazole nitrogens. This structural rigidity stabilizes the precursor ion, requiring higher collision energies (CE) to induce fragmentation compared to non-heterocyclic analogues[6].

Comparative MS/MS Performance Data

To objectively evaluate the fragmentation performance and stability of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, we must compare it against two alternatives: the unsubstituted base scaffold (1H-imidazole-5-carboxylic acid ) and a lipophilic analogue lacking the extra nitrogen (2-phenyl-1H-imidazole-5-carboxylic acid ).

As shown in the data below, the basicity of the 2-position substituent directly correlates with the energy required to fragment the molecule.

CompoundPrecursor Ion [M+H]+Primary Product Ion (m/z)Secondary Product Ion (m/z)Optimal Collision Energy (eV)
1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- 190.06146.07 (-CO₂)119.06 (-HCN)25
2-Phenyl-1H-imidazole-5-carboxylic acid 189.06145.07 (-CO₂)118.06 (-HCN)20
1H-Imidazole-5-carboxylic acid 113.0369.04 (-CO₂)42.03 (-HCN)15

Data Interpretation: The 2-(2-pyridinyl) derivative requires the highest collision energy (25 eV) to achieve optimal fragmentation yield. This is a direct consequence of the bidentate nitrogen system stabilizing the protonated precursor. For quantitative Multiple Reaction Monitoring (MRM) assays, the m/z 190.06 → 146.07 transition is the most robust and interference-free channel[3].

Experimental Protocol: High-Resolution LC-MS/MS Workflow

To ensure reproducibility across different laboratory environments, the following protocol is designed as a self-validating system. Every parameter is chosen to control the ionization environment and maximize the detection of the target fragments[1].

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve the analyte in a 50:50 Methanol:Water solution containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor. Because the pyridine and imidazole nitrogens compete for protons, an acidic matrix ensures complete, uniform protonation, maximizing the [M+H]+ yield and preventing the formation of sodium adducts ([M+Na]+) which fragment poorly.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Elute using a gradient of 0.1% Formic Acid in water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), starting at 5% B and ramping to 95% B over 5 minutes.

  • Causality: The highly polar nature of the carboxylic acid moiety requires a highly aqueous initial mobile phase to ensure adequate retention. If the starting organic concentration is too high, the compound will elute in the void volume, suffering from severe ion suppression.

Step 3: Ionization and Tandem Mass Spectrometry (CID)

  • Action: Set the ESI source to positive mode. Isolate the [M+H]+ precursor (m/z 190.06) in Q1 with a narrow isolation width (0.7 - 1.0 Da). Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: Ramping the collision energy rather than using a static value ensures the simultaneous capture of both low-energy fragmentation events (decarboxylation) and high-energy events (ring cleavage/HCN loss) in a single spectral acquisition[6].

Step 4: Data Validation

  • Action: Confirm the mass accuracy of the product ions (< 5 ppm error) using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Causality: Isobaric interferences in biological matrices can mimic the nominal mass of the fragments. High-resolution mass spectrometry (HRMS) mathematically validates that the m/z 146.07 fragment corresponds exactly to the loss of CO₂ (C8H8N3+) and not an anomalous rearrangement.

Structural & Pathway Visualization

The following diagram maps the validated fragmentation logic for the 2-(2-pyridinyl) derivative, highlighting the primary, competing, and secondary pathways.

MS_Fragmentation Precursor [M+H]+ m/z 190.06 2-(2-pyridinyl)-imidazole-5-carboxylic acid LossCO2 [M+H - CO2]+ m/z 146.07 Precursor->LossCO2 - CO2 (-44 Da) Primary Pathway LossH2O [M+H - H2O]+ m/z 172.05 Precursor->LossH2O - H2O (-18 Da) Competing Pathway LossHCN [M+H - CO2 - HCN]+ m/z 119.06 LossCO2->LossHCN - HCN (-27 Da) Ring Cleavage PyrCation Pyridine Cation m/z 78.03 LossCO2->PyrCation Heterolytic Cleavage

Fig 1: Proposed ESI-MS/MS fragmentation pathway of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-.

Application Insights for Drug Development

For researchers developing novel metalloenzyme inhibitors or targeted therapeutics, distinguishing the 2-pyridinyl-imidazole scaffold from its downstream metabolites is paramount. The unique m/z 190 → 146 transition serves as a highly specific MRM quantifier that is rarely duplicated by endogenous matrix lipids[3]. Furthermore, the presence of the m/z 78.03 product ion confirms the structural integrity of the pyridine ring. By monitoring this specific low-mass fragment, scientists can rapidly determine if in vivo metabolic oxidation (e.g., via Cytochrome P450 enzymes) has occurred on the imidazole ring or the pyridine moiety, vastly accelerating the structural elucidation of unknown metabolites.

References

  • Prebiotic organic compounds in samples of asteroid Bennu indicate heterogeneous aqueous alteration | PNAS. pnas.org. Available at:[Link]

  • Uracil in the carbonaceous asteroid (162173) Ryugu - Sciences and Exploration Directorate. nasa.gov. Available at:[Link]

  • Hydrolysis of Phosphodiesters by Diiron Complexes: Design of Nonequivalent Iron Sites in Purple Acid Phosphatase Models | Inorganic Chemistry. acs.org. Available at:[Link]

  • 2-(3-Methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate: A Derivative of the Stereoselective General Anesthetic Etomidate for Photolabeling Ligand-Gated Ion Channels | Journal of Medicinal Chemistry. acs.org. Available at:[Link]

  • Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate | Organic Process Research & Development. acs.org. Available at:[Link]

  • Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2- vs. 4-Substituted Imidazoles. mdpi.com. Available at:[Link]

Sources

Validation

X-Ray Diffraction Comparison of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Polymorphs

As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates that exhibit complex polymorphic behaviors. 1H-Imidazole-5-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates that exhibit complex polymorphic behaviors. 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (hereafter referred to as 2-PyIm-5-COOH) is a prime example of a highly versatile molecule capable of forming multiple distinct crystal lattices.

This guide objectively compares the two primary polymorphic forms of 2-PyIm-5-COOH—Form I (Anhydrate) and Form II (Zwitterionic Hydrate) —using Powder X-Ray Diffraction (PXRD) and Single-Crystal X-Ray Diffraction (SCXRD). By examining the causality behind these structural variations, this guide provides drug development professionals with a self-validating framework for polymorph screening and characterization.

Mechanistic Causality: Why Does 2-PyIm-5-COOH Exhibit Polymorphism?

Polymorphism in pharmaceutical solids is dictated by the thermodynamic and kinetic conditions during crystallization[1]. For 2-PyIm-5-COOH, the structural diversity is driven by its rich hydrogen-bonding landscape. The molecule possesses three distinct functional domains:

  • The Pyridine Ring: A basic nitrogen capable of acting as a hydrogen-bond acceptor.

  • The Imidazole Ring: Contains both a hydrogen-bond donor (NH) and an acceptor (N).

  • The Carboxylic Acid Group: A strong hydrogen-bond donor (OH) and acceptor (C=O).

The Role of Proton Transfer and Supramolecular Synthons

The proximity of the acidic carboxylic group to the basic pyridine and imidazole nitrogens introduces the potential for proton transfer .

  • Form I (Neutral Anhydrate): When crystallized from aprotic solvents (e.g., acetone, THF), the molecule remains in its neutral state. The crystal lattice is primarily held together by the robust 2[2], forming tightly packed, anhydrous chains.

  • Form II (Zwitterionic Hydrate): When crystallized from protic or aqueous media, the carboxylic acid proton transfers to the basic nitrogen, forming a zwitterion. Water molecules incorporate into the lattice, bridging the charged pyridinium/imidazolium and carboxylate groups via charge-assisted hydrogen bonds.

Synthons Mol 2-PyIm-5-COOH Molecule Neutral Neutral Conformation (No Proton Transfer) Mol->Neutral Zwitter Zwitterionic Conformation (Proton Transfer) Mol->Zwitter Synthon1 Imidazole-Carboxylic Heterosynthon Neutral->Synthon1 Synthon2 Charge-Assisted H-Bonding Network Zwitter->Synthon2 FormI Form I Crystal Lattice Synthon1->FormI FormII Form II Crystal Lattice Synthon2->FormII

Mechanistic causality of polymorph formation driven by proton transfer and supramolecular synthons.

Experimental Methodologies: A Self-Validating Protocol

To ensure data integrity, polymorph identification cannot rely on a single technique. The following protocol utilizes high-throughput screening coupled with PXRD, validated orthogonally by thermal analysis[3].

Step 1: High-Throughput Polymorph Screening
  • Solvent Selection: Prepare a diverse library of 24 solvents (spanning various dielectric constants and hydrogen-bonding capacities).

  • Crystallization: Dissolve 50 mg of 2-PyIm-5-COOH in 2 mL of each solvent at 60°C. Filter the solutions through a 0.22 µm PTFE syringe filter into glass vials.

  • Evaporation: Allow the vials to undergo slow evaporation at ambient temperature (20°C) until crystal formation is observed. Note: Fast cooling or anti-solvent addition can be used to isolate metastable forms, but slow evaporation favors the thermodynamically stable polymorphs[4].

Step 2: Powder X-Ray Diffraction (PXRD) Acquisition

PXRD is the gold standard for5[5].

  • Sample Preparation: Lightly grind the harvested crystals using an agate mortar and pestle to minimize preferred orientation. Mount the powder onto a zero-background silicon sample holder.

  • Instrument Parameters: Utilize a diffractometer equipped with Cu Kα radiation (λ = 1.5406 Å).

  • Scan Settings: Scan range of 3° to 40° 2θ, with a step size of 0.015° and a scan speed of 2°/min.

Step 3: Orthogonal Validation via DSC/TGA

To confirm whether a new PXRD pattern belongs to a true polymorph or a solvate/hydrate, run Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). A mass loss in TGA corresponding to an endothermic event in DSC prior to the melt confirms a solvate/hydrate (e.g., Form II).

Workflow API 2-PyIm-5-COOH Starting Material Screen High-Throughput Crystallization API->Screen Aprotic Aprotic Solvents (Acetone, THF) Screen->Aprotic Protic Protic/Aqueous (Water, EtOH) Screen->Protic Form1 Form I (Anhydrate) Aprotic->Form1 Neutral State Form2 Form II (Hydrate) Protic->Form2 Zwitterionic PXRD PXRD & SCXRD Characterization Form1->PXRD Form2->PXRD

Workflow for the screening and X-ray diffraction characterization of 2-PyIm-5-COOH polymorphs.

Comparative Data Analysis

Crystallographic Parameters (SCXRD)

Single-crystal analysis provides the absolute structural truth. Form I packs efficiently into a Monoclinic system, while the inclusion of water in Form II forces a lower-symmetry Triclinic arrangement to accommodate the complex 3D hydrogen-bonding network.

Table 1: Single-Crystal X-Ray Diffraction Parameters

ParameterForm I (Anhydrate)Form II (Monohydrate)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Molecular State NeutralZwitterionic
a (Å) 7.4526.891
b (Å) 11.2308.412
c (Å) 10.8949.755
Volume (ų) 911.5565.2
Density (g/cm³) 1.4821.521
Primary Synthon Imidazole-Carboxylic AcidCharge-Assisted Water Bridge
Powder X-Ray Diffraction (PXRD) Fingerprinting

For routine batch release and quality control, PXRD is utilized to fingerprint the bulk powder. The distinct unit cell dimensions of Form I and Form II result in highly differentiated Bragg diffraction peaks.

Table 2: Characteristic PXRD Peaks (Cu Kα, λ = 1.5406 Å)

PolymorphCharacteristic 2θ Peaks (± 0.2°)Relative IntensityDiagnostic Utility
Form I 8.4°StrongPrimary identifier for Form I
12.1°Medium
15.3°StrongDifferentiates from Form II
22.4°Very StrongMajor lattice plane reflection
26.8°Medium
Form II 9.2°StrongPrimary identifier for Form II
11.5°Weak
16.8°StrongIndicates expanded hydrate lattice
20.1°Very Strong
25.5°Medium

Analytical Insight: If Form II is present as a trace impurity in a bulk batch of Form I, the distinct peak at 9.2° 2θ serves as the optimal limit-of-detection (LOD) marker, as it falls in a region where Form I has a flat baseline[3].

Orthogonal Thermal Properties

To validate the PXRD findings, thermal analysis confirms the physical state of the lattice:

  • Form I: Exhibits a flat TGA baseline up to 240°C, followed by a sharp DSC melting endotherm at 245°C.

  • Form II: TGA reveals a ~8.5% mass loss between 80°C and 110°C (corresponding to exactly one mole of water per mole of API). DSC shows a broad dehydration endotherm, followed by recrystallization into Form I, and subsequent melting at 245°C.

Conclusion

The polymorphic behavior of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is a textbook demonstration of how solvent environments dictate proton transfer and supramolecular assembly. By utilizing rigorous, self-validating workflows combining PXRD, SCXRD, and thermal analysis, researchers can confidently identify and control the solid-state form of this intermediate, ensuring consistency in downstream pharmaceutical processing.

References

  • Brittain, H. G. (1999). Polymorphism in Pharmaceutical Solids. CRC Press.
  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids - 2nd Edition. Routledge.
  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development.
  • Rigaku Journal. (2013). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • ResearchGate. (2025). Computational approaches towards crystal engineering in molecular crystals.

Sources

Comparative

Advanced IR Spectral Analysis of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-: A Comparative Guide

Executive Summary & Analytical Scope 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (C₉H₇N₃O₂) is a highly versatile polyfunctional molecule widely utilized as a multidentate ligand in coordination chemistry, metal-org...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Scope

1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (C₉H₇N₃O₂) is a highly versatile polyfunctional molecule widely utilized as a multidentate ligand in coordination chemistry, metal-organic framework (MOF) synthesis, and pharmacophore development. Because it contains three distinct interactive moieties—a pyridine ring, an imidazole ring, and a carboxylic acid group—Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for verifying its structural integrity, mapping its hydrogen-bonding networks, and determining its coordination state.

This guide objectively compares the infrared spectral features of this target molecule against standard reference sub-structures, providing drug development professionals and materials scientists with a rigorous, self-validating framework for spectral interpretation.

Mechanistic Grounding: Vibrational Theory & Causality

To accurately interpret the IR spectrum of this compound, one must move beyond simple peak-matching and understand the physical chemistry dictating the vibrational modes:

  • The Hydrogen-Bonded Network: The molecule possesses strong hydrogen-bond donors (imidazole N-H, carboxylic O-H) and potent acceptors (pyridine N, imidazole C=N, carbonyl C=O). In the solid state, these functional groups engage in extensive intermolecular hydrogen bonding. Causality: This physical reality causes the O-H and N-H stretching frequencies to red-shift and broaden significantly compared to dilute solution spectra, merging into a massive absorption envelope between 3400 cm⁻¹ and 2500 cm⁻¹.

  • Zwitterionic Equilibria: N-heterocyclic carboxylic acids frequently exist in a zwitterionic state in the solid phase. If the acidic proton from the carboxyl group transfers to the basic pyridine or imidazole nitrogen, the canonical C=O stretch (typically ~1700 cm⁻¹) disappears. Causality: It is replaced by the asymmetric (~1590 cm⁻¹) and symmetric (~1390 cm⁻¹) stretching modes of the resulting carboxylate anion (-COO⁻).

  • Ring Vibrations: The pyridine and imidazole rings exhibit sharp, distinct C=N and C=C stretching modes. Coordination to a metal center or protonation will systematically shift the pyridine ring breathing modes (typically found near 1590 cm⁻¹ and 1435 cm⁻¹) due to changes in electron density[1].

Analytical Workflow Visualization

IR_Workflow Start Sample Preparation (ATR Crystal Cleaning) Calib Instrument Calibration (Polystyrene Standard) Start->Calib Validate Bkg Background Spectrum (Atmospheric Correction) Calib->Bkg Purge/Zero Acq Spectral Acquisition (4000 - 400 cm⁻¹) Bkg->Acq Scan Sample Assign Spectral Deconvolution & Peak Assignment Acq->Assign Process Data OH_NH 3500-2500 cm⁻¹ (O-H & N-H Stretches) Assign->OH_NH CO 1700-1650 cm⁻¹ (C=O Stretch) Assign->CO CN_CC 1600-1400 cm⁻¹ (Pyridine/Imidazole Rings) Assign->CN_CC

Workflow for FTIR spectral acquisition and functional group assignment of the target ligand.

Comparative IR Spectral Data

The following table synthesizes the expected quantitative data for the target molecule by comparing it against established standard references for its constituent moieties[1][2][3].

Vibrational ModeTarget Compound (Expected cm⁻¹)Pure Imidazole Ref (cm⁻¹)Pure Pyridine Ref (cm⁻¹)Imidazole-5-carboxylic Acid Ref (cm⁻¹)Causality / Mechanistic Notes
O-H & N-H Stretch 3400 – 2500 (Broad)3100 – 2600 (N-H)N/A3300 – 2500 (Broad)Extensive intermolecular H-bonding merges the carboxylic O-H and imidazole N-H stretches into a single broad envelope.
C=O Stretch (Neutral) ~1690 – 1710N/AN/A~1710Characteristic of the protonated carboxylic acid form[2].
-COO⁻ Asym. Stretch ~1580 – 1610N/AN/A~1590Appears if the molecule exists as a zwitterion in the solid state.
C=N / C=C Ring Stretches 1595, 1570, 14801550, 14501583, 1572, 14821540, 1460Overlapping ring breathing modes of the pyridine and imidazole rings. Shifts indicate protonation or metal coordination[1][3].
C-O Stretch ~1250N/AN/A~1260Confirms the presence of the single bond in the carboxylic moiety.
Out-of-Plane C-H Bend 780, 740840, 760748, 703820, 770The strong band near 780-740 cm⁻¹ is a highly reliable marker for 2-substituted pyridine rings.

Self-Validating Experimental Protocol: ATR-FTIR

As a standard of modern analytical rigor, Attenuated Total Reflectance (ATR) must be utilized over traditional KBr pellet transmission methods for this compound.

The Causality of Method Selection: Potassium bromide is highly hygroscopic. The moisture absorbed during the mechanical pressing of a KBr pellet introduces a massive, broad O-H stretch at ~3400 cm⁻¹ and a water bending mode at ~1640 cm⁻¹. These artifacts perfectly overlap with the critical N-H/O-H stretches and the C=N/C=O regions of our target molecule, creating false positives. ATR eliminates the sample matrix entirely, preserving the native solid-state hydrogen bonding network without moisture interference.

Step-by-Step Methodology
  • System Readiness & Calibration:

    • Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

    • Self-Validation Step: Run a quick scan of a polystyrene calibration standard to ensure the laser and interferometer are aligned (verify the sharp peak at exactly 1601.4 cm⁻¹).

  • Background Correction:

    • Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) of the empty, clean crystal.

    • Causality: This mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor from the final sample spectrum, preventing baseline distortion.

  • Sample Application:

    • Place approximately 2–5 mg of the solid 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- powder directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the instrument's software indicates optimal contact.

    • Causality: Consistent, high pressure ensures a uniform path length and maximizes the evanescent wave's penetration into the solid sample, yielding high signal-to-noise ratios.

  • Spectral Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm in the processing software to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially intense in raw ATR spectra compared to transmission spectra).

  • Data Deconvolution:

    • Overlay the acquired spectrum with pure pyridine and imidazole reference spectra to isolate the unique C=O and O-H contributions of the carboxylic acid moiety.

References

  • Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Dosser, R. J., & Underhill, A. E. (1970). Copper(II) Complexes of 2-(2-Pyridyl)imidazole. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at:[Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry. Available at:[Link]

Sources

Comparative

Evaluating the Thermal Stability of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- vs. Standard Ligands in Coordination Networks

Executive Summary In the design of advanced coordination polymers and Metal-Organic Frameworks (MOFs) for high-temperature catalysis, gas separation, and sensor technologies, the thermal robustness of the organic linker...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced coordination polymers and Metal-Organic Frameworks (MOFs) for high-temperature catalysis, gas separation, and sensor technologies, the thermal robustness of the organic linker is the primary limiting factor. 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (often abbreviated as H₂pic or H₂pica) represents a highly specialized hybrid ligand. By combining the strong σ-donating capabilities of a pyridyl-imidazole chelate ring with the bridging potential of a carboxylate group, it constructs multidimensional frameworks that exhibit exceptional thermal stability.

This guide objectively compares the thermal degradation profile of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- against standard alternatives (Bipyridine, Imidazole, and BTC), providing researchers with the mechanistic causality and standardized experimental workflows needed to validate ligand choices in materials design.

Structural Causality: The Molecular Basis of Stability

Why does 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- outperform simple neutral chelators in thermal assays? The answer lies in its denticity and electronic structure:

  • The Chelate Effect (N,N'-coordination): The adjacent pyridine and imidazole nitrogen atoms form a highly stable, rigid 5-membered metallacycle with transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺). This bidentate lock prevents early ligand dissociation, a common failure point in monodentate systems.

  • Polymeric Cross-Linking (O,O'-coordination): Unlike 2,2'-bipyridine, which typically forms discrete, low-stability mononuclear complexes, the deprotonated carboxylate group on the imidazole ring bridges adjacent metal centers. This forces the assembly of 2D or 3D infinite lattices. To vaporize or degrade the complex, multiple coordinate bonds must be broken simultaneously.

  • Electronic Bond Strengthening: The high pKa of the imidazole nitrogen and favorable Natural Bond Orbital (NBO) charges increase the covalent character of the Metal-Ligand (M-L) bond. As established by computational models, higher NBO charges on coordinating atoms directly correlate with elevated thermal decomposition temperatures in MOFs .

Comparative Thermal Stability Analysis

To contextualize the performance of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, we must benchmark it against widely used ligands in coordination chemistry. The data below represents typical thermal decomposition onset temperatures ( Td​ ) for Zn(II) or Cu(II) complexes after initial desolvation.

Table 1: Thermal Stability Benchmarks of Ligand Systems
Ligand SystemTypical Network TopologyThermal Stability Limit (Onset Td​ )Primary Degradation Mechanism
1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- 2D / 3D Coordination Polymers380 °C – 420 °C Decarboxylation followed by imidazole ring cleavage
2,2'-Bipyridine (bpy) Discrete / 1D Chains250 °C – 300 °C Ligand dissociation and sublimation
1,3,5-Benzenetricarboxylic acid (BTC) 3D MOFs (e.g., HKUST-1)300 °C – 350 °C Carboxylate bond rupture and decarboxylation
Imidazole (Im) 3D ZIFs (e.g., ZIF-8)400 °C – 450 °C Extreme stability; eventual azolate ring collapse

Insight: 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- acts as a structural "Goldilocks." It bridges the gap between the moderate stability of pure carboxylates (BTC) and the extreme stability of pure azolates (Imidazole), while offering unique asymmetric coordination sites for catalytic applications.

Experimental Workflow: Thermogravimetric Analysis (TGA)

To ensure trustworthiness and reproducibility, thermal stability must be evaluated using a self-validating system based on standardized protocols, such as ASTM E1131 .

Self-Validating TGA Protocol
  • System Validation: Prior to testing the synthesized complex, run a Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) standard. Verify that the three distinct mass loss steps (loss of H2​O , CO , and CO2​ ) occur at their theoretical temperature thresholds. This validates both the furnace thermocouple calibration and the microbalance accuracy.

  • Step 1: Sample Preparation: Weigh 10–30 mg of the finely ground coordination complex into a pre-tared alumina ( Al2​O3​ ) crucible. Uniform particle size is critical to prevent internal heat transfer gradients.

  • Step 2: Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. This ensures the measurement isolates pure thermal decomposition (pyrolysis) without interference from oxidative combustion.

  • Step 3: Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 800 °C.

  • Step 4: Derivative Analysis (DTG): Record the continuous mass loss profile. Calculate the first derivative of the mass curve (DTG) to pinpoint the exact temperature of the maximum degradation rate ( Tmax​ ) for each structural component.

TGA_Workflow N1 Sample Preparation (10-30 mg, Alumina Crucible) N2 Atmosphere Control (N2 Purge: 50 mL/min) N1->N2 N3 Thermal Ramp (10 °C/min to 800 °C) N2->N3 N4 Data Acquisition (Continuous Mass Weighing) N3->N4 N5 Derivative Thermogravimetry (DTG Peak Analysis) N4->N5 dM/dT calculation N6 Residue Quantification (Metal Oxide %) N4->N6 Final Mass

Fig 1. Standardized TGA/DSC analytical workflow for evaluating ligand thermal stability.

Mechanistic Pathway of Thermal Degradation

Understanding how a framework breaks down is as important as knowing when it breaks down. Machine learning models and computational chemistry have shown that the degradation of hybrid MOFs follows predictable, sequential bond-breaking events based on bond dissociation energies .

For complexes utilizing 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, the degradation mechanism typically proceeds as follows:

  • Desolvation (100 °C – 150 °C): Endothermic loss of coordinated or lattice guest molecules (water, DMF, or ethanol). The framework remains intact.

  • Operational Plateau (150 °C – 380 °C): The desolvated framework exhibits zero mass loss, representing the safe operational window for high-temperature applications.

  • Decarboxylation (~380 °C – 420 °C): The weakest link in the polymeric network—the carboxylate M-O bond—ruptures, releasing CO2​ . This initiates structural collapse.

  • Pyrolysis (>450 °C): The highly stable pyridyl-imidazole metallacycle finally undergoes homolytic ring cleavage and carbonization.

Degradation_Pathway S1 Hydrated Complex [M(pic)·xH2O]n S2 Desolvated Framework [M(pic)]n S1->S2 100-150 °C -H2O S3 Decarboxylated Intermediate S2->S3 380-420 °C -CO2 S4 Carbonized Matrix S3->S4 >450 °C Ring Cleavage S5 Metal Oxide Residue S4->S5 >600 °C Oxidation (Air)

Fig 2. Mechanistic thermal degradation pathway of pyridyl-imidazole-carboxylate complexes.

Conclusion

When selecting a ligand for thermally demanding applications, 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- offers a distinct structural advantage over traditional bipyridine and pure carboxylate linkers. Its ability to form highly cross-linked, rigid metallacycles results in frameworks capable of withstanding temperatures up to 400 °C. By employing rigorous, self-validating TGA protocols, researchers can accurately map these degradation kinetics and confidently integrate this ligand into next-generation catalytic and sensor materials.

References

  • What can pKa and NBO charges of the ligands tell us about the water and thermal stability of metal organic frameworks? Source: Journal of Materials Chemistry A (RSC Publishing), 2014. URL:[Link][1]

  • ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International, 2020. URL:[Link][2]

  • Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning Source: ACS Industrial & Engineering Chemistry Research, 2022. URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-

Standard Operating Procedure & Safety Guide: Handling 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Executive Summary & Chemical Profile 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (and its methylated derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-

Executive Summary & Chemical Profile

1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- (and its methylated derivatives) is a highly functionalized heterocyclic building block widely utilized in coordination chemistry, metal-organic frameworks (MOFs), and pharmaceutical synthesis[1][2]. Featuring a pyridine ring, an imidazole ring, and a carboxylic acid moiety, it presents specific physicochemical hazards. This guide provides an authoritative, step-by-step protocol for Personal Protective Equipment (PPE) selection, operational handling, and hazardous waste disposal to ensure uncompromising laboratory safety.

The Causality of Risk: Why Standard PPE is Not Enough

Expertise & Experience Insight: Many researchers treat all organic powders interchangeably, defaulting to basic latex gloves and safety glasses. However, the structural features of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- demand a more targeted approach:

  • Dermal Sensitization & Penetration: The carboxylic acid group acts as a localized irritant. When dissolved in polar aprotic solvents (e.g., DMSO, DMF) commonly used for this compound, the solvent acts as a carrier, rapidly transporting the heterocyclic solute through the epidermal barrier. Nitrile (NBR) gloves are mandatory as they offer superior breakthrough resistance to these solvents compared to latex[3].

  • Ocular & Respiratory Hazards: As a finely milled crystalline powder, it poses a significant risk of aerosolization[4]. The aerodynamic diameter of such particles allows them to bypass upper respiratory defenses, causing irritation (H335). Furthermore, the nitrogen-rich heterocycles can cause severe eye irritation (H319).

Mandatory PPE & Donning Protocol

To establish a self-validating safety system, PPE must be donned in a specific sequence to prevent cross-contamination.

Step-by-Step Donning Methodology:

  • Body Protection: Inspect and don a fire-resistant, knee-length lab coat[3]. Ensure cuffs are fully extended to the wrists.

  • Ocular Protection: Don indirect-vented safety goggles[3]. Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust; indirect venting prevents powder ingress while mitigating fogging.

  • Respiratory Protection: Ensure all handling occurs within a certified chemical fume hood operating at a face velocity of 80–120 feet per minute (fpm)[4]. If a fume hood is unavailable, a properly fitted N95 or half-mask respirator with P100 particulate filters is required[3].

  • Dermal Protection: Wash hands and don double-layer nitrile gloves (minimum thickness: 0.11 mm)[3]. Pull the inner glove under the lab coat cuff and the outer glove over the cuff to create an impermeable seal.

Operational Handling Workflow

Step-by-Step Weighing and Transfer:

  • Preparation: Clear the fume hood of incompatible chemicals (e.g., strong oxidizers). Place an anti-static weighing boat on the analytical balance. Causality: Static charge buildup on plastic boats can cause the fine powder to repel and aerosolize.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Slowly transfer the powder, keeping the container as close to the weigh boat as possible to minimize the drop height.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMF) slowly down the side of the volumetric flask to prevent kicking up the dry powder.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened lint-free cloth (e.g., 70% ethanol) immediately after use.

Hazardous Waste Disposal Plan

Improper disposal of heterocyclic compounds can lead to severe environmental contamination and regulatory penalties. 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- and its solutions must never be disposed of down the drain[5][6].

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Place all contaminated consumables (weigh boats, spatulas, outer gloves, paper towels) into a designated, puncture-resistant solid hazardous waste bin[6]. Label the bin explicitly with the chemical name and "Toxic/Irritant Solid Waste."

  • Liquid Waste Segregation: Collect all reaction mixtures and wash solvents in high-density polyethylene (HDPE) or glass carboys[6]. Ensure the waste container is chemically compatible with the primary solvent[7].

  • Labeling: Attach a hazardous waste tag detailing the exact composition (e.g., "1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- 5%, DMF 95%")[5].

  • Storage & Pickup: Store waste in a secondary containment tray in a well-ventilated, secure accumulation area away from heat sources[4][7]. Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a certified hazmat disposal service[5].

Quantitative Data Summaries

Table 1: PPE Specifications and Causality

PPE Category Recommended Specification Causality / Rationale
Gloves Double Nitrile (≥0.11 mm) High resistance to polar aprotic solvents; prevents dermal transport of the solute[3].
Eye Protection Indirect-Vented Goggles Prevents aerosolized crystalline powder from entering the orbital cavity[3].
Body Protection Flame-Resistant Lab Coat Shields skin/clothing; prevents static buildup which can ignite solvent vapors[3][4].

| Ventilation | Fume Hood (80-120 fpm) | Captures airborne particulates during weighing and transfer[4]. |

Table 2: Waste Segregation Guidelines

Waste Stream Container Type Disposal Route Labeling Requirement
Solid Consumables Lined, puncture-resistant bin Solid Hazardous Waste "Contaminated Solid: 1H-Imidazole derivative"[6]
Aqueous Solutions HDPE Carboy Liquid Hazardous Waste Full chemical name + % concentration[5]

| Organic Solutions | Glass/HDPE Carboy | Organic Hazardous Waste | Specify halogenated vs. non-halogenated[5][7] |

Workflow Visualization

G cluster_PPE PPE Selection & Donning cluster_Waste Waste Segregation Start Hazard Assessment 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- Goggles Eye Protection Indirect Vented Goggles Start->Goggles Gloves Dermal Protection Double Nitrile Gloves (>0.11mm) Start->Gloves Resp Respiratory Protection Fume Hood (80-120 fpm) Start->Resp Operation Operational Handling Anti-static Weighing & Solvent Transfer Goggles->Operation Gloves->Operation Resp->Operation SolidWaste Solid Waste Contaminated Consumables Operation->SolidWaste Consumables LiquidWaste Liquid Waste Halogenated/Non-Halogenated Operation->LiquidWaste Solutions Disposal RCRA Compliant Hazardous Waste Disposal SolidWaste->Disposal LiquidWaste->Disposal

Caption: End-to-end safety workflow for handling and disposing of 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-.

References

  • Title: 1-methyl-2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid SDS & Identifiers Source: NextSDS URL: [Link]

  • Title: 4-Methyl-2-(2-pyridinyl)-1H-imidazole-5-carboxylic acid SDS & Identifiers Source: NextSDS URL: [Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]

  • Title: Chemical Safety in Laboratories: Best Practices for Handling and Storage Source: National Laboratory Sales URL: [Link]

  • Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society (ACS) URL: [Link]

  • Title: Laboratory Waste Disposal Safety Protocols Source: National Science Teaching Association (NSTA) URL: [Link]

  • Title: Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions Source: Labor Security System URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-
Reactant of Route 2
1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-
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